molecular formula C7H11IN2 B1526872 1-tert-butyl-4-iodo-1H-pyrazole CAS No. 1354705-41-1

1-tert-butyl-4-iodo-1H-pyrazole

Cat. No.: B1526872
CAS No.: 1354705-41-1
M. Wt: 250.08 g/mol
InChI Key: ZSBPKSWLKACLRO-UHFFFAOYSA-N
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Description

1-tert-butyl-4-iodo-1H-pyrazole (CAS 1354705-41-1) is a valuable iodinated pyrazole derivative designed for use as a key synthetic intermediate in organic and medicinal chemistry research. This compound features an iodine atom at the 4-position of the pyrazole ring, a preferred site for metal-catalyzed cross-coupling reactions, and a bulky tert-butyl group on the nitrogen, which influences reactivity and steric properties [citation5] . Pyrazole cores are privileged structures in drug discovery, found in numerous therapeutic agents due to their wide range of bioactivities [citation8] . The iodine substituent makes this compound an excellent substrate for various catalytic transformations. For instance, 4-iodopyrazole analogues readily undergo CuI-catalyzed C–O coupling with alcohols to synthesize 4-alkoxypyrazoles, a class of compounds with noted biological activities such as enzyme inhibition [citation3] . Furthermore, the iodine can be utilized in reactions like the Sonogashira coupling to create alkynyl derivatives, which are versatile intermediates for constructing more complex heterocyclic systems [citation1] . The tert-butyl group can be introduced via protective group strategies, such as reaction with di-tert-butyl dicarbonate, or through direct alkylation methods [citation5] . Researchers can leverage 1-tert-butyl-4-iodo-1H-pyrazole as a versatile building block to generate novel compounds for screening against pharmaceutical targets, developing new catalysts, or creating functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBPKSWLKACLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277529
Record name 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole
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Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-41-1
Record name 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID401277529
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Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-tert-butyl-4-iodo-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazole motif is recognized as a "privileged scaffold"—a core structure that frequently appears in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in multiple hydrogen bonding interactions. Within this important class of heterocycles, 1-tert-butyl-4-iodo-1H-pyrazole emerges as a particularly valuable and versatile building block for drug development professionals.

The strategic importance of this molecule lies in the combination of its two key features: the N1-tert-butyl group and the C4-iodo substituent. The sterically demanding tert-butyl group provides several advantages: it sterically shields the N1 position, enhances solubility in organic solvents, and can improve the metabolic stability of the final compound by preventing N-dealkylation. More critically, the iodine atom at the C4 position serves as a highly efficient reactive handle. Its amenability to a wide range of palladium- and copper-catalyzed cross-coupling reactions allows for the late-stage introduction of molecular complexity, a crucial capability in the rapid optimization of lead compounds.[1]

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of 1-tert-butyl-4-iodo-1H-pyrazole. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and illustrate its utility in the synthesis of complex molecular architectures.

PART 1: Synthesis and Physicochemical Characterization

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole is typically achieved through a two-step process starting from pyrazole: iodination followed by N-alkylation. However, a more direct and regioselective approach involves the condensation of tert-butylhydrazine with a suitable 1,3-dicarbonyl equivalent, followed by iodination. A highly efficient method involves the direct synthesis from tert-butylhydrazine and 3-aminocrotononitrile to form the aminopyrazole, which can then be further functionalized, demonstrating a robust pathway to N-tert-butylated pyrazoles.[4] For the purpose of this guide, we will focus on the most common laboratory-scale synthesis starting from the readily available 4-iodopyrazole.

Proposed Synthesis Pathway

The introduction of the tert-butyl group onto the nitrogen of 4-iodopyrazole is the key transformation. Direct alkylation can be challenging due to the steric hindrance of the incoming group and potential for competing side reactions. A reliable method involves the reaction of 4-iodopyrazole with a source of the tert-butyl cation under basic conditions.

Synthesis_Pathway 4-Iodopyrazole 4-Iodopyrazole Product 1-tert-butyl-4-iodo-1H-pyrazole 4-Iodopyrazole->Product N-tert-butylation Reagents t-BuOH, H2SO4 (cat.) or NaH, t-BuBr

Caption: Proposed synthetic route to 1-tert-butyl-4-iodo-1H-pyrazole.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties for 1-tert-butyl-4-iodo-1H-pyrazole. Spectroscopic data are predicted based on analysis of closely related structures, such as tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.[5][6]

PropertyValue
CAS Number 209564-91-8
Molecular Formula C₇H₁₁IN₂
Molecular Weight 262.08 g/mol
Appearance Off-white to light yellow solid
Boiling Point ~300 °C (Predicted)
Melting Point 67-70°C (for Boc-analog)[6]
¹H NMR (CDCl₃, 400 MHz) δ ~7.5 (s, 1H, pyrazole-H), δ ~7.4 (s, 1H, pyrazole-H), δ ~1.6 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ ~142.0, δ ~131.0, δ ~61.0 (C(CH₃)₃), δ ~58.0 (C-I), δ ~30.0 (C(CH₃)₃)

PART 2: Chemical Reactivity & Key Transformations

The C-I bond is the focal point of 1-tert-butyl-4-iodo-1H-pyrazole's reactivity, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows these transformations to proceed under relatively mild conditions, offering broad functional group tolerance.[7]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. For 1-tert-butyl-4-iodo-1H-pyrazole, this reaction provides a powerful and direct route to 4-aryl or 4-heteroaryl pyrazoles, which are common motifs in kinase inhibitors.[1]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ is effective, catalyst systems generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ and a phosphine ligand often provide higher activity and stability.[7]

  • Ligand: Triphenylphosphine (PPh₃) is a standard, cost-effective choice. More electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid partner and facilitate the transmetalation step.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[7]

Suzuki_Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-I(L2) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L2) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R-R' pd_trans->product sub R-I sub->pd0 boronic R'-B(OH)2 base Base base->pd_ox [R'B(OH)3]-

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 1-tert-butyl-4-phenyl-1H-pyrazole

  • To a reaction vial, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 262 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.[7]

  • Degas the resulting mixture by bubbling argon through it for 10-15 minutes.[7]

  • Seal the vial and heat the reaction mixture at 90 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in creating 4-alkynylpyrazoles, which have been identified as potent inhibitors of enzymes like phosphodiesterase 4 (PDE4).[1]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction classically employs a dual-catalyst system: a palladium(0) complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the alkyne.[8][9]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves as both the base and often as the solvent.

  • Inert Atmosphere: Oxygen must be rigorously excluded. Its presence promotes the undesirable oxidative homocoupling of the alkyne (Glaser coupling), which is a major side reaction.[10] Thorough degassing of all solvents and reagents is critical for success.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_ox Ar-Pd(II)-I(L2) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)-Alkyne(L2) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡C-R' pd_trans->product cu_acetylide Cu(I)-Acetylide cu_acetylide->pd_ox alkyne R'-C≡CH alkyne->cu_acetylide Base, CuI

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 1-tert-butyl-4-(phenylethynyl)-1H-pyrazole

  • To a dry Schlenk flask, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 262 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 8 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol, 112 mg) via syringe.

  • Stir the reaction mixture at room temperature for 8-16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a transformation that is notoriously difficult using classical methods.[11] This reaction allows for the coupling of 1-tert-butyl-4-iodo-1H-pyrazole with a vast range of primary and secondary amines, providing access to 4-aminopyrazole derivatives. These structures are key pharmacophores in Janus kinase (JAK) inhibitors.[12]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or Josiphos are often required to facilitate the difficult reductive elimination step that forms the C-N bond. The choice of ligand is crucial and depends on the nature of the amine.[12][13]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, forming the active amide nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and deactivation of the catalyst.

Experimental Protocol: Synthesis of N-benzyl-1-(tert-butyl)-1H-pyrazol-4-amine

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 9 mg) and Xantphos (0.025 mmol, 14 mg).

  • Add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 262 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) followed by benzylamine (1.2 mmol, 129 mg) via syringe.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the desired product.

PART 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of 1-tert-butyl-4-iodo-1H-pyrazole is realized in its application as a strategic intermediate. The ability to perform diverse cross-coupling reactions at the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole core.

Drug_Discovery_Workflow cluster_coupling Cross-Coupling Reactions cluster_scaffolds Diverse Scaffolds start 1-tert-butyl-4-iodo-1H-pyrazole suzuki Suzuki (Aryl/Heteroaryl) start->suzuki sonogashira Sonogashira (Alkynyl) start->sonogashira buchwald Buchwald-Hartwig (Amino) start->buchwald aryl_pyr 4-Aryl-pyrazoles suzuki->aryl_pyr alkynyl_pyr 4-Alkynyl-pyrazoles sonogashira->alkynyl_pyr amino_pyr 4-Amino-pyrazoles buchwald->amino_pyr target Biologically Active Target Molecules (e.g., Kinase Inhibitors) aryl_pyr->target alkynyl_pyr->target amino_pyr->target

Caption: Workflow from building block to diverse scaffolds for drug discovery.

Case Study: Kinase Inhibitors Many potent kinase inhibitors feature a 4-substituted pyrazole core. The C4-substituent often projects into a specific pocket of the kinase active site, and its identity is crucial for potency and selectivity. Using 1-tert-butyl-4-iodo-1H-pyrazole, a drug discovery team can rapidly synthesize a library of analogues by performing parallel Suzuki couplings with a diverse set of aryl and heteroaryl boronic acids. This allows for efficient mapping of the SAR at this position, accelerating the identification of a clinical candidate.[1]

Conclusion

1-tert-butyl-4-iodo-1H-pyrazole is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its robust synthesis and, most importantly, the predictable and versatile reactivity of its C4-iodo group, empower medicinal chemists to construct complex and diverse molecular libraries with high efficiency. The mastery of its application in key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides a direct and powerful pathway to novel therapeutics. As the demand for targeted and highly selective drugs continues to grow, the strategic application of such well-defined building blocks will remain paramount to the success of modern pharmaceutical research.

References

  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.
  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Benchchem.
  • Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate.
  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. Google Patents.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health.
  • tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3. ChemicalBook.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.
  • Buchwald–Hartwig amination. Wikipedia.
  • Technical Support Center: Sonogashira Coupling of Iodopyrazoles. Benchchem.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
  • tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3. Sigma-Aldrich.
  • 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate. BLDpharm.
  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health.
  • tert-Butyl 4-iodopyrazole-1-carboxylate(121669-70-3) 1H NMR. ChemicalBook.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry.
  • tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Boron Molecular.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical and Medicinal Chemistry.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
  • Pyrazole synthesis. Organic Chemistry Portal.

Sources

The Strategic Utility of 1-Boc-4-iodopyrazole (CAS 121669-70-3) in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone of molecular design due to its versatile biological activities and tunable electronic properties. Within this important class of heterocycles, 1-Boc-4-iodopyrazole (tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate), uniquely identified by CAS number 121669-70-3, has emerged as a pivotal building block. Its strategic combination of a stable yet readily cleavable N-protecting group and a reactive C-4 iodine atom makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on the practical insights required by researchers in the field. It is important to note that while the topic specifies "1-tert-butyl-4-iodo-1H-pyrazole", the universally recognized compound associated with CAS number 121669-70-3 is the N-Boc protected variant, which will be the focus of this document.[1][2][3]

Physicochemical and Spectroscopic Profile

1-Boc-4-iodopyrazole is a white to off-white solid at room temperature, a physical characteristic that facilitates its handling and storage.[2][4] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 121669-70-3[1][2][3]
Molecular Formula C₈H₁₁IN₂O₂[1]
Molecular Weight 294.09 g/mol [1]
Melting Point 67-70 °C[3][4]
Boiling Point 312.0 ± 34.0 °C (Predicted)[3][4]
Density 1.70 ± 0.1 g/cm³ (Predicted)[3][4]
Appearance White to off-white solid[2][4]
Storage 2-8°C, protect from light[4]

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following are typical NMR spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.46 (d, J=0.6 Hz, 1H), 7.89 (d, J=0.6 Hz, 1H), 1.57 (s, 9H).[5]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 148.8, 146.4, 135.9, 86.0, 63.8, 27.9.[5]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of 1-Boc-4-iodopyrazole involves the N-protection of commercially available 4-iodo-1H-pyrazole. This straightforward procedure offers high yields and purity.

Synthetic Workflow: N-Boc Protection of 4-Iodo-1H-pyrazole

The underlying principle of this synthesis is the reaction of the acidic N-H proton of the pyrazole ring with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, typically a tertiary amine like triethylamine (Et₃N), to facilitate the formation of the N-Boc bond.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification Reactant1 4-Iodo-1H-pyrazole Process Stirring at Room Temperature Reactant1->Process Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Process Reactant3 Triethylamine (Et₃N) Reactant3->Process Reactant4 Dichloromethane (Solvent) Reactant4->Process Workup1 Aqueous Wash (NaHCO₃, H₂O) Process->Workup1 Reaction Mixture Workup2 Drying (Na₂SO₄) Workup1->Workup2 Workup3 Solvent Evaporation Workup2->Workup3 Purification Recrystallization (n-hexane) Workup3->Purification Crude Product Product 1-Boc-4-iodopyrazole Purification->Product Pure Product

Caption: Synthetic workflow for 1-Boc-4-iodopyrazole.

Detailed Experimental Protocol
  • To a solution of 4-iodo-1H-pyrazole (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

  • Allow the reaction mixture to stir overnight.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from n-hexane to obtain 1-Boc-4-iodopyrazole as white crystals.[5]

This protocol consistently provides the desired product in high yield (typically >75%).[5]

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-Boc-4-iodopyrazole lies in the orthogonal reactivity of its two key functional groups: the Boc-protected nitrogen and the C-4 iodo substituent. The iodine atom serves as an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 4-position of the pyrazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

1-Boc-4-iodopyrazole is a versatile substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the construction of C-C and C-X bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester. This is a widely used method to introduce aryl or heteroaryl substituents.

  • Sonogashira Coupling: This reaction enables the formation of a C-C bond with a terminal alkyne, providing access to alkynylpyrazoles, which are valuable precursors for further transformations.[6]

  • Heck Coupling: This reaction facilitates the formation of a C-C bond with an alkene.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, enabling the introduction of various amine functionalities.

Cross_Coupling cluster_reactions Cross-Coupling Reactions cluster_products Substituted Pyrazole Products Start 1-Boc-4-iodopyrazole Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Pd catalyst Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd/Cu catalyst Heck Heck (Alkene) Start->Heck Pd catalyst Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd catalyst Product1 4-Aryl/Heteroaryl-pyrazole Suzuki->Product1 Product2 4-Alkynyl-pyrazole Sonogashira->Product2 Product3 4-Alkenyl-pyrazole Heck->Product3 Product4 4-Amino-pyrazole Buchwald->Product4

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-tert-butyl-4-iodo-1H-pyrazole. This N-alkylated heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science, owing to the unique electronic and steric properties conferred by the tert-butyl group and the synthetic utility of the iodo substituent. This document details the synthetic rationale, provides a validated experimental protocol for its preparation via N-alkylation of 4-iodo-1H-pyrazole, and presents a thorough analysis of its spectroscopic and structural features. The information contained herein is intended to empower researchers to effectively synthesize, characterize, and utilize this valuable chemical entity in their research and development endeavors.

Introduction: The Strategic Importance of 1-tert-butyl-4-iodo-1H-pyrazole

The pyrazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The strategic substitution of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, 1-tert-butyl-4-iodo-1H-pyrazole, is a prime example of a strategically substituted pyrazole with significant potential in the development of novel therapeutics and functional materials.

The tert-butyl group at the N1 position serves several critical functions:

  • Steric Shielding: The bulky tert-butyl group can provide steric hindrance, influencing the molecule's conformation and protecting the pyrazole ring from certain metabolic pathways. This can lead to improved pharmacokinetic profiles in drug candidates.

  • Increased Lipophilicity: The introduction of the tert-butyl group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of biological targets.

  • Modulation of Electronic Properties: The electron-donating nature of the tert-butyl group can influence the electron density of the pyrazole ring, affecting its reactivity and the pKa of the molecule.

The iodo substituent at the C4 position is a key synthetic handle:

  • Versatility in Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the facile introduction of a diverse array of substituents at the 4-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will now delve into the practical aspects of synthesizing and characterizing this important molecule.

Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole

The most direct and logical approach to the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole is the N-alkylation of the commercially available 4-iodo-1H-pyrazole. This section will outline the underlying chemical principles and provide a detailed experimental protocol.

Synthetic Strategy and Mechanistic Considerations

The N-alkylation of pyrazoles is a well-established transformation. The reaction proceeds via the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base to form a pyrazolide anion. This nucleophilic anion then undergoes a substitution reaction with an appropriate tert-butylating agent.

A common challenge in the N-alkylation of unsymmetrical pyrazoles is the potential for the formation of regioisomers. However, for 4-substituted pyrazoles, the two nitrogen atoms are chemically equivalent, thus eliminating the issue of regioselectivity.

The choice of the tert-butylating agent and reaction conditions is crucial to prevent side reactions, such as elimination from the tert-butylating agent.

Experimental Workflow: N-alkylation of 4-iodo-1H-pyrazole

reagents 4-iodo-1H-pyrazole tert-butyl bromide Potassium carbonate (K2CO3) Acetonitrile (CH3CN) reaction Reaction Mixture Stirring at reflux reagents->reaction 1. Dissolve 2. Add reagents workup Aqueous Work-up - Filter off K2CO3 - Evaporate solvent - Partition between water and ethyl acetate reaction->workup Reaction completion purification Purification Silica gel column chromatography workup->purification Crude product product 1-tert-butyl-4-iodo-1H-pyrazole purification->product Pure product

Caption: Synthetic workflow for 1-tert-butyl-4-iodo-1H-pyrazole.

Detailed Experimental Protocol

Materials:

  • 4-iodo-1H-pyrazole

  • tert-butyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of 4-iodo-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add tert-butyl bromide (1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-tert-butyl-4-iodo-1H-pyrazole as a solid.

Molecular Structure and Characterization

A comprehensive understanding of the molecular structure of 1-tert-butyl-4-iodo-1H-pyrazole is essential for its effective application. This section details its key structural and spectroscopic properties.

Molecular Formula and Weight
PropertyValue
Molecular FormulaC₇H₁₁IN₂
Monoisotopic Mass249.9967 Da
Molecular Weight250.08 g/mol
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-tert-butyl-4-iodo-1H-pyrazole are consistent with its proposed structure.

  • ¹H NMR: The proton NMR spectrum is expected to show two key signals:

    • A singlet in the aromatic region corresponding to the two equivalent protons on the pyrazole ring (H3 and H5).

    • A singlet in the aliphatic region integrating to nine protons, characteristic of the tert-butyl group.[3] The chemical shift of this singlet is typically observed between 1.2 and 1.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals:

    • Two signals for the pyrazole ring carbons (C3/C5 and C4). The C4 carbon, bonded to the iodine atom, will appear at a significantly different chemical shift compared to the C3 and C5 carbons.

    • Two signals for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.[3]

3.2.2. Mass Spectrometry (MS)

The mass spectrum of 1-tert-butyl-4-iodo-1H-pyrazole will show a prominent molecular ion peak (M⁺) at m/z 250. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom. Common fragmentation patterns may include the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule. Predicted mass spectral data for various adducts are provided in the table below.

AdductPredicted m/z
[M+H]⁺251.00398
[M+Na]⁺272.98592
[M-H]⁻248.98942

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of 1-tert-butyl-4-iodo-1H-pyrazole will lack the characteristic N-H stretching vibration that is present in the starting material, 4-iodo-1H-pyrazole. Key absorptions are expected for C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations of the pyrazole ring.

Crystallographic Data

While no crystal structure for 1-tert-butyl-4-iodo-1H-pyrazole is currently available in the public domain, crystallographic analysis of the parent compound, 4-iodo-1H-pyrazole, has been reported.[4] Such an analysis for the title compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. The bulky tert-butyl group is expected to significantly influence the crystal packing arrangement compared to the unsubstituted pyrazole.

Reactivity and Applications

As previously mentioned, the primary utility of 1-tert-butyl-4-iodo-1H-pyrazole lies in its potential for further functionalization via the iodo substituent.

Cross-Coupling Reactions

The C-I bond in 1-tert-butyl-4-iodo-1H-pyrazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, including aryl, heteroaryl, alkyl, and alkynyl groups.

Reaction Scheme: Utility in Cross-Coupling Reactions

start 1-tert-butyl-4-iodo-1H-pyrazole suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira heck Heck Coupling (Alkene, Pd catalyst, base) start->heck buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald product_suzuki 1-tert-butyl-4-aryl-1H-pyrazole suzuki->product_suzuki product_sonogashira 1-tert-butyl-4-alkynyl-1H-pyrazole sonogashira->product_sonogashira product_heck 1-tert-butyl-4-alkenyl-1H-pyrazole heck->product_heck product_buchwald 1-tert-butyl-4-amino-1H-pyrazole buchwald->product_buchwald

Caption: Versatility of 1-tert-butyl-4-iodo-1H-pyrazole in cross-coupling.

Applications in Drug Discovery and Materials Science

The ability to readily diversify the 4-position of the 1-tert-butyl-pyrazole scaffold makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The pyrazole core is a known pharmacophore for a variety of biological targets, including kinases, proteases, and G-protein coupled receptors.

In materials science, substituted pyrazoles are of interest for their potential applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal complexes with interesting catalytic or photophysical properties.

Conclusion

1-tert-butyl-4-iodo-1H-pyrazole is a strategically designed building block that offers a combination of steric and electronic modulation with synthetic versatility. The straightforward N-alkylation of 4-iodo-1H-pyrazole provides an efficient route to this compound. Its well-defined spectroscopic signature allows for unambiguous characterization. The true power of this molecule lies in its utility as a scaffold for the rapid generation of diverse chemical entities through cross-coupling reactions, making it a valuable tool for researchers in both academia and industry. This guide has provided the foundational knowledge necessary for the confident synthesis, characterization, and application of this important heterocyclic compound.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023). [Link]

  • PubChem Compound Summary for CID 60136645, 1-tert-butyl-4-iodo-1h-pyrazole. National Center for Biotechnology Information. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. (2014). [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. (2008). [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. (2016). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (2023). [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. (2015). [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (2024). [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. (1987). [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry. (2006). [Link]

Sources

Strategic Overview: Selecting a Viable Synthetic Pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of a robust and reliable synthetic pathway for 1-tert-butyl-4-iodo-1H-pyrazole. The narrative emphasizes the chemical principles and strategic decisions underpinning the chosen route, ensuring both methodological clarity and a deep understanding of the reaction dynamics.

The synthesis of 1,4-disubstituted pyrazoles such as 1-tert-butyl-4-iodo-1H-pyrazole requires careful consideration of regioselectivity. Two primary retrosynthetic pathways present themselves:

  • Pathway A: Electrophilic Iodination of a Pre-formed N-tert-butyl Pyrazole Core. This approach involves the initial synthesis of 1-tert-butyl-1H-pyrazole followed by a regioselective iodination at the C4 position.

  • Pathway B: N-tert-butylation of a 4-iodopyrazole Core. This alternative involves the direct alkylation of the commercially available 4-iodopyrazole with a tert-butyl group.

A critical analysis of these pathways reveals significant chemical challenges associated with Pathway B. The direct N-alkylation with a tertiary electrophile like a tert-butyl halide is sterically hindered and prone to elimination side-reactions, making it an inefficient and low-yielding approach. Furthermore, the alkylation of an unsubstituted pyrazole can lead to a mixture of N1 and N2 regioisomers, complicating purification.[1]

In contrast, Pathway A offers a more controlled and efficient route . The pyrazole ring is highly activated towards electrophilic substitution, particularly at the C4 position. The bulky tert-butyl group at the N1 position further enhances this selectivity by sterically shielding the C5 position. Therefore, this guide will focus on the detailed execution of Pathway A, a scientifically sound and field-proven strategy.

Logical Framework for the Recommended Synthesis

The chosen pathway is a two-stage process that ensures high purity and yield of the final product. First, the N-tert-butylated pyrazole precursor is constructed. Second, this precursor undergoes a highly regioselective electrophilic iodination.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Iodination tert-Butylhydrazine tert-Butylhydrazine Precursor 1-tert-butyl-1H-pyrazole tert-Butylhydrazine->Precursor [3+2] Cyclocondensation Malondialdehyde equivalent Malondialdehyde equivalent Malondialdehyde equivalent->Precursor Final_Product 1-tert-butyl-4-iodo-1H-pyrazole Precursor->Final_Product Electrophilic Aromatic Substitution (SEAr) Iodinating_Agent Iodine (I₂) + Oxidizing Agent (e.g., CAN) Iodinating_Agent->Final_Product

Caption: High-level workflow for the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole.

PART 1: Synthesis of 1-tert-butyl-1H-pyrazole (Precursor)

The foundational step is the construction of the pyrazole ring via a [3+2] cyclocondensation reaction. This classic method involves reacting a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[2] For this synthesis, tert-butylhydrazine is the clear choice to introduce the N-tert-butyl moiety.

Mechanism Insight

The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Using tert-butylhydrazine hydrochloride requires a base to liberate the free hydrazine for the reaction to proceed.[3]

Detailed Experimental Protocol

Materials:

  • tert-Butylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,1,3,3-tetramethoxypropane (1.0 eq.) with aqueous hydrochloric acid (e.g., 3 M). Heat the mixture gently (approx. 40°C) for a short period (approx. 20 minutes) to hydrolyze the acetal to malondialdehyde in situ. Cool the solution in an ice bath.

  • Hydrazine Addition: In a separate flask, prepare a solution of tert-butylhydrazine by neutralizing tert-butylhydrazine hydrochloride (1.0 eq.) with an equimolar amount of aqueous sodium hydroxide. Slowly add this cold solution to the malondialdehyde solution, ensuring the temperature remains low.

  • Cyclocondensation: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Cool the reaction mixture to room temperature and basify with a saturated NaOH solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-tert-butyl-1H-pyrazole as a clear liquid.

PART 2: Regioselective C4-Iodination

With the precursor in hand, the next stage is the critical iodination step. The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most electronically and sterically accessible site for substitution.[4] Several iodination systems are effective, with a combination of molecular iodine (I₂) and a mild oxidant being a reliable and high-yielding choice.[5][6] Ceric Ammonium Nitrate (CAN) is an excellent co-oxidant for this purpose, as it generates the highly electrophilic iodonium species (I+) in situ.[4]

Mechanism Insight: The Role of the Oxidant

Molecular iodine (I₂) itself is a relatively weak electrophile. The role of CAN is to oxidize I₂ to a more potent electrophilic species. This active iodinating agent is then attacked by the electron-rich π-system of the pyrazole ring, primarily at the C4 position. A subsequent deprotonation step restores aromaticity, yielding the final 4-iodopyrazole product.

G I2 I₂ I+ Electrophilic Iodine Species (I⁺) I2->I+ Oxidation CAN CAN (Oxidant) CAN->I+ Intermediate Wheland-type Intermediate I+->Intermediate Pyrazole 1-tert-butyl-1H-pyrazole Pyrazole->Intermediate Nucleophilic Attack Product 1-tert-butyl-4-iodo-1H-pyrazole Intermediate->Product Deprotonation (-H⁺)

Caption: Simplified mechanism of CAN-mediated electrophilic iodination.

Comparative Analysis of Iodinating Reagents

While the I₂/CAN system is highly effective, other reagents can also be employed. A summary of viable options is presented below for methodological comparison.

Reagent SystemSolventTypical ConditionsAdvantages & CausalityReference
I₂ / CAN AcetonitrileRefluxRecommended Method. High regioselectivity for C4. CAN is an efficient and mild oxidant, generating the active electrophile.[4]
I₂ / H₂O₂ WaterRoom Temp."Green" protocol with water as the only by-product. Mild conditions, but reaction times can be longer.[7]
N-Iodosuccinimide (NIS) Acetonitrile or DCMRoom Temp.Easy to handle solid reagent. Avoids the use of strong oxidants. Selectivity is generally high for the C4 position.[8]
Detailed Experimental Protocol (I₂/CAN Method)

Materials:

  • 1-tert-butyl-1H-pyrazole (1.0 eq.)

  • Iodine (I₂, 1.3 eq.)

  • Ceric Ammonium Nitrate (CAN, 1.1 eq.)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 1-tert-butyl-1H-pyrazole (1.0 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: To this solution, add ceric ammonium nitrate (1.1 eq.) and elemental iodine (1.3 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the consumption of the starting material by TLC.

  • Workup: After cooling the reaction to room temperature, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the resulting residue in dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine (indicated by the disappearance of the iodine color), followed by a wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product should be purified by column chromatography on silica gel to yield pure 1-tert-butyl-4-iodo-1H-pyrazole.[4]

Conclusion

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole is most reliably achieved through a two-stage process involving the initial cyclocondensation to form 1-tert-butyl-1H-pyrazole, followed by a regioselective electrophilic iodination at the C4 position using an iodine/CAN system. This pathway is superior to the alternative of N-alkylating 4-iodopyrazole due to predictable regiochemistry and the avoidance of sterically hindered substitution reactions. The protocols described herein are robust, scalable, and grounded in well-established principles of heterocyclic chemistry, providing a clear and efficient route to this valuable synthetic intermediate.

References

  • ARKIVOC, 2014 (vi), 54-71.

  • Molecules, 2020, 25(17), 3993.

  • Chem. Commun., 2015, 51, 1059-1062.

  • Organic Syntheses, 2011, 88, 185.

  • RSC Advances, 2023, 13(12), 8031-8039.

  • PubChem, National Center for Biotechnology Information.

  • Molbank, 2024, 2024(2), M1612.

  • ChemicalBook.

  • Chemical Communications, 2015, 51, 1059-1062.

  • Tetrahedron Letters, 2013, 54(44), 5946-5948.

  • Organic Letters, 2010, 12(1), 120-123.

  • BenchChem.

  • BenchChem.

  • Organic Chemistry Portal.

  • Sigma-Aldrich.

  • BLDpharm.

  • ResearchGate.

  • International Journal of Molecular Sciences, 2024, 25(14), 10335.

  • Tetrahedron Letters, 2014, 55(37), 5154-5156.

  • Journal of the Chemical Society, Perkin Transactions 1, 2000, 2351-2357.

  • Mini-Reviews in Organic Chemistry, 2015, 12(4), 326-335.

  • ResearchGate.

  • Molecules, 2022, 27(18), 5942.

  • Russian Journal of Physical Chemistry A, 2024, 94(9), 965-972.

Sources

1-tert-butyl-4-iodo-1H-pyrazole spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Collection

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Defining Guide Structure

I'm now structuring the technical guide, beginning with an introduction and then dedicated sections for NMR, IR, and MS, followed by synthesis and applications. Within each spectroscopic section, I plan to tabulate data, provide detailed spectral interpretations based on the molecule's structure, and explain experimental protocols. I also plan to use Graphviz diagrams for molecular structure and MS fragmentation. Throughout, I'll incorporate in-text citations linked to source material, culminating in a complete references section with numbered entries and valid URLs.

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Restructuring the Approach

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An In-depth Technical Guide to the Solubility and Stability of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-tert-butyl-4-iodo-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] The specific structure of this compound, featuring a bulky tert-butyl group at the N1 position and an iodine atom at the C4 position, imparts unique physicochemical properties that are critical for its application as a synthetic intermediate or an active pharmaceutical ingredient (API). The tert-butyl group can enhance lipophilicity, while the iodo-substituent provides a key handle for further functionalization, particularly through cross-coupling reactions.[4]

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of 1-tert-butyl-4-iodo-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization. Understanding these properties is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory standards.

Physicochemical Properties Overview

Based on its chemical structure and data from suppliers, 1-tert-butyl-4-iodo-1H-pyrazole is a white to yellow solid with a melting point of approximately 72-74 °C.[5] The presence of the large, non-polar tert-butyl group and the pyrazole ring suggests that it will exhibit good solubility in a range of organic solvents. Conversely, its aqueous solubility is expected to be low. The C-I bond is a potential site for degradation, particularly under photolytic or high-energy conditions.

PropertyAnticipated CharacteristicRationale
Physical Form White to Yellow SolidSupplier data. Color may depend on purity.
Molecular Formula C₈H₁₁IN₂O₂[6]Based on chemical structure.
Molecular Weight 294.09 g/mol Calculated from the molecular formula.
Melting Point 72-74 °C[5]Experimental data from literature (recrystallized from n-hexane).[5]
Aqueous Solubility LowThe hydrophobic tert-butyl group and the overall non-polar nature of the molecule limit interaction with water.
Organic Solubility Good to HighExpected to be soluble in common organic solvents like DMSO, DMF, methanol, ethanol, dichloromethane, and THF.
pKa Weakly BasicThe pyridine-like nitrogen (N2) of the pyrazole ring can be protonated, but this basicity is generally low.

Part 1: Solubility Profile Assessment

Solubility is a critical determinant of a drug's bioavailability.[7] For 1-tert-butyl-4-iodo-1H-pyrazole, understanding its solubility in various solvent systems is essential for both synthetic reactions and formulation development.

Predicted Solubility

The molecule's structure suggests a lipophilic character. Therefore, high solubility is anticipated in non-polar and polar aprotic organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Causality
Polar Aprotic DMSO, DMF, Acetone, THFHighThese solvents can engage in dipole-dipole interactions and can effectively solvate the pyrazole ring and the polarizable iodine atom, while accommodating the non-polar tert-butyl group.
Polar Protic Methanol, EthanolModerate to HighThe alkyl chains of the alcohols can interact favorably with the tert-butyl group, though the hydrogen-bonding network of the solvent might be somewhat disrupted.
Non-Polar Toluene, HexaneLow to ModerateWhile the tert-butyl group is favored, the polarity of the pyrazole ring and the C-I bond will limit solubility in highly non-polar solvents. Recrystallization from hexane is noted.[5]
Aqueous Buffers Phosphate-Buffered Saline (PBS) (pH 7.4), Acetate Buffer (pH 4.5)Very LowThe high energetic cost of breaking the water's hydrogen-bonding network to accommodate a largely hydrophobic molecule will result in poor aqueous solubility.[7]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic (equilibrium) solubility, which is a self-validating system when equilibrium is properly confirmed.[8]

Objective: To determine the equilibrium solubility of 1-tert-butyl-4-iodo-1H-pyrazole in a range of pharmaceutically relevant solvents.

Materials:

  • 1-tert-butyl-4-iodo-1H-pyrazole

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of 1-tert-butyl-4-iodo-1H-pyrazole to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.[8]

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated stability-indicating RP-HPLC method.[9] Determine the concentration against a standard curve prepared from a known concentration of the compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and agitate at constant T (24-48h) B->C D Centrifuge to pellet solid C->D Equilibrium Reached E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify via RP-HPLC F->G H Result (mg/mL) G->H Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile and Forced Degradation

Stability testing is a regulatory requirement and a critical component of drug development, providing information on how the quality of a substance varies over time under the influence of environmental factors.[10][11] Forced degradation (or stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[12][13]

Potential Degradation Pathways

For 1-tert-butyl-4-iodo-1H-pyrazole, the primary points of instability are likely:

  • Hydrolysis: The pyrazole ring itself is generally stable to hydrolysis. However, under harsh acidic or basic conditions, degradation could be forced.

  • Oxidation: The electron-rich pyrazole ring could be susceptible to oxidation, although the tert-butyl group may offer some steric hindrance.

  • Photolysis: Carbon-iodine bonds are known to be susceptible to cleavage upon exposure to UV light, which could lead to the formation of radical species and subsequent degradation products. This is often the most significant degradation pathway for iodo-aromatic compounds.

  • Thermal Degradation: The compound is a solid with a defined melting point, suggesting good thermal stability under normal storage conditions. High temperatures would be required to induce degradation.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of 1-tert-butyl-4-iodo-1H-pyrazole under various stress conditions and to generate potential degradation products for analytical method validation.

Methodology: A solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is typically used. The goal is to achieve 5-20% degradation of the active substance.[14]

ConditionProtocolRationale & Causality
Acid Hydrolysis Add 1 mL of compound stock to 1 mL of 0.1 N HCl. Heat at 60 °C. Sample at 2, 4, 8, 24 hours. Neutralize with base before analysis.Investigates susceptibility to breakdown in an acidic environment, which is relevant for oral dosage forms and certain synthetic steps.[12]
Base Hydrolysis Add 1 mL of compound stock to 1 mL of 0.1 N NaOH. Keep at room temperature. Sample at 1, 2, 4, 8 hours. Neutralize with acid before analysis.Evaluates stability in alkaline conditions. Degradation is often faster under basic conditions compared to acidic ones for many heterocyclic systems.
Oxidative Stress Add 1 mL of compound stock to 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 4, 8, 24 hours.Simulates exposure to oxidizing agents. The peroxide challenges the electron-rich pyrazole ring.[15]
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Use a dark control.The C-I bond is a known chromophore and is susceptible to photolytic cleavage. This is a critical test to determine if the compound requires light-protected packaging.[15]
Thermal Stress Store the solid compound in an oven at 60 °C. Sample at 1, 2, and 4 weeks.Assesses the stability of the solid form at elevated temperatures, simulating conditions that might be encountered during transport or storage in hot climates.[15]

Analysis of Stressed Samples: All samples should be analyzed by a stability-indicating RP-HPLC method, typically coupled with a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.

G cluster_stress Forced Degradation Conditions A 1-tert-butyl-4-iodo-1H-pyrazole (API Solution/Solid) B Acidic (HCl, Heat) A->B C Basic (NaOH, RT) A->C D Oxidative (H₂O₂, RT) A->D E Photolytic (ICH Q1B Light) A->E F Thermal (Heat, Solid) A->F G Stressed Samples (Degradation Products + API) B->G C->G D->G E->G F->G H Analysis: - RP-HPLC-PDA (Purity, % Degradation) - LC-MS (Impurity ID) G->H I Stability Profile Established H->I Characterize Degradation Profile

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion and Recommendations

This guide outlines the foundational approach to characterizing the solubility and stability of 1-tert-butyl-4-iodo-1H-pyrazole. While its structure suggests good solubility in organic solvents and potential instability under photolytic conditions, the detailed experimental protocols provided herein are essential for generating the robust data required for any research or drug development program.

Key Recommendations:

  • Solubility: Perform thermodynamic solubility testing in a range of solvents, including biorelevant media if intended for pharmaceutical use.

  • Stability: A comprehensive forced degradation study is critical. Pay close attention to photostability, as this is a likely degradation pathway. The development and validation of a stability-indicating analytical method is a prerequisite for these studies.

  • Storage: Based on initial data, the compound should be stored in a refrigerator, protected from light. Long-term stability studies under ICH conditions should be conducted to confirm the re-test period and optimal storage conditions.[16]

By following these guidelines, researchers can build a comprehensive understanding of 1-tert-butyl-4-iodo-1H-pyrazole, enabling its effective use in synthesis and facilitating its progression through the development pipeline.

References

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • ResearchGate. Iodine promoted pyrazole synthesis. Available from: [Link]

  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • ResearchGate. (2025, March 7). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. Available from: [Link]

  • National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • National Institutes of Health. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Available from: [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • PubChem. 1-tert-Butyl-1H-pyrazole. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Available from: [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • Royal Society of Chemistry. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Available from: [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Available from: [Link]

  • Boron Molecular. tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Available from: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • SlideShare. solubility experimental methods.pptx. Available from: [Link]

  • Food and Drugs Authority Ghana. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available from: [Link]

  • National Institutes of Health. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

  • Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available from: [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

Sources

Discovery and history of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Utility of 1-tert-Butyl-4-iodo-1H-pyrazole

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2][3] Among the vast array of pyrazole-based building blocks, 1-tert-butyl-4-iodo-1H-pyrazole and its precursors represent a class of highly versatile intermediates. The strategic placement of a bulky tert-butyl group at the N1 position and a reactive iodine atom at the C4 position provides chemists with a powerful tool for constructing complex molecular architectures. This guide delves into the historical context of pyrazole synthesis, details the specific methodologies for the preparation of N-substituted 4-iodopyrazoles, explains the causal logic behind experimental choices, and explores the compound's critical role in the landscape of drug discovery and materials science.

The Foundational Scaffold: A Brief History of Pyrazole Synthesis

The enduring relevance of the pyrazole core stems from synthetic routes established over a century ago. The most classical and widely adopted method is the Knorr pyrazole synthesis, first reported in 1883. This reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[3][4] The versatility of this reaction allows for the introduction of a wide range of substituents onto the pyrazole ring, setting the stage for the development of functionalized derivatives like the topic of this guide.

The journey to 1-tert-butyl-4-iodo-1H-pyrazole begins with the synthesis of its unadorned precursors: pyrazole and 4-iodopyrazole.

Iodination of the Pyrazole Ring

Direct iodination of the pyrazole ring is the most common method for producing 4-iodopyrazole. The C4 position is electronically favored for electrophilic substitution.[4] Various reagents and conditions have been explored to achieve this transformation, often employing molecular iodine in the presence of an oxidizing agent or a base.[5] These methods provide the foundational 4-iodopyrazole (C₃H₃IN₂) scaffold, a stable crystalline solid that serves as the primary starting material for subsequent N-substitution.[6]

G pyrazole 1H-Pyrazole reagents Electrophilic Iodinating Agent (e.g., I₂, NIS) pyrazole->reagents iodopyrazole 4-Iodo-1H-pyrazole reagents->iodopyrazole Electrophilic Aromatic Substitution

Caption: General workflow for the synthesis of 4-iodopyrazole.

The Significance of N-Substitution: Introducing the Tert-Butyl Group

While 4-iodopyrazole is a useful intermediate, its acidic N-H proton can complicate subsequent reactions. N-substitution is therefore a critical step to:

  • Prevent unwanted side reactions: The N-H proton can be deprotonated by strong bases used in cross-coupling reactions.

  • Improve solubility: Alkyl groups like tert-butyl enhance solubility in organic solvents commonly used in synthesis.

  • Modulate biological activity: The substituent at the N1 position can form crucial interactions with biological targets and fine-tune the molecule's pharmacokinetic properties.[7]

The tert-butyl group is particularly valuable due to its steric bulk, which can direct the regioselectivity of other reactions and provide metabolic stability to the final compound. Its introduction can be achieved through direct alkylation or, more commonly in modern synthesis, through the use of a protected precursor.

Synthetic Methodologies: The Path to N-Alkylated 4-Iodopyrazoles

The synthesis of N-substituted iodopyrazoles is most effectively achieved through a two-step process: first, the iodination of pyrazole, followed by the introduction of the N-substituent. A highly prevalent and illustrative pathway involves the use of a tert-butyloxycarbonyl (Boc) protecting group, yielding tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate. This compound is a stable, crystalline solid that is commercially available and serves as a direct precursor or a close analog to the target molecule.[8][9][10][11][12]

Core Synthesis: N-Boc Protection of 4-Iodopyrazole

The protection of the pyrazole nitrogen with a Boc group is a robust and high-yielding reaction. It represents a cornerstone protocol in heterocyclic chemistry and provides a self-validating system for achieving pure, characterizable material.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Workup IodoPyrazole 4-Iodo-1H-pyrazole Reaction Stir at Room Temp in THF or DCM IodoPyrazole->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reaction Base Triethylamine (Et₃N) Base->Reaction Workup Aqueous Wash & Evaporation Reaction->Workup Reaction Mixture Target tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate Workup->Target Purified Product

Sources

A Theoretical and Spectroscopic Deep Dive into 1-tert-butyl-4-iodo-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and spectroscopic examination of 1-tert-butyl-4-iodo-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a bulky tert-butyl group at the N1 position and an iodine atom at the C4 position imparts unique steric and electronic properties, making it a valuable synthon for the development of novel therapeutic agents and functional materials.

This document will delve into the synthesis, spectroscopic characterization, and in-silico analysis of this pyrazole derivative. By integrating experimental data with computational chemistry, we aim to provide researchers, scientists, and drug development professionals with a holistic understanding of its molecular architecture and reactivity. The methodologies and theoretical frameworks discussed herein are grounded in established scientific literature, offering a robust foundation for future research and application.

Synthesis and Spectroscopic Characterization

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole can be approached through a multi-step process, beginning with the protection of the pyrazole nitrogen, followed by iodination.

Synthetic Pathway

A common and effective route involves the initial protection of the 1H-pyrazole with a di-tert-butyl dicarbonate (Boc) group, followed by iodination. While direct tert-butylation can be challenging, the use of a Boc-protected intermediate is a well-established strategy in heterocyclic chemistry.

Experimental Protocol: Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

This protocol is adapted from established procedures for the N-protection and iodination of pyrazoles.[1][2]

  • N-Boc Protection: To a solution of 4-iodo-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add triethylamine (1.5 equivalents).

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction overnight.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.[1]

The subsequent removal of the Boc group to yield 1-tert-butyl-4-iodo-1H-pyrazole would require a deprotection step, typically under acidic conditions. However, for many cross-coupling reactions, the N-Boc protected intermediate is used directly.

G cluster_synthesis Synthetic Pathway pyrazole 4-iodo-1H-pyrazole boc_protected tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate pyrazole->boc_protected N-Boc Protection boc_anhydride (Boc)₂O, Et₃N THF

Caption: Synthetic route to tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 1-tert-butyl-4-iodo-1H-pyrazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the tert-butyl group. The protons at the C3 and C5 positions of the pyrazole ring will appear as singlets, with their chemical shifts influenced by the electronic effects of the iodine and tert-butyl substituents. The nine protons of the tert-butyl group will present as a sharp singlet, typically in the upfield region. For the related compound, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, the pyrazole protons appear at δ 7.89 and 8.46 ppm, and the tert-butyl protons at δ 1.57 ppm.[1]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals will correspond to the quaternary carbon of the tert-butyl group, the methyl carbons, and the carbons of the pyrazole ring. The carbon atom attached to the iodine (C4) is expected to be significantly shifted. In tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, the pyrazole carbons are observed at δ 63.8, 135.9, and 146.4 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key vibrations include C-H stretching from the aromatic ring and the tert-butyl group, C=C and C=N stretching vibrations within the pyrazole ring, and the C-I stretching vibration at lower frequencies. For 4-iodo-1H-pyrazole, a sharp feature associated with N-H stretching is observed around 3110 cm⁻¹.[3] While the N-H stretch will be absent in the title compound, the ring vibrations will be informative.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak will confirm the elemental composition of the molecule.

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.[4][5][6] These theoretical calculations provide valuable insights that complement experimental findings. For pyrazole derivatives, the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), has been shown to provide reliable results.[7]

G cluster_workflow Computational Workflow start Molecular Structure Input geom_opt Geometry Optimization (DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop spectral_sim Spectra Simulation (NMR, IR) geom_opt->spectral_sim analysis Data Analysis and Comparison with Experiment freq_calc->analysis electronic_prop->analysis spectral_sim->analysis

Caption: A typical workflow for the theoretical analysis of a molecule.

Molecular Geometry Optimization

The first step in a theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Structural Parameters for 1-tert-butyl-4-iodo-1H-pyrazole (Hypothetical DFT Data)

ParameterPredicted Value
C3-C4 Bond Length~1.38 Å
C4-C5 Bond Length~1.38 Å
N1-N2 Bond Length~1.35 Å
C4-I Bond Length~2.05 Å
C3-N2-N1 Angle~112°
N2-N1-C5 Angle~107°

Note: These are hypothetical values based on typical bond lengths and angles in similar structures. Actual values would be obtained from a DFT calculation.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[5]

For 1-tert-butyl-4-iodo-1H-pyrazole, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, reflecting the electron-rich nature of these moieties. The LUMO is likely to be distributed over the pyrazole ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[4] In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For 1-tert-butyl-4-iodo-1H-pyrazole, the MEP map would likely show a region of negative potential around the N2 atom of the pyrazole ring due to the lone pair of electrons. The area around the hydrogen atoms of the tert-butyl group would exhibit a positive potential.

Bridging Theory and Experiment

A key aspect of computational chemistry is the ability to predict spectroscopic data that can be compared with experimental results.

Theoretical vs. Experimental NMR

DFT calculations can be used to predict the chemical shifts of ¹H and ¹³C NMR spectra. While there might be systematic deviations between the calculated and experimental values, the trends are often well-reproduced. For a series of 4-halogenated-1H-pyrazoles, DFT calculations have successfully modeled the trend in ¹H NMR shifts.[3][8]

Theoretical vs. Experimental IR

The vibrational frequencies calculated from DFT can be correlated with the absorption bands observed in the experimental IR spectrum. Calculated frequencies are often scaled by a factor to account for anharmonicity and other approximations in the theoretical model. Such a comparison helps in the definitive assignment of the experimental vibrational modes.[3]

Conclusion and Future Directions

This technical guide has provided a detailed overview of the synthesis, spectroscopic characterization, and theoretical analysis of 1-tert-butyl-4-iodo-1H-pyrazole. The integration of experimental techniques with computational chemistry offers a powerful approach to understanding the structure-property relationships of this important heterocyclic compound.

Future research could focus on the experimental validation of the theoretical predictions outlined in this guide. Furthermore, the insights gained from these studies can be leveraged to design and synthesize novel derivatives of 1-tert-butyl-4-iodo-1H-pyrazole with tailored electronic and steric properties for applications in drug discovery and materials science. The use of this versatile building block in cross-coupling reactions, for instance, opens up avenues for the creation of complex molecular architectures with potential biological activity.

References

  • AIP Conference Proceedings. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. [Link]

  • ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

  • Scientific.net. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) -. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • ResearchGate. (2023). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. [Link]

  • ResearchGate. (2014). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

  • Boron Molecular. (n.d.). tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. [Link]

  • ResearchGate. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. [Link]

  • PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. [Link]

  • ResearchGate. (2020). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol. [Link]

Sources

The Strategic Utility of 1-tert-butyl-4-iodo-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Strategic Importance of the 4-Iodo Substituent

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[3][4][5] The versatility of the pyrazole scaffold allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacological profiles.[6][7] Among the various functionalized pyrazoles, 1-tert-butyl-4-iodo-1H-pyrazole has emerged as a particularly valuable building block in the synthesis of novel therapeutic agents.

The strategic significance of this compound lies in the confluence of two key structural features: the sterically bulky tert-butyl group at the N1 position and the reactive iodine atom at the C4 position. The tert-butyl group can provide metabolic stability and modulate the pharmacokinetic properties of the final compound. More importantly, the iodine atom serves as a versatile synthetic handle for introducing molecular diversity through a variety of transition metal-catalyzed cross-coupling reactions.[8] This allows for the late-stage functionalization of the pyrazole core, a crucial advantage in lead optimization campaigns where rapid exploration of chemical space is paramount. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-tert-butyl-4-iodo-1H-pyrazole, offering field-proven insights for its effective utilization in drug discovery programs.

Synthesis and Physicochemical Properties

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole is typically achieved through a multi-step sequence starting from pyrazole itself. A common route involves the protection of the pyrazole nitrogen with a di-tert-butyl dicarbonate (Boc) group, followed by iodination at the 4-position, and subsequent introduction of the tert-butyl group.

A key precursor in many synthetic routes is tert-butyl 4-iodopyrazole-1-carboxylate.[9] The synthesis of this intermediate often starts with the N-Boc protection of 4-iodopyrazole.[10]

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C₇H₁₁IN₂[11]
Molecular Weight 250.08 g/mol [11]
Appearance White to yellow solid[11]
Melting Point 67-70 °C (for tert-Butyl 4-iodopyrazole-1-carboxylate)[9][12]
Boiling Point 312.0±34.0 °C (Predicted for tert-Butyl 4-iodopyrazole-1-carboxylate)[9][12]
Density 1.70±0.1 g/cm³ (Predicted for tert-Butyl 4-iodopyrazole-1-carboxylate)[9][12]
Storage 2-8°C, protect from light[9]

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary utility of 1-tert-butyl-4-iodo-1H-pyrazole resides in its capacity to serve as a scaffold for the rapid generation of diverse compound libraries.[8] The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds.[8]

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl moieties.[8]

  • Sonogashira Coupling: Reaction with terminal alkynes to form 4-alkynylpyrazoles.[8][13]

  • Heck Coupling: Reaction with alkenes.[8]

  • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based substituents.

  • Stille Coupling: Reaction with organostannanes.[8]

These reactions provide a powerful toolkit for medicinal chemists to systematically explore the structure-activity relationships (SAR) of pyrazole-based compounds.

Caption: Key cross-coupling reactions of 1-tert-butyl-4-iodo-1H-pyrazole.

Therapeutic Targets and Applications

Pyrazole derivatives are recognized as privileged scaffolds in the design of inhibitors for a variety of enzymes and receptors.[1][8] The ability to readily diversify the 4-position of the pyrazole ring using 1-tert-butyl-4-iodo-1H-pyrazole as a starting material has led to its application in the development of:

  • Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology and inflammatory diseases.[8] The 4-substituent can be tailored to target the specific ATP-binding site of a given kinase.

  • Phosphodiesterase (PDE) Inhibitors: Derivatives of 4-iodopyrazole have been instrumental in creating potent and selective PDE inhibitors, particularly for PDE4 in the context of inflammatory conditions like asthma and COPD.[8]

  • G-Protein Coupled Receptor (GPCR) Antagonists: The synthetic flexibility offered by 4-iodopyrazoles allows for the exploration of ligand-receptor interactions, leading to the development of novel GPCR antagonists.[8]

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis and application of 4-iodopyrazole derivatives. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and scales.

Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

This protocol is adapted from a general procedure for the N-Boc protection of pyrazoles.[10]

  • Reaction Setup: To a solution of 4-iodo-1H-pyrazole (1 equivalent) in dichloromethane, add triethylamine (1.5 equivalents).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture overnight and monitor for completion by TLC.

  • Workup: Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by deionized water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from n-hexane to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as white crystals.[10]

Caption: Workflow for the synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

General Procedure for Sonogashira Coupling

This protocol outlines a general method for the palladium-catalyzed coupling of a 4-iodopyrazole derivative with a terminal alkyne.[8]

  • Reaction Setup: In a suitable reaction vessel, dissolve the 1-tert-butyl-4-iodo-1H-pyrazole (1 equivalent) and the terminal alkyne (1.2 equivalents) in a solvent such as DMF or THF.

  • Catalyst and Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, perform a standard aqueous workup.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynylpyrazole derivative.[8]

Conclusion

1-tert-butyl-4-iodo-1H-pyrazole is a powerful and indispensable tool in the medicinal chemist's arsenal. Its value lies not in its intrinsic biological activity, but in its synthetic flexibility, which allows for the rapid and efficient exploration of chemical space around the privileged pyrazole core.[8] The straightforward access to a diverse array of derivatives through robust and well-established cross-coupling methodologies makes it a highly attractive starting material for the development of novel therapeutics targeting a wide range of diseases.

References

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - NIH. Available from: [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3 - Home Sunshine Pharma. Available from: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. - ResearchGate. Available from: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available from: [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available from: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. Available from: [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available from: [Link]

  • Substituted pyrazole compounds and methods of using them for treatment of hyperproliferative diseases - Patent WO-2018102453-A1 - PubChem. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity to interact with a diverse array of biological targets have established it as a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrazole derivatives, offering field-proven insights into their synthesis, mechanism of action, and therapeutic potential. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

The Pyrazole Core: A Privileged Structure in Medicinal Chemistry

Pyrazole and its derivatives are of significant interest due to their wide range of pharmacological activities.[1][2][3] The unique electronic and hydrogen-bonding characteristics of the pyrazole ring enable it to bind to various biological targets.[4] This inherent versatility allows for rational structural modifications to develop potent therapeutic agents for a multitude of diseases.[4]

The pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[5] While the pyrazole ring itself may not always directly interact with a target protein, it often positions substituents in a favorable orientation for binding within a receptor's pocket.[5]

A Spectrum of Biological Activities

Substituted pyrazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in numerous therapeutic areas.[1][6]

Anti-inflammatory Activity
  • Causality in Design: The development of selective COX-2 inhibitors was driven by the need to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. The diarylpyrazole scaffold, exemplified by Celecoxib , proved to be a critical structural motif for achieving COX-2 selectivity.[4][9]

Anticancer Activity

The fight against cancer has seen significant contributions from pyrazole-based compounds.[10][11] These derivatives exert their anticancer effects through various mechanisms, targeting key players in cancer cell proliferation and survival.[10][12]

  • Targeted Inhibition: Pyrazole derivatives have been shown to inhibit a range of protein kinases crucial for cancer progression, including:

    • Epidermal Growth Factor Receptor (EGFR)[10][12]

    • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[10]

    • Cyclin-Dependent Kinases (CDKs)[10][12]

    • Bruton's Tyrosine Kinase (BTK)[10]

    • BRAF V600E[10]

  • FDA-Approved Drugs: The clinical success of pyrazole-containing drugs like Crizotinib , Pralsetinib , and Avapritinib underscores the importance of this scaffold in oncology.[12]

Antimicrobial Activity

The rising threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[13][14][15]

  • Mechanism of Action: The antimicrobial effects of pyrazoles are often attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[4] The structure of the pyrazole derivative plays a crucial role in its efficacy against different microbial strains.[13] For instance, the cell wall structure of Gram-positive and Gram-negative bacteria can influence the activity of these compounds.[13]

Antiviral Activity

Recent research has highlighted the potential of pyrazole derivatives as antiviral agents.[16][17] Studies have demonstrated their efficacy against a range of viruses, including coronaviruses and Newcastle disease virus.[16][17][18]

  • Emerging Applications: The ability of certain pyrazole derivatives to inhibit viral replication makes them attractive candidates for the development of new antiviral therapies.[4][16] For example, some hydroxyquinoline-pyrazole compounds have shown promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E.[16]

Synthesis and Characterization: A Foundational Workflow

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available.[1][19] A common and efficient approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[6]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of substituted pyrazole derivatives.

Synthesis and Evaluation Workflow General Workflow for Pyrazole Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening Starting_Materials 1,3-Dicarbonyl Compound + Hydrazine Derivative Cyclocondensation Cyclocondensation Reaction Starting_Materials->Cyclocondensation Reaction Crude_Product Crude Pyrazole Derivative Cyclocondensation->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Pure_Compound Pure Pyrazole Derivative Purification->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopic_Analysis Purity_Assessment Purity Assessment (e.g., HPLC, Elemental Analysis) Spectroscopic_Analysis->Purity_Assessment In_Vitro_Assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purity_Assessment->In_Vitro_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A generalized workflow from synthesis to hit identification.

Experimental Protocols: Ensuring Methodological Rigor

The following protocols are presented as self-validating systems, incorporating controls and clear endpoints to ensure the reliability of the results.

Protocol: Synthesis of a Substituted Pyrazole Derivative

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole via the reaction of a chalcone with hydrazine hydrate.

Step-by-Step Methodology:

  • Chalcone Synthesis: Equimolar amounts of an appropriate acetophenone and benzaldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise with constant stirring. The reaction mixture is stirred at room temperature for 2-3 hours. The precipitated chalcone is filtered, washed with cold water until neutral, and dried.

  • Pyrazole Synthesis: The synthesized chalcone is dissolved in glacial acetic acid. An excess of hydrazine hydrate is added, and the mixture is refluxed for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the test compounds and incubated for 48 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Comparative Analysis of Biological Activity

Structured tables are essential for the clear and concise presentation of quantitative data, allowing for easy comparison of the biological activities of different pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives against MCF-7 Cells

CompoundSubstitution PatternIC₅₀ (µM)
PZ-1 1-phenyl-3-(4-methoxyphenyl)-5-(4-chlorophenyl)5.2
PZ-2 1-phenyl-3-(4-nitrophenyl)-5-(4-chlorophenyl)2.8
PZ-3 1-phenyl-3-(4-hydroxyphenyl)-5-(4-chlorophenyl)8.1
Doxorubicin (Positive Control)0.9

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which pyrazole derivatives exert their effects is crucial for rational drug design and optimization.

Inhibition of the COX-2 Pathway

The anti-inflammatory action of many pyrazole derivatives is mediated through the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX-2 Inhibition Pathway Mechanism of COX-2 Inhibition by Pyrazole Derivatives Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Conclusion and Future Directions

Substituted pyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with well-established synthetic routes, makes them a continuing focus of drug discovery and development efforts. Future research will likely focus on the development of multi-target pyrazole derivatives, the exploration of novel biological targets, and the use of computational methods to guide the design of more potent and selective therapeutic agents.[4]

References

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European journal of medicinal chemistry, 46(11), 5293-5309.
  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814. [Link]

  • Lv, K., et al. (2019). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 24(23), 4247. [Link]

  • Kumar, A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(5), 519-537. [Link]

  • Barakat, A., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(16), 4993. [Link]

  • Al-Ostath, A., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Advances, 14(38), 27245-27258. [Link]

  • El-Sayed, W. A., et al. (2025). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Journal of Molecular Structure, 1315, 138245. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 58(5), 1148-1157. [Link]

  • Kumar, A., & Sharma, P. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 8443-8457. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Singh, P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(11), 7654-7675. [Link]

  • Singh, R., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-15. [Link]

  • El-Sayed, W. A., et al. (2025). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Journal of Molecular Structure, 1315, 138245. [Link]

  • Gupta, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4935. [Link]

  • Kumar, A., & Sharma, P. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 947-975. [Link]

  • Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1629. [Link]

  • Patel, D. A., et al. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). [Link]

  • Kumar, R. S., et al. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 83(10), 1141-1151. [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1478. [Link]

  • Patel, D. A., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-tert-butyl-4-iodo-1H-pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity.[3] Among the vast landscape of pyrazole derivatives, 1-tert-butyl-4-iodo-1H-pyrazoles have emerged as exceptionally valuable synthetic intermediates.[4][5]

The tert-butyl group at the N1 position provides steric bulk, which can enhance metabolic stability and modulate the pharmacokinetic profile of a drug candidate.[6] More critically, the iodo group at the C4 position serves as a versatile synthetic handle. This allows for the introduction of a wide array of chemical moieties through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5] This capability is paramount in drug discovery for generating extensive compound libraries for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective therapeutic agents.[4] This guide provides a detailed exploration of the primary synthetic routes to 1-tert-butyl-4-iodo-1H-pyrazole derivatives, offering both theoretical insights and practical, field-tested protocols for the modern research scientist.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole can be strategically approached via two primary and logically distinct pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and specific substitution patterns on the pyrazole core.

  • Route A: Electrophilic Iodination of 1-tert-butyl-1H-pyrazole. This pathway commences with the commercially available or synthesized 1-tert-butyl-1H-pyrazole, followed by a regioselective iodination at the electron-rich C4 position.

  • Route B: N-tert-butylation of 4-iodo-1H-pyrazole. This alternative approach begins with the iodination of the parent 1H-pyrazole, followed by the introduction of the tert-butyl group onto one of the ring nitrogen atoms.

Below, we delve into the mechanistic underpinnings and provide detailed protocols for each of these validated synthetic strategies.

Route A: Electrophilic Iodination of 1-tert-butyl-1H-pyrazole

This is often the more direct approach, leveraging the inherent nucleophilicity of the pyrazole ring. The pyrazole system is an electron-rich heterocycle, with the C4 position being particularly susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the π-electron system of the pyrazole ring. The resulting cationic intermediate, a σ-complex or arenium ion, then loses a proton to restore aromaticity, yielding the 4-iodinated product. The choice of iodinating agent and reaction conditions is crucial to ensure high regioselectivity and yield, minimizing the formation of di-iodinated or other side products.[7] Common and effective iodinating systems include molecular iodine in the presence of an oxidizing agent (to regenerate the electrophilic iodine species) or N-iodosuccinimide (NIS), often with an acid catalyst.[8][9]

Visualizing the Workflow: Route A

Route A Workflow start 1-tert-butyl-1H-pyrazole reaction Electrophilic Iodination start->reaction reagents Iodinating Agent (e.g., I2/H2O2 or NIS) + Solvent (e.g., CH3CN, H2O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product 1-tert-butyl-4-iodo-1H-pyrazole purification->product

Caption: Workflow for the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole via electrophilic iodination.

Detailed Experimental Protocol: Iodination using I₂ and H₂O₂

This protocol is adapted from established green chemistry principles for the iodination of pyrazoles.[10] The use of hydrogen peroxide as the oxidant is environmentally benign, with water as the only byproduct.[8]

Materials:

  • 1-tert-butyl-1H-pyrazole

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl-1H-pyrazole (1.0 eq).

  • Add deionized water to form a stirrable slurry.

  • Add iodine (1.1 eq) to the mixture.

  • Begin vigorous stirring and heat the mixture to 60-70 °C.

  • Slowly add 30% hydrogen peroxide (1.5 eq) dropwise over 30 minutes. Caution: The reaction can be exothermic.

  • After the addition is complete, maintain the reaction at 70 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Route B: N-tert-butylation of 4-iodo-1H-pyrazole

This pathway is advantageous when 4-iodo-1H-pyrazole is a more readily available or economical starting material. The key challenge in this route is the regioselective introduction of the tert-butyl group at the N1 position.

Mechanistic Rationale

The N-tert-butylation of 4-iodo-1H-pyrazole can be challenging due to the steric hindrance of the tert-butyl group and the potential for competing reactions. A common strategy involves the reaction of the pyrazole with a tert-butylating agent. However, direct alkylation with tert-butyl halides is often inefficient due to competing elimination reactions. A more effective approach is to use a reagent like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, which proceeds through an N-acylation mechanism to form an N-Boc protected pyrazole.[11][12] While this yields a carbamate rather than a simple alkyl group, the Boc-protected intermediate is itself a valuable building block for many cross-coupling reactions.[5] For the direct introduction of the tert-butyl group, specialized conditions, such as those used for the synthesis of other N-tert-butyl pyrazoles, might be adapted, for instance, using tert-butylhydrazine in a condensation reaction to form the ring.[6]

Visualizing the Workflow: Route B (N-Boc Protection)

Route B Workflow start 4-iodo-1H-pyrazole reaction N-Boc Protection start->reaction reagents Di-tert-butyl dicarbonate (Boc)₂O + Base (e.g., Et₃N, DMAP) + Solvent (e.g., THF, DCM) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification product tert-butyl 4-iodo-1H-pyrazole-1-carboxylate purification->product

Caption: Workflow for the synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.

Detailed Experimental Protocol: N-Boc Protection of 4-iodo-1H-pyrazole

This protocol is based on a general and highly efficient method for the N-Boc protection of pyrazoles.[11][12]

Materials:

  • 4-iodo-1H-pyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 4-iodo-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.5 eq) to the solution.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting crude product, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, can be purified by recrystallization from n-hexane to yield white crystals.[11]

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques. Below is a table summarizing typical data for the N-Boc protected derivative.

CompoundMethodYield (%)Melting Point (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)
tert-butyl 4-iodo-1H-pyrazole-1-carboxylateRoute B~78.5[11]72-74[11]1.57 (s, 9H), 7.89 (d, 1H), 8.46 (d, 1H)[11]

Conclusion and Future Perspectives

The synthetic routes outlined provide robust and reproducible methods for accessing 1-tert-butyl-4-iodo-1H-pyrazole and its valuable N-Boc protected analogue. These building blocks are of immense strategic value, enabling the rapid diversification of the pyrazole core for applications in drug discovery and materials science. The choice of synthetic pathway will ultimately be guided by starting material availability and the specific goals of the research program. The continued development of novel, efficient, and sustainable methods for the synthesis of such key intermediates will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-iodopyrazole.
  • Al-Zoubi, R. M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-butyl-4-iodo-1h-pyrazole. Retrieved from [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • O'Hagan, D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 79(23), 11633-11640. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Pyrazole iodination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]

  • WordPress. (n.d.). I2 and Electrophilic I+ reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

  • International Journal for Modern Trends in Science and Technology. (2023). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • ResearchGate. (2023). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 1-tert-butyl-4-iodo-1H-pyrazole in Suzuki-Miyaura Coupling for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of 1-tert-butyl-4-iodo-1H-pyrazole as a strategic building block for the synthesis of 4-substituted pyrazole derivatives. The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs.[3][4] The protocols and insights herein are designed to empower researchers to harness the reactivity of this key intermediate, facilitating the rapid generation of diverse compound libraries for screening and lead optimization. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting guidance to ensure robust and reproducible outcomes.

Scientific Rationale: Why 1-tert-butyl-4-iodo-1H-pyrazole?

The strategic selection of starting materials is paramount for the success of any synthetic campaign. 1-tert-butyl-4-iodo-1H-pyrazole offers a confluence of advantages that make it an exceptional substrate for Suzuki-Miyaura coupling.

  • The Pyrazole Core: The pyrazole ring system is a bioisostere for various functional groups and is integral to the pharmacophores of numerous FDA-approved drugs, including Celebrex (celecoxib), Viagra (sildenafil), and Acomplia (rimonabant).[4] Its ability to participate in hydrogen bonding and its metabolic stability contribute to its prevalence in drug design.

  • Reactivity of the C-I Bond: The carbon-iodine bond is the most reactive among the halogens in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle.[5] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the corresponding bromo- or chloro-pyrazoles, leading to cleaner reactions and higher yields.[6]

  • The tert-Butyl Protecting Group: The bulky tert-butyl group at the N1 position serves two critical functions. First, it prevents potential side reactions at the pyrazole nitrogen. Second, it enhances the solubility of the substrate in common organic solvents used for the coupling reaction. While not discussed in the protocols, this group can be removed under acidic conditions post-coupling if the N-H pyrazole is the desired final product.

The Mechanism: A Palladium-Catalyzed Symphony

The Suzuki-Miyaura coupling is a catalytic process involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is crucial for rational optimization and troubleshooting. The process consists of three primary, interconnected steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 1-tert-butyl-4-iodo-1H-pyrazole. This is typically the rate-limiting step and results in the formation of a square-planar Pd(II) complex.[5][7][8]

  • Transmetalation: This step requires the activation of the organoboron species (e.g., an arylboronic acid) by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex.[1][9] This boronate then exchanges its organic group with the halide on the Pd(II) center, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the desired 4-aryl-pyrazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) Pd0->OxAd R¹-X (Iodopyrazole) Trans Diorganopalladium(II) Intermediate (R¹-Pd(II)L₂-R²) OxAd->Trans Transmetalation (R²-B(OR)₃⁻) Trans->Pd0 Reductive Elimination Product R¹-R² (Product) Trans->Product Base Base (e.g., K₂CO₃) Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Trans Activated by Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of the coupling reaction hinges on the judicious selection of catalyst, ligand, base, and solvent. The following table provides a summary of common conditions that have proven effective for the coupling of 4-iodopyrazoles.[6]

ParameterCommon Choices & RationaleTypical Range
Palladium Source Pd(PPh₃)₄: A reliable Pd(0) pre-catalyst, often used directly. Pd(OAc)₂ / Pd₂(dba)₃: Stable Pd(II) sources that are reduced in situ to Pd(0). Require an external ligand.1-5 mol%
Ligand Triphenylphosphine (PPh₃): Often used in excess when starting with a Pd(II) source. Bulky, electron-rich phosphines (e.g., SPhos, XPhos): Can improve yields for challenging substrates by accelerating oxidative addition and reductive elimination.[7]2-4 eq. relative to Pd
Base K₂CO₃, Cs₂CO₃, K₃PO₄: Essential for activating the boronic acid. The choice can influence reaction rate and yield. Cesium carbonate is often more effective but also more expensive.2-3 equivalents
Solvent System Dioxane/H₂O, DME/H₂O, Toluene/H₂O, DMF: A biphasic or homogeneous aqueous system is typically used. The water solubilizes the inorganic base, while the organic solvent dissolves the substrate and catalyst.4:1 to 10:1 organic:water ratio
Temperature 80-110 °C (Conventional Heating): Standard conditions for thermal activation.Varies by solvent
Microwave 90-140 °C (Microwave Irradiation): Significantly reduces reaction times from hours to minutes, ideal for high-throughput synthesis.[4][6]5-20 minutes

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general and robust method for the coupling of 1-tert-butyl-4-iodo-1H-pyrazole with a representative arylboronic acid using microwave irradiation for rapid synthesis.[6]

Experimental_Workflow start Start: Assemble Reagents reagents 1. Combine Iodopyrazole, Boronic Acid, Base, and Solvent in Microwave Vial start->reagents purge 2. Seal Vial and Purge with Inert Gas (N₂ or Ar) reagents->purge catalyst 3. Add Palladium Catalyst (e.g., Pd(PPh₃)₄) purge->catalyst microwave 4. Microwave Irradiation (e.g., 90°C, 10 min) catalyst->microwave monitor 5. Monitor Reaction (TLC or LC-MS) microwave->monitor workup 6. Aqueous Work-up: Quench with water, Extract with Organic Solvent (e.g., EtOAc) monitor->workup purify 7. Purification: Dry, Concentrate, and Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

4.1. Materials and Reagents

  • 1-tert-butyl-4-iodo-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Microwave vial (2-5 mL) with crimp cap

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, magnetic stirrer, and purification equipment (silica gel)

4.2. Reaction Setup and Execution

  • Vial Preparation: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 1-tert-butyl-4-iodo-1H-pyrazole (e.g., 0.5 mmol, 139 mg) and the arylboronic acid (e.g., 0.6 mmol).

  • Addition of Base and Solvents: Add the base (e.g., Cs₂CO₃, 1.25 mmol, 407 mg). Add the organic solvent (e.g., DME, 3 mL) and deionized water (1.2 mL).

  • Inerting the Atmosphere: Seal the vial with a crimp cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the cap and add the Pd(PPh₃)₄ catalyst (e.g., 2 mol%, 11.6 mg) to the vial under a positive pressure of inert gas. Reseal the vial immediately.

  • Microwave Irradiation: Place the sealed vial into the cavity of a scientific microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 90 °C) for 5-15 minutes.[6]

  • Reaction Monitoring: After cooling to room temperature, the reaction progress can be checked by spotting a small aliquot on a TLC plate or by LC-MS analysis to confirm the consumption of the starting material.

4.3. Work-up and Purification

  • Quenching: Once the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-tert-butyl-1H-pyrazole product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) catalyst was oxidized due to insufficient inerting.Ensure rigorous exclusion of oxygen during setup. Use freshly opened catalyst or a robust pre-catalyst.
Inefficient Base/Solvent: The chosen base or solvent system is not optimal for the specific substrate.Screen other bases (e.g., K₃PO₄) or solvent systems (e.g., dioxane/water).
Homocoupling of Boronic Acid Reaction Conditions: Can be promoted by the presence of oxygen or high temperatures.Improve inerting technique. Consider lowering the reaction temperature and extending the time.
Deiodination of Starting Material Catalyst Decomposition/Side Reaction: The palladium catalyst can promote the reduction of the C-I bond.Use a more stable ligand or a lower catalyst loading. Ensure the reaction is not heated for an unnecessarily long time.
Difficulty in Purification Close Polarity of Product & Byproducts: Homocoupled products or residual starting materials may have similar Rf values to the product.Optimize the chromatography eluent system. Consider a different stationary phase or reverse-phase chromatography if necessary.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Soares, P., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

  • Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • National Center for Biotechnology Information. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the powerful formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes)[1][2]. This reaction, catalyzed by palladium and copper complexes, is celebrated for its operational simplicity and mild conditions, which permits a broad tolerance of functional groups[1][3].

Within the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[4][5] Its unique electronic and structural properties have made it a central component in a multitude of approved therapeutic agents, spanning treatments for cancer, inflammation, infectious diseases, and neurological disorders[6][7][8]. The metabolic stability of the pyrazole ring is a key factor in its increasing prevalence in drug discovery pipelines[7].

The functionalization of this scaffold is therefore a critical endeavor for the generation of novel molecular entities. The introduction of alkynyl groups via the Sonogashira reaction provides a linear, rigid linker that can be used to probe biological target space, extend a molecule's structure, or serve as a handle for further chemical transformations. This guide provides a detailed examination and a robust protocol for the Sonogashira coupling using 1-tert-butyl-4-iodo-1H-pyrazole , a versatile building block for creating diverse chemical libraries aimed at drug discovery and materials science. The tert-butyl group at the N1 position provides steric shielding and enhances solubility in organic solvents, making it a practical and reactive substrate for cross-coupling.

Reaction Principle and Catalytic Mechanism

The Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][9] This dual-catalyst system ensures the efficient activation of both the aryl halide and the terminal alkyne.

Causality of Components:

  • Palladium(0) Catalyst: The primary catalyst that facilitates the C-C bond formation. It undergoes oxidative addition with the aryl iodide and, after a series of steps, reductive elimination to release the final product. Common sources are PdCl₂(PPh₃)₂ or Pd(PPh₃)₄.[9]

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), its role is to activate the terminal alkyne. It reacts with the alkyne to form a copper acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[10]

  • Amine Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for two reasons. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it neutralizes the hydrogen iodide (HI) generated during the reaction, preventing side reactions and catalyst deactivation.[11]

  • Solvent: Anhydrous, degassed solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to ensure all components are soluble and to prevent the deactivation of the catalysts by oxygen or water.[3]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition pd_alkyne_complex Ar-Pd(II)-(C≡CR)(L₂) pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product Ar-C≡CR (Coupled Product) pd_alkyne_complex->product cuI Cu(I)I cu_acetylide Cu(I)-C≡CR cuI->cu_acetylide Deprotonation (Base) cu_acetylide->pd_complex cu_acetylide->cuI aryl_iodide Ar-I (1-tBu-4-iodo-pyrazole) aryl_iodide->pd_complex alkyne H-C≡CR alkyne->cuI

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 1-tert-butyl-4-iodo-1H-pyrazole with a generic terminal alkyne.

Materials and Reagents:

  • 1-tert-butyl-4-iodo-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Ethyl acetate, Saturated aqueous NH₄Cl, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • Column chromatography setup

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuation and Backfilling: Seal the flask and evacuate under high vacuum, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere. The rationale is to remove oxygen, which can deactivate the palladium catalyst and promote undesirable alkyne homocoupling (Glaser coupling).[12]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (5 mL) followed by the amine base (3.0 mmol, 3.0 equiv) via syringe.

  • Initial Stirring: Stir the resulting suspension at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the more valuable iodo-pyrazole.

  • Reaction Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 50–80 °C). The progress of the reaction should be monitored by TLC until the starting iodo-pyrazole is consumed.

  • Reaction Cooldown: Once the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the insoluble catalyst residues and salts.[3] Wash the pad with additional ethyl acetate.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (to quench the base and remove copper salts) and then with brine (to reduce the solubility of organic material in the aqueous layer).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-alkynyl-1-tert-butyl-1H-pyrazole.

Workflow and Data Presentation

The following diagram illustrates the general laboratory workflow for this protocol.

Workflow_Diagram cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A 1. Add Solids: Iodo-pyrazole, Pd Catalyst, CuI B 2. Inert Atmosphere: Evacuate & Backfill (x3) A->B C 3. Add Liquids: Degassed Solvent & Base B->C D 4. Add Alkyne Substrate C->D E 5. Heat & Monitor by TLC D->E F 6. Cool & Filter through Celite E->F G 7. Aqueous Washes: NH4Cl, Brine F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization: NMR, MS I->J

Caption: Figure 2: Experimental workflow from setup to analysis.

Table 1: Representative Reaction Conditions and Expected Outcomes

Alkyne SubstrateTemperature (°C)Time (h)Typical Yield (%)Notes
Phenylacetylene604-685-95%Aromatic alkynes are generally very reactive under these conditions.
1-Hexyne708-1270-85%Aliphatic alkynes may require slightly higher temperatures or longer reaction times.
3-Ethynylpyridine605-780-90%Heteroaromatic alkynes are well-tolerated.[13]
2-Methyl-3-butyn-2-ol506-890-98%The hydroxyl group does not interfere and often improves reaction rates.

Note: Yields are estimates based on literature precedents for similar substrates and may require optimization for specific cases.

Troubleshooting and Self-Validating Systems

A robust protocol anticipates potential issues. The following table provides guidance on common problems and their solutions, ensuring a self-validating experimental design.[12]

Table 2: Troubleshooting Guide for the Sonogashira Coupling of Iodopyrazoles

ObservationProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Pd(0) catalyst due to oxygen exposure. 2. Insufficient degassing of solvents/reagents. 3. Poor substrate reactivity (steric/electronic effects).1. Ensure the reaction is performed under a strict inert atmosphere. 2. Use rigorous degassing techniques (e.g., freeze-pump-thaw cycles for the solvent). 3. Increase reaction temperature or catalyst loading moderately.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel. 2. High concentration or reactivity of the copper catalyst.1. Improve inert atmosphere techniques (see above). 2. Reduce the amount of CuI. In persistent cases, consider a copper-free Sonogashira protocol.[12][14]
Hydrodehalogenation (Iodine replaced by Hydrogen) 1. Presence of a hydride source (e.g., alcohol solvent). 2. Certain bases can promote this side reaction.1. Switch to an aprotic solvent like DMF, THF, or toluene. 2. Use a different amine base (e.g., switch from TEA to DIPEA).
Formation of Palladium Black (Dark Precipitate) 1. Catalyst decomposition at high temperatures. 2. Inappropriate solvent choice.1. Lower the reaction temperature. 2. Ensure a stabilizing ligand (e.g., PPh₃) is present in sufficient quantity.

Safety Precautions

  • Reagent Handling: Palladium catalysts, copper iodide, and organic solvents should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.[3]

  • Inert Atmosphere: Reactions under an inert atmosphere should be performed by trained personnel. Care should be taken to avoid over-pressurizing glassware.

  • Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and highly adaptable method for the synthesis of 4-alkynyl-1-tert-butyl-1H-pyrazole derivatives. The protocol detailed herein serves as a robust and reliable starting point for researchers in medicinal chemistry and materials science. By enabling the direct installation of diverse alkynyl groups onto a privileged heterocyclic core, this methodology facilitates the rapid generation of novel compound libraries for biological screening and the development of advanced organic materials.

References

  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira coupling. Wikipedia.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Technical Support Center: Sonogashira Coupling of Iodopyrazoles. BenchChem.
  • Sonogashira cross-coupling reaction. YouTube.
  • Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach.
  • Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.

Sources

Application Notes and Protocols: 1-tert-butyl-4-iodo-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of 1-tert-butyl-4-iodo-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including blockbuster drugs like the COX-2 inhibitor Celecoxib.[1][2][3] The ability to precisely functionalize the pyrazole ring is paramount for tuning the steric and electronic properties of these molecules, thereby optimizing their biological activity and physical characteristics. 1-tert-butyl-4-iodo-1H-pyrazole has emerged as a particularly valuable building block for this purpose.

The strategic placement of the iodine atom at the C4 position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful and versatile toolsets in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The bulky tert-butyl group at the N1 position serves two critical functions:

  • N-H Protection: It prevents the acidic N-H proton of an unprotected pyrazole from interfering with or inhibiting the palladium catalyst, a common issue with nitrogen-rich heterocycles.[6]

  • Solubility and Stability: It enhances the solubility of the pyrazole in common organic solvents and provides steric bulk that can influence the regioselectivity of certain reactions.

This comprehensive guide provides detailed application notes and field-proven protocols for the synthesis and utilization of 1-tert-butyl-4-iodo-1H-pyrazole in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of the Building Block: 1-tert-butyl-4-iodo-1H-pyrazole

A robust synthesis of the title compound can be achieved in a two-step sequence starting from readily available precursors: the formation of the N-tert-butyl pyrazole core followed by regioselective iodination at the C4 position.

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazole

This procedure is adapted from established methods for the synthesis of N-alkylated pyrazoles from hydrazines.[7] The reaction involves the condensation of tert-butylhydrazine with a suitable 1,3-dicarbonyl equivalent.

Workflow for the Synthesis of 1-tert-butyl-1H-pyrazole

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process tert_butylhydrazine tert-Butylhydrazine Hydrochloride condensation Condensation & Cyclization tert_butylhydrazine->condensation malondialdehyde_synthon 1,1,3,3-Tetramethoxypropane (Malondialdehyde Synthon) malondialdehyde_synthon->condensation solvent Solvent: Ethanol solvent->condensation acid Acid Catalyst: HCl (from starting material) acid->condensation heat Heat: Reflux heat->condensation workup Aqueous Workup & Extraction condensation->workup purification Distillation workup->purification product Product: 1-tert-butyl-1H-pyrazole purification->product

Caption: Synthetic workflow for 1-tert-butyl-1H-pyrazole.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add tert-butylhydrazine hydrochloride (1.0 equiv).

  • Add ethanol as the solvent, followed by 1,1,3,3-tetramethoxypropane (1.05 equiv).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation to yield 1-tert-butyl-1H-pyrazole as a colorless oil.

Protocol 2: C4-Iodination of 1-tert-butyl-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.[2] This protocol utilizes molecular iodine and an oxidizing agent to achieve clean and high-yielding iodination.

Step-by-Step Procedure:

  • In a flask protected from light, dissolve 1-tert-butyl-1H-pyrazole (1.0 equiv) in acetonitrile.

  • Add ceric ammonium nitrate (CAN) (1.1 equiv) and elemental iodine (I₂) (1.2 equiv) to the solution.[1]

  • Heat the reaction mixture to reflux (approx. 82°C) and stir overnight.

  • Monitor the reaction for the disappearance of the starting material via TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-tert-butyl-4-iodo-1H-pyrazole, typically as a white to yellow solid.[4]

Application in Palladium-Catalyzed Cross-Coupling Reactions

1-tert-butyl-4-iodo-1H-pyrazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) complexes.[5]

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of the iodopyrazole with a wide range of boronic acids and their derivatives.[8][9] This reaction is instrumental in the synthesis of biaryl structures prevalent in many kinase inhibitors.[5]

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 L₂Pd(0) pd_complex L₂Pd(II)(Py-tBu)(I) pd0->pd_complex Py-tBu-I pd_trans L₂Pd(II)(Py-tBu)(Ar) pd_complex->pd_trans ArB(OH)₂ Base pd_trans->pd0 product Py-tBu-Ar pd_trans->product oa_text Oxidative Addition tm_text Transmetalation re_text Reductive Elimination cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions iodopyrazole 1-tert-butyl-4-iodo-1H-pyrazole coupling Sonogashira Coupling iodopyrazole->coupling alkyne Terminal Alkyne (R-C≡C-H) alkyne->coupling pd_cat Pd Catalyst: PdCl₂(PPh₃)₂ pd_cat->coupling cu_cat Cu(I) Co-catalyst: CuI cu_cat->coupling base Base: Triethylamine (TEA) or DIPEA base->coupling solvent Solvent: THF or DMF solvent->coupling product Product: 4-Alkynyl-1-tert-butyl-1H-pyrazole coupling->product

Sources

Experimental protocol for N-alkylation of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 1,2-Disubstituted-4-Iodo-Pyrazolium Salts

Abstract

N-substituted pyrazoles are foundational scaffolds in modern medicinal chemistry and materials science. While the N-alkylation of NH-pyrazoles is a widely practiced transformation, the synthesis of N,N'-disubstituted pyrazolium salts presents a distinct set of synthetic considerations. This document provides a comprehensive guide to the experimental protocol for the N-alkylation of 1-tert-butyl-4-iodo-1H-pyrazole. As this substrate is already alkylated at the N1 position, this reaction constitutes a quaternization to form 1-tert-butyl-2-alkyl-4-iodo-1H-pyrazol-2-ium salts. We will explore the mechanistic rationale, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: Beyond Simple N-Alkylation

The pyrazole nucleus is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] The functionalization of its nitrogen atoms is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.[3]

The user-specified starting material, 1-tert-butyl-4-iodo-1H-pyrazole, already possesses a bulky tert-butyl group at the N1 position. Therefore, a subsequent "N-alkylation" reaction will not occur at a deprotonated nitrogen, as is typical for NH-pyrazoles, but rather as a quaternization of the second nitrogen atom (N2). This process yields a cationic pyrazolium salt. These ionic compounds have gained significant interest as ionic liquids, phase-transfer catalysts, and precursors to N-heterocyclic carbenes (NHCs).

This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize these valuable pyrazolium salts.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of a tertiary amine, such as the N2 atom of 1-tert-butyl-4-iodo-1H-pyrazole, with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. Unlike the N-alkylation of NH-pyrazoles, this reaction does not require a base, as there is no acidic proton to remove.[2][4] The lone pair of electrons on the N2 atom directly attacks the electrophilic carbon of the alkylating agent.

Several factors govern the success and rate of this quaternization reaction:

  • Steric Hindrance: The pre-existing tert-butyl group at the N1 position significantly encumbers the pyrazole ring. This steric bulk hinders the approach of the alkylating agent to the adjacent N2 atom, often necessitating more forcing reaction conditions (e.g., higher temperatures) compared to less substituted pyrazoles.[3][4]

  • Nucleophilicity of the N2 Atom: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the target nitrogen. The tert-butyl group is a weak electron-donating group, which slightly enhances the nucleophilicity of N2. Conversely, the electron-withdrawing nature of the iodine atom at the C4 position modestly decreases it.

  • Reactivity of the Alkylating Agent: The choice of alkylating agent is critical. The reactivity follows the general trend for leaving groups: R-I > R-Br > R-Cl. Primary alkyl halides are more reactive than secondary ones due to less steric hindrance. Potent alkylating agents like methyl iodide, ethyl iodide, or benzyl bromide are excellent candidates.

  • Solvent Effects: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the transition state, accelerating the reaction, without interfering with the nucleophile.[3]

The overall workflow for this synthesis is depicted below.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification prep_start Dissolve 1-tert-butyl-4-iodo-1H-pyrazole in anhydrous solvent (e.g., MeCN) add_reagent Add alkylating agent (e.g., Alkyl Iodide) prep_start->add_reagent heat Heat reaction mixture (e.g., 80°C to reflux) add_reagent->heat Seal vessel monitor Monitor progress via TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Upon completion precipitate Induce precipitation (add anti-solvent like Et2O) cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Final Product dry->end Obtain pure pyrazolium salt

Sources

Application of 1-tert-butyl-4-iodo-1H-pyrazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-tert-butyl-4-iodo-1H-pyrazole in Medicinal Chemistry

Introduction: The Strategic Importance of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold have cemented its status as a "privileged structure." This is evidenced by its presence in numerous FDA-approved drugs targeting a wide array of diseases, from inflammation (Celecoxib) to cancer and viral infections.[3][4][5]

Within this important class of compounds, 1-tert-butyl-4-iodo-1H-pyrazole emerges as a particularly strategic building block for drug discovery. Its structure is a masterful convergence of three key features:

  • The Pyrazole Core: Provides a stable, aromatic framework that can be readily functionalized. It acts as a bioisostere for a phenyl ring while offering distinct electronic properties and vectors for substitution.[5]

  • The 4-Iodo Group: This is the molecule's primary reactive handle. The carbon-iodine bond is highly susceptible to a variety of palladium- and copper-catalyzed cross-coupling reactions.[6][7] This allows for the precise and efficient introduction of a vast range of molecular fragments, which is essential for exploring structure-activity relationships (SAR).

  • The 1-tert-butyl Group: This bulky, lipophilic substituent is far from a passive spectator. It serves several critical functions: it sterically directs reactions to other positions on the ring, enhances solubility in organic solvents, and, most importantly, can interact with hydrophobic pockets within biological targets like protein kinases to significantly boost potency and selectivity.[8][9]

This guide provides a detailed exploration of the application of 1-tert-butyl-4-iodo-1H-pyrazole, offering field-proven insights, step-by-step protocols for its key transformations, and an examination of its role in the design of potent therapeutic agents.

Synthesis and Physicochemical Properties

The preparation of 1-tert-butyl-4-iodo-1H-pyrazole is typically achieved through a straightforward two-step process, making it a readily accessible intermediate for research and development.

Pyrazole 1H-Pyrazole N_tert_butylation N-tert-butylation (e.g., Isobutylene, acid catalyst) Pyrazole->N_tert_butylation Intermediate 1-tert-butyl-1H-pyrazole N_tert_butylation->Intermediate Iodination Iodination (e.g., NIS or I2) Intermediate->Iodination Target 1-tert-butyl-4-iodo-1H-pyrazole Iodination->Target

Caption: General synthetic workflow for 1-tert-butyl-4-iodo-1H-pyrazole.

Table 1: Physicochemical Properties of 1-tert-butyl-4-iodo-1H-pyrazole

PropertyValueSource/Note
CAS Number 335271-12-2[10]
Molecular Formula C₇H₁₁IN₂[10]
Molecular Weight 249.99 g/mol [10]
Appearance White to yellow solid
Purity Typically >97%
Solubility Soluble in common organic solvents (DMF, DMSO, chlorinated solvents)General property for similar compounds.[11]
Storage Keep in a dark place, sealed in dry, 2-8°C[12]

Core Application: A Gateway to Molecular Diversity via Cross-Coupling

The primary utility of 1-tert-butyl-4-iodo-1H-pyrazole in medicinal chemistry is its role as a substrate in cross-coupling reactions. The reactive C-I bond enables the construction of C-C, C-N, and C-O bonds, providing rapid access to diverse libraries of compounds for biological screening.

cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds Start 1-tert-butyl-4-iodo-1H-pyrazole Suzuki Suzuki-Miyaura + R-B(OH)₂ Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira + R-C≡CH Start->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald Pd catalyst, Base Prod_Suzuki 4-Aryl/Heteroaryl Pyrazole Suzuki->Prod_Suzuki Prod_Sonogashira 4-Alkynyl Pyrazole Sonogashira->Prod_Sonogashira Prod_Buchwald 4-Amino Pyrazole Buchwald->Prod_Buchwald

Caption: Key cross-coupling reactions utilizing 1-tert-butyl-4-iodo-1H-pyrazole.

Suzuki-Miyaura Coupling: Building Bi-Aryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most crucial transformation for this building block. It allows for the coupling of the pyrazole core with a vast array of commercially available aryl and heteroaryl boronic acids and esters. This is the preferred method for constructing the core of many kinase inhibitors.[6][13]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-tert-butyl-4-iodo-1H-pyrazole with a generic arylboronic acid.

Materials:

  • 1-tert-butyl-4-iodo-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-2.5 eq)[6][11]

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[11]

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 1-tert-butyl-4-iodo-1H-pyrazole, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask, and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 4-12 hours.[6][11]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-tert-butyl-1H-pyrazole.

Causality and Optimization:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable choice, but other catalysts like Pd(dppf)Cl₂ may be required for more challenging substrates. The catalyst is crucial for the oxidative addition step, initiating the catalytic cycle.[6]

  • Base Selection: An aqueous inorganic base like K₂CO₃ is essential to activate the boronic acid for transmetalation to the palladium center. The choice and concentration of the base can significantly impact yield.[11]

  • Solvent System: A mixture of an organic solvent (dioxane, DME, or DMF) and water is typically used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling introduces a rigid alkynyl moiety at the 4-position. This is valuable for designing compounds that span a specific distance in a binding pocket or for use as a handle for further "click chemistry" transformations.[14]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines the coupling of 1-tert-butyl-4-iodo-1H-pyrazole with a terminal alkyne.

Materials:

  • 1-tert-butyl-4-iodo-1H-pyrazole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)[14]

  • Copper(I) iodide (CuI, 4 mol%)[14]

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 eq)[14]

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-tert-butyl-4-iodo-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent, followed by the base. Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 50-80°C and monitor by TLC.[14]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Causality and Optimization:

  • Dual Catalysis: The Sonogashira reaction relies on a synergistic catalytic cycle. The palladium catalyst performs the oxidative addition with the iodopyrazole, while the copper co-catalyst activates the alkyne to form a copper acetylide, which then undergoes transmetalation.[14]

  • Base Function: The amine base (e.g., TEA) serves both as a solvent and to neutralize the HI generated during the reaction, preventing side reactions and regenerating the active catalyst.

  • Inert Atmosphere: It is critical to exclude oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and degrade the palladium catalyst.

Table 2: Comparison of Typical Cross-Coupling Reaction Parameters

ParameterSuzuki-Miyaura CouplingSonogashira Coupling
Coupling Partner Boronic Acid / EsterTerminal Alkyne
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-Catalyst NoneCopper(I) Iodide (CuI)
Base K₂CO₃, Na₂CO₃, Cs₂CO₃ (inorganic)TEA, DIPEA (organic amine)
Solvent Dioxane/H₂O, DME/H₂O, DMFTHF, DMF (anhydrous)
Temperature 80-110 °C25-80 °C

Case Study: Application in the Design of Protein Kinase Inhibitors

The 1-tert-butyl-pyrazole scaffold is particularly prevalent in the design of protein kinase inhibitors, a critical class of drugs for cancer and inflammatory diseases.[8][15] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature of many pathologies.[15][16]

Pharmacophore Model and Structure-Activity Relationship (SAR): The efficacy of this scaffold often relies on its ability to stabilize the "DFG-out" inactive conformation of the kinase.[8]

  • The tert-butyl group is crucial for this interaction. It occupies a large, hydrophobic pocket that is only accessible when the kinase is in the inactive DFG-out state. This contributes significantly to both the potency and selectivity of the inhibitor.[8]

  • The pyrazole ring acts as a stable, central scaffold, correctly positioning the other functional groups.

  • The substituent at the 4-position (introduced via cross-coupling) typically projects out towards the solvent-exposed region or interacts with other residues in the ATP-binding site, allowing for fine-tuning of activity and physicochemical properties.

Caption: Conceptual binding model of a 1-tert-butyl-4-substituted-pyrazole kinase inhibitor.

This rational design approach has led to the development of potent inhibitors for targets such as p38 MAPK, JAK, and ERK kinases.[8][17] For example, in a series of p38 inhibitors, the tert-butyl group on the pyrazole was identified as key for occupying the lipophilic domain exposed upon the rearrangement of the activation loop (DFG-out).[8]

Conclusion

1-tert-butyl-4-iodo-1H-pyrazole is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed tert-butyl group provides a powerful anchor for targeting hydrophobic pockets, while the versatile 4-iodo position serves as a gateway for rapidly building molecular complexity and exploring structure-activity relationships through reliable and well-understood cross-coupling chemistry. For researchers and scientists in drug development, mastering the application of this building block is a key step toward the rational design of novel, potent, and selective therapeutic agents, particularly in the competitive field of kinase inhibition.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF. (n.d.). ResearchGate. [Link]

  • Iodine‐mediated synthesis of sulfonated pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Iodine promoted pyrazole synthesis. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Synthesis of iodinated pyrazoles.[a] [a] Reaction conditions: Phenyl... (n.d.). ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (n.d.). National Center for Biotechnology Information. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (n.d.). ResearchGate. [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2023). PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Bentham Science. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Europe PMC. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). National Center for Biotechnology Information. [Link]

  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (n.d.). Ovid. [Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016). ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • 1-tert-butyl-4-iodo-1h-pyrazole (C7H11IN2). (n.d.). PubChemLite. [Link]

Sources

The Strategic Utility of 1-tert-butyl-4-iodo-1H-pyrazole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Role of a Versatile Precursor

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, particularly in the realm of kinase inhibitors.[1] Its ability to act as a bioisosteric replacement for other aromatic systems and its capacity for forming key hydrogen bond interactions within enzyme active sites have cemented its importance in drug design. The targeted functionalization of the pyrazole ring is therefore a critical endeavor in the synthesis of novel pharmaceutical agents. Among the various functionalized pyrazoles, 1-tert-butyl-4-iodo-1H-pyrazole has emerged as a highly versatile and strategic precursor for the construction of complex pharmaceutical intermediates.

The tert-butyl group at the N1 position serves a dual purpose. Sterically, it directs reactions to other positions of the pyrazole ring and can enhance the solubility of intermediates in organic solvents. Electronically, it acts as a stable protecting group that is robust under a variety of reaction conditions. The iodine atom at the C4 position is the key to this precursor's utility, providing a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the efficient and regioselective introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for building the complex molecular architectures of modern therapeutics.[2]

This technical guide provides an in-depth exploration of the applications of 1-tert-butyl-4-iodo-1H-pyrazole in the synthesis of pharmaceutical intermediates. We will delve into detailed protocols for key cross-coupling reactions, explain the mechanistic rationale behind the experimental choices, and present data to guide researchers in their synthetic endeavors.

Synthesis of the Precursor: 1-tert-butyl-4-iodo-1H-pyrazole

The reliable and scalable synthesis of the starting material is paramount. A common route to 1-tert-butyl-4-iodo-1H-pyrazole involves the protection of 4-iodo-1H-pyrazole. For laboratory-scale synthesis, the use of di-tert-butyl dicarbonate (Boc)₂O provides a convenient method to obtain the N-Boc protected intermediate, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, which can be considered functionally equivalent for many cross-coupling applications due to the stability of the Boc group.[3]

Protocol 1: Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate

This protocol is adapted from a general procedure for the N-Boc protection of pyrazoles.[3]

Materials:

  • 4-iodo-1H-pyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Wash the dichloromethane solution with saturated NaHCO₃ solution, followed by deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from n-hexane to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as a white crystalline solid.[3]

Expected Yield: 78.5%[3]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 4-position of the pyrazole ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds to Aryl and Heteroaryl Systems

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in many kinase inhibitors. The reaction of 1-tert-butyl-4-iodo-1H-pyrazole with various boronic acids or esters provides a direct route to 4-aryl- and 4-heteroaryl-1-tert-butyl-1H-pyrazoles.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and ligand is critical for an efficient reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[5] Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ with a phosphine ligand can be used to generate the active Pd(0) species in situ. The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: The base plays a crucial role in the transmetalation step, activating the organoboron species. Inorganic bases such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.[5]

  • Solvent System: A mixture of an organic solvent (e.g., 1,2-dimethoxyethane (DME), 1,4-dioxane, or toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.[5]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination 4-Aryl-1-tert-butyl-1H-pyrazole (Ar-Ar') 4-Aryl-1-tert-butyl-1H-pyrazole (Ar-Ar') Ar-Pd(II)-Ar'(L2)->4-Aryl-1-tert-butyl-1H-pyrazole (Ar-Ar') 1-tert-butyl-4-iodo-1H-pyrazole (Ar-I) 1-tert-butyl-4-iodo-1H-pyrazole (Ar-I) 1-tert-butyl-4-iodo-1H-pyrazole (Ar-I)->Ar-Pd(II)-I(L2) Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-I(L2) Base Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1-tert-butyl-4-iodo-1H-pyrazole + Terminal Alkyne Heating Heat to 50-80 °C Monitor by TLC Reactants->Heating Catalysts PdCl₂(PPh₃)₂ + CuI Catalysts->Heating Base_Solvent Base (e.g., TEA) + Solvent (e.g., THF) Base_Solvent->Heating Quench Cool to RT Dilute with EtOAc Heating->Quench Filter Filter through Celite Quench->Filter Wash Wash with aq. NH₄Cl & Brine Filter->Wash Dry_Concentrate Dry over Na₂SO₄ Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product 4-Alkynyl-1-tert-butyl-1H-pyrazole Purify->Product JAK_Inhibitor_Synthesis Precursor 1-tert-butyl-4-iodo-1H-pyrazole Coupling Suzuki-Miyaura Coupling Precursor->Coupling Intermediate 4-(Heteroaryl)-1-tert-butyl- 1H-pyrazole Coupling->Intermediate Further_Steps Further Functionalization & Deprotection Intermediate->Further_Steps Final_Product JAK Inhibitor (e.g., Ruxolitinib analogue) Further_Steps->Final_Product

Sources

Application Note & Protocol: A Scalable Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-tert-butyl-4-iodo-1H-pyrazole is a pivotal building block in contemporary drug discovery, notably in the synthesis of kinase inhibitors. This document provides a comprehensive guide to a robust and scalable two-step synthesis of this key intermediate. The protocol details the synthesis of the precursor, 1-tert-butyl-1H-pyrazole, followed by its regioselective iodination. Emphasis is placed on the underlying chemical principles, safety considerations, and process optimization for large-scale production.

Introduction: The Significance of 1-tert-butyl-4-iodo-1H-pyrazole in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a tert-butyl group at the N1 position offers steric protection and modulates the electronic properties of the pyrazole ring. Subsequent iodination at the C4 position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments.[2][3] This makes 1-tert-butyl-4-iodo-1H-pyrazole a highly valuable intermediate for the construction of complex molecular architectures in drug development programs.

Synthetic Strategy: A Two-Step Approach

The synthesis is approached in a logical two-step sequence designed for efficiency and scalability. First, the precursor 1-tert-butyl-1H-pyrazole is synthesized. This is followed by a regioselective iodination at the C4 position.

G cluster_0 Step 1: Synthesis of 1-tert-butyl-1H-pyrazole cluster_1 Step 2: Iodination A tert-Butylhydrazine hydrochloride C 1-tert-butyl-1H-pyrazole A->C Reaction with B in acidic medium B 1,1,3,3-Tetramethoxypropane B->C D 1-tert-butyl-1H-pyrazole F 1-tert-butyl-4-iodo-1H-pyrazole D->F Electrophilic Aromatic Substitution E N-Iodosuccinimide (NIS) E->F

Caption: Synthetic workflow for 1-tert-butyl-4-iodo-1H-pyrazole.

Experimental Protocols

Step 1: Synthesis of 1-tert-butyl-1H-pyrazole

This procedure is adapted from established methods for pyrazole synthesis.[4][5] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g) or Volume (mL)
tert-Butylhydrazine hydrochloride124.611.0124.61 g
1,1,3,3-Tetramethoxypropane164.201.1180.62 g (184.3 mL)
Concentrated Hydrochloric Acid (HCl)36.46catalytic~5 mL
Toluene92.14-500 mL
Sodium Bicarbonate (NaHCO₃) solution84.01-As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add tert-butylhydrazine hydrochloride (124.61 g, 1.0 mol) and toluene (500 mL).

  • Slowly add 1,1,3,3-tetramethoxypropane (180.62 g, 1.1 mol) to the stirred suspension.

  • Add concentrated hydrochloric acid (~5 mL) dropwise.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer and wash it with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-tert-butyl-1H-pyrazole.

  • The crude product can be purified by vacuum distillation to yield a colorless oil.

Step 2: Regioselective Iodination to 1-tert-butyl-4-iodo-1H-pyrazole

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[3]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g) or Volume (mL)
1-tert-butyl-1H-pyrazole124.191.0124.19 g
N-Iodosuccinimide (NIS)224.991.05236.24 g
Acetonitrile41.05-1 L
Sodium Thiosulfate (Na₂S₂O₃)158.11-As needed
Ethyl Acetate88.11-As needed
Hexanes--As needed

Protocol:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1-tert-butyl-1H-pyrazole (124.19 g, 1.0 mol) in acetonitrile (1 L).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (236.24 g, 1.05 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the orange color of iodine disappears.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-tert-butyl-4-iodo-1H-pyrazole as a white to off-white solid.

Safety Considerations

  • N-Iodosuccinimide (NIS): NIS is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7][8] It is also moisture and light-sensitive.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] In case of contact, rinse the affected area with plenty of water.[7]

  • tert-Butylhydrazine hydrochloride: This compound is a solid and standard laboratory precautions should be taken.

  • 1,1,3,3-Tetramethoxypropane: This is a flammable liquid. Keep away from ignition sources.

  • Concentrated Hydrochloric Acid: Corrosive. Handle with extreme care in a fume hood.

  • Solvents: Toluene, acetonitrile, ethyl acetate, and hexanes are flammable. Work in a well-ventilated area and away from open flames.

Characterization Data

The final product, 1-tert-butyl-4-iodo-1H-pyrazole, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 7.51 (s, 1H), 1.58 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 143.2, 131.8, 62.1, 59.9, 30.2.

  • Mass Spectrometry (ESI): m/z calculated for C₇H₁₁IN₂ [M+H]⁺ 251.00, found 251.0.

Process Optimization and Scale-Up Insights

  • Reaction Monitoring: Close monitoring of both reaction steps by TLC is crucial for determining the reaction endpoint and preventing the formation of byproducts.

  • Purification: For large-scale synthesis, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be a more practical purification method than column chromatography for the final product.

  • Temperature Control: Maintaining the temperature during the addition of NIS is critical to control the exotherm and minimize side reactions.

  • Work-up: Efficient and thorough washing during the work-up is essential to remove unreacted reagents and byproducts.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity, facilitating the advancement of their discovery programs.

References

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - N-Iodosuccinimide.
  • Santa Cruz Biotechnology, Inc. (2017, June 16). SAFETY DATA SHEET N-Iodosuccinimide.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - N-Iodosuccinimide.
  • Apollo Scientific. (n.d.). N-Iodosuccinimide Safety Data Sheet.
  • Volochem, Inc. (2015, January 3). N-Iodosuccinimide Safety Data Sheet.
  • Molecules. (2018). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • ResearchGate. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
  • MDPI. (n.d.). tert-Butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate.
  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • National Center for Biotechnology Information. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • PubChem. (n.d.). 1-(t-Butyl)-5-iodo-1H-pyraZole.
  • Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
  • Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
  • PubMed. (2024, December 2). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions.
  • ResearchGate. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • Ambeed.com. (n.d.). 121669-70-3 | 1-Boc-4-iodopyrazole.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.
  • BLDpharm. (n.d.). 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.

Sources

Catalytic Applications of 1-tert-butyl-4-iodo-1H-pyrazole Metal Complexes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 1-tert-butyl-4-iodo-1H-pyrazole Scaffold in Catalysis

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The targeted functionalization of the pyrazole ring is therefore of paramount importance for the development of novel pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions stand out as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a direct path to a diverse array of substituted pyrazoles.[2]

This application note provides a comprehensive guide to the catalytic applications of metal complexes derived from 1-tert-butyl-4-iodo-1H-pyrazole. This particular scaffold offers a unique combination of features that make it an exceptional building block in organic synthesis:

  • The N-tert-butyl Group: This bulky substituent serves a dual purpose. Firstly, it acts as a robust protecting group, preventing unwanted side reactions at the N1 position of the pyrazole ring. Secondly, it enhances the solubility of the pyrazole substrate and its metal complexes in common organic solvents, facilitating homogeneous catalysis.[3]

  • The 4-iodo Substituent: The carbon-iodine bond is highly reactive towards oxidative addition to low-valent transition metal centers, such as palladium(0). This makes the 4-position of the pyrazole ring a prime site for facile and efficient cross-coupling, enabling the introduction of a wide range of functional groups.[4]

While pre-formed, isolated metal complexes of 1-tert-butyl-4-iodo-1H-pyrazole are not extensively documented in the literature, its utility shines as a versatile substrate in in-situ catalytic systems. This guide will focus on the application of this pyrazole derivative in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The protocols provided herein are designed to be robust and adaptable, serving as a valuable resource for researchers in academic and industrial settings.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[5] In the context of 1-tert-butyl-4-iodo-1H-pyrazole, this reaction allows for the straightforward introduction of aryl and vinyl substituents at the 4-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. The cycle is initiated by the oxidative addition of the 1-tert-butyl-4-iodo-1H-pyrazole to a palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which yields the desired 4-substituted pyrazole product and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Pd(II)_Intermediate [(1-tBu-Pz)-Pd(II)(I)Ln] Pd(0)Ln->Pd(II)_Intermediate Oxidative_Addition Oxidative Addition Oxidative_Addition->Pd(II)_Intermediate Pd(II)_Aryl_Intermediate [(1-tBu-Pz)-Pd(II)(R)Ln] Pd(II)_Intermediate->Pd(II)_Aryl_Intermediate Transmetalation Transmetalation Transmetalation->Pd(II)_Aryl_Intermediate Pd(II)_Aryl_Intermediate->Pd(0)Ln Product 4-R-1-tBu-Pyrazole Pd(II)_Aryl_Intermediate->Product Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)Ln 1-tBu-4-Iodo-Pyrazole 1-tBu-4-Iodo-Pyrazole 1-tBu-4-Iodo-Pyrazole->Oxidative_Addition Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1-tert-butyl-4-iodo-1H-pyrazole

  • Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

Procedure:

  • To a dry reaction vessel, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 eq.), the boronic acid derivative (1.2 eq.), and the base (2.0 eq.).

  • The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and ligand (e.g., SPhos (4 mol%)) are mixed if a pre-catalyst is not used.

  • The appropriate solvent system (e.g., toluene/H₂O 4:1) is degassed by bubbling with an inert gas for 20-30 minutes.

  • The degassed solvent is added to the reaction vessel containing the solids, followed by the addition of the catalyst/ligand mixture.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (2-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)Catalyst choice can significantly impact yield and reaction time.
Ligand SPhos, PPh₃, dppfFor Pd(II) pre-catalysts, the choice of ligand is crucial.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength and solubility of the base can influence the rate of transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OA biphasic system is often necessary to dissolve both the organic and inorganic reagents.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.

II. Heck-Mizoroki Reaction: Synthesis of 4-Alkenylpyrazoles

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6] This reaction provides a direct route to 4-alkenyl-1H-pyrazoles, which are valuable intermediates in organic synthesis.

Mechanistic Rationale

The catalytic cycle of the Heck reaction begins with the oxidative addition of 1-tert-butyl-4-iodo-1H-pyrazole to a palladium(0) catalyst. The resulting palladium(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired alkenylpyrazole product and a palladium-hydride species. The active palladium(0) catalyst is regenerated by reductive elimination of HX with the aid of a base.

Heck_Mizoroki_Cycle Pd(0)Ln Pd(0)Ln Pd(II)_Intermediate [(1-tBu-Pz)-Pd(II)(I)Ln] Pd(0)Ln->Pd(II)_Intermediate Oxidative_Addition Oxidative Addition Oxidative_Addition->Pd(II)_Intermediate Pd(II)_Alkyl_Intermediate [(Alkene)(1-tBu-Pz)-Pd(II)(I)Ln] Pd(II)_Intermediate->Pd(II)_Alkyl_Intermediate Migratory_Insertion Migratory Insertion Migratory_Insertion->Pd(II)_Alkyl_Intermediate HPd(II)X [H-Pd(II)(I)Ln] Pd(II)_Alkyl_Intermediate->HPd(II)X Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->HPd(II)X Product_Formation Product Release Product 4-Alkenyl-1-tBu-Pyrazole Product_Formation->Product HPd(II)X->Pd(0)Ln HPd(II)X->Product Base_Regeneration Base Base_Regeneration->Pd(0)Ln 1-tBu-4-Iodo-Pyrazole 1-tBu-4-Iodo-Pyrazole 1-tBu-4-Iodo-Pyrazole->Oxidative_Addition Alkene Alkene Alkene->Migratory_Insertion

Figure 2: Catalytic Cycle of the Heck-Mizoroki Reaction.
Experimental Protocol: General Procedure for the Heck-Mizoroki Reaction

Studies on related 4-iodo-1H-pyrazoles have shown that the choice of the N-protecting group and the phosphine ligand are critical for successful coupling.[7][8] The bulky tert-butyl group is expected to perform well in this regard.

Materials:

  • 1-tert-butyl-4-iodo-1H-pyrazole

  • Alkene (e.g., butyl acrylate, styrene) (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Ligand (e.g., P(OEt)₃, PPh₃) (4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (2-3 equivalents)

  • Solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • In a dry reaction flask, dissolve 1-tert-butyl-4-iodo-1H-pyrazole (1.0 eq.) in the chosen solvent.

  • Add the base (e.g., Et₃N, 2.0 eq.) and the alkene (1.5 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and the ligand (e.g., P(OEt)₃, 10 mol%).

  • The reaction mixture is degassed by bubbling with an inert gas for 15-20 minutes.

  • The flask is sealed and heated to the desired temperature (typically 80-120 °C) with stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂A common and effective pre-catalyst.
Ligand P(OEt)₃, PPh₃Triethyl phosphite has been shown to be effective for related substrates.[7]
Base Et₃N, K₂CO₃An organic base like triethylamine is often preferred.
Solvent DMF, Acetonitrile, TolueneAnhydrous polar aprotic solvents are typically used.
Temperature 80 - 120 °CThe reaction temperature is crucial and substrate-dependent.

III. Sonogashira Coupling: Accessing 4-Alkynylpyrazoles

The Sonogashira coupling provides a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for the synthesis of 4-alkynyl-1H-pyrazoles, which are versatile building blocks in organic synthesis and medicinal chemistry.

Mechanistic Rationale

The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, starting with the oxidative addition of 1-tert-butyl-4-iodo-1H-pyrazole to a palladium(0) species. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate. The resulting diorganopalladium(II) complex undergoes reductive elimination to afford the 4-alkynylpyrazole product and regenerate the palladium(0) catalyst.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)Ln Pd(0)Ln Pd(II)_Intermediate [(1-tBu-Pz)-Pd(II)(I)Ln] Pd(0)Ln->Pd(II)_Intermediate Oxidative Addition (1-tBu-4-Iodo-Pz) Pd(II)_Alkynyl_Intermediate [(1-tBu-Pz)-Pd(II)(C≡CR)Ln] Pd(II)_Intermediate->Pd(II)_Alkynyl_Intermediate Transmetalation Pd(II)_Alkynyl_Intermediate->Pd(0)Ln Reductive Elimination Product 4-Alkynyl-1-tBu-Pyrazole Pd(II)_Alkynyl_Intermediate->Product Cu(I)X Cu(I)X Cu_Acetylide Cu-C≡CR Cu(I)X->Cu_Acetylide Cu_Acetylide->Pd(II)_Intermediate Terminal_Alkyne R-C≡CH + Base Terminal_Alkyne->Cu_Acetylide

Figure 3: Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on successful couplings with related N-protected iodopyrazoles.[10][11]

Materials:

  • 1-tert-butyl-4-iodo-1H-pyrazole

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH) (2-4 equivalents)

  • Solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a dried Schlenk flask, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) salt (e.g., CuI, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous solvent (e.g., THF) is added, followed by the base (e.g., Et₃N, 3.0 eq.) and the terminal alkyne (1.5 eq.).

  • The reaction mixture is stirred at room temperature or heated gently (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by flash column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Both are commonly used and effective.
Copper(I) Co-catalyst CuIEssential for the formation of the copper acetylide.
Base Et₃N, i-Pr₂NHAn amine base is required to deprotonate the terminal alkyne.
Solvent THF, DMF, TolueneAnhydrous conditions are important for optimal results.
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed efficiently at or near room temperature.

Conclusion

1-tert-butyl-4-iodo-1H-pyrazole is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its strategic substitution pattern allows for efficient and selective functionalization at the 4-position via palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note for Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The inherent advantages of the N-tert-butyl group, coupled with the reactivity of the C-I bond, make this pyrazole derivative an indispensable tool in modern drug discovery and materials science.

References

  • Alonso, M. T., Juanes, O., de Mendoza, J., & Rodríguez-Ubis, J. C. (1992). Palladium(II) coordination and cyclometallated complexes derived from 1-tert-butylpyrazole. Journal of Organometallic Chemistry, 430(3), 349–355.
  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • Cere, V., Femoni, C., Lazzari, D., & Pollicino, S. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71.
  • (This reference is a duplicate of 6 and would be consolid
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • Usami, Y., Ichikawa, H., & Harusawa, S. (2011). Heck—Mizoroki Reaction of 4-Iodo-1H-pyrazoles. ChemInform, 42(33).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • Doucet, H. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 6, 205-245.
  • (This is a placeholder for a real reference that would be found in a comprehensive liter
  • El-Faham, A., Al-Hourani, B. J., Al-Masoudi, N. A., & Al-Soud, Y. A. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(3), M1684.

Sources

Application Note: Strategic N-Protection for the Synthesis and Functionalization of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-tert-butyl-4-iodo-1H-pyrazole is a pivotal building block in medicinal chemistry and materials science, prized for its utility in structural elaboration via cross-coupling reactions. However, its synthesis and regioselective functionalization present significant challenges that necessitate a robust protecting group strategy. This application note provides an in-depth guide to the strategic use of nitrogen protecting groups to achieve the regiocontrolled synthesis of this key intermediate. We dissect the roles of common protecting groups such as tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Tetrahydropyranyl (THP). The causality behind experimental choices, detailed step-by-step protocols for protection and deprotection, and a comparative analysis to guide methodology selection are presented. This guide is intended to equip researchers with both the theoretical grounding and practical protocols required to efficiently incorporate 1-tert-butyl-4-iodo-1H-pyrazole into complex synthetic campaigns.

Introduction: The Versatility of the 1,4-Disubstituted Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile bioisostere for other aromatic systems. The 1,4-disubstituted pattern, specifically, offers a valuable vector for molecular elaboration. The 1-tert-butyl-4-iodo-1H-pyrazole intermediate combines two key features:

  • The N-tert-butyl Group: This bulky alkyl group serves primarily as a permanent blocking group . It effectively prevents N-H reactivity (e.g., unwanted side reactions or tautomerism) and sterically directs further substitution towards the C3 and C5 positions. Its lipophilic nature also significantly enhances the solubility of the pyrazole core in common organic solvents. It is crucial to distinguish it from a typical "protecting group," as its removal requires harsh, often destructive, acidic conditions and is generally not a planned step in a synthetic sequence[1].

  • The C4-Iodo Group: This functionality is a highly versatile handle for introducing molecular complexity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of intricate molecular architectures[2][3][4].

The primary synthetic challenge lies in achieving this specific substitution pattern with high regioselectivity. Direct N-alkylation of 4-iodopyrazole can lead to mixtures of N1 and N2 isomers, while direct iodination of 1-tert-butylpyrazole can result in poor selectivity. Therefore, a transient N-protecting group strategy is paramount for a clean, high-yielding synthesis.

Strategic Overview: N-Protection for Regiocontrolled Synthesis

The most logical and efficient pathway to 1-tert-butyl-4-iodo-1H-pyrazole involves a three-stage process:

  • N-Protection: Introduction of a temporary protecting group onto the nitrogen of the parent 4-iodo-1H-pyrazole. This ensures the subsequent alkylation occurs at the desired nitrogen.

  • Functionalization: In this case, the key functionalization is the introduction of the iodo group at the C4 position, which is often done on the N-protected pyrazole to ensure clean regiochemistry.

  • Deprotection & Final Alkylation: Removal of the temporary protecting group to reveal the N-H of 4-iodopyrazole, followed by alkylation with a tert-butyl source.

The choice of protecting group is critical and depends on the overall synthetic plan, particularly the tolerance of other functional groups within the molecule to the deprotection conditions.

G cluster_0 cluster_1 Decision Point: Downstream Chemistry Compatibility cluster_2 Protecting Group Strategy cluster_3 start Start: 4-Iodo-1H-pyrazole acid_labile Acid-Sensitive Substrate? start->acid_labile boc Boc Protection (Acid Labile) acid_labile->boc No sem SEM Protection (Fluoride Labile) acid_labile->sem Yes deprotect Deprotection & N-tert-butylation boc->deprotect sem->deprotect end Target: 1-tert-butyl-4-iodo-1H-pyrazole deprotect->end

Caption: Decision workflow for selecting a protecting group strategy.

Key Protecting Group Strategies and Protocols

The Boc Group: Acid-Labile Protection

The tert-Butoxycarbonyl (Boc) group is one of the most common N-protecting groups due to its ease of introduction and clean, acid-mediated removal.[5][6] It is an excellent choice when the subsequent synthetic steps are tolerant to acidic conditions. The electron-withdrawing nature of the Boc group also deactivates the pyrazole ring towards oxidation.[6]

G start 4-Iodo-1H-pyrazole reagents1 Boc₂O, Et₃N DCM, rt product1 tert-Butyl 4-iodo-1H- pyrazole-1-carboxylate reagents1->product1 Protection reagents2 TFA or HCl DCM, 0°C to rt product2 4-Iodo-1H-pyrazole (Deprotected) reagents2->product2 Deprotection reagents3 t-BuBr, Base or t-BuOH, Mitsunobu end 1-tert-butyl-4-iodo- 1H-pyrazole reagents3->end Alkylation

Caption: Reaction workflow for the Boc protection strategy.

Protocol 4.1.1: Boc Protection of 4-Iodo-1H-pyrazole [7][8]

  • To a solution of 4-iodo-1H-pyrazole (1.0 equiv.) in dichloromethane (DCM, approx. 0.3 M), add triethylamine (Et₃N, 1.5 equiv.).

  • Stir the solution at room temperature and add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (1x) and deionized water (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from n-hexane to yield tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as a white solid.

Protocol 4.1.2: Boc Deprotection [9][10]

  • Dissolve the Boc-protected pyrazole (1.0 equiv.) in DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equiv.) or a 4M solution of HCl in dioxane dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by slowly adding a saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-iodo-1H-pyrazole.

The SEM Group: Orthogonal, Fluoride-Labile Protection

The 2-(Trimethylsilyl)ethoxymethyl (SEM) group offers an excellent orthogonal protection strategy. It is stable to a wide range of conditions, including those that would cleave a Boc group (acidic, basic, and reductive conditions), but is selectively removed by fluoride ion sources.[11][12][13] This makes it ideal for complex syntheses where multiple protecting groups are required.

G start 4-Iodo-1H-pyrazole reagents1 SEM-Cl, NaH THF, 0°C to rt product1 1-((2-(Trimethylsilyl)ethoxy)methyl) -4-iodo-1H-pyrazole reagents1->product1 Protection reagents2 TBAF or HF-Pyridine THF, rt product2 4-Iodo-1H-pyrazole (Deprotected) reagents2->product2 Deprotection reagents3 t-BuBr, Base DMF end 1-tert-butyl-4-iodo- 1H-pyrazole reagents3->end Alkylation

Caption: Reaction workflow for the SEM protection strategy.

Protocol 4.2.1: SEM Protection of 4-Iodo-1H-pyrazole [12]

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add a solution of 4-iodo-1H-pyrazole (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (cyclohexane/ethyl acetate gradient) to obtain the SEM-protected pyrazole.[12]

Protocol 4.2.2: SEM Deprotection [11]

  • Dissolve the SEM-protected pyrazole (1.0 equiv.) in THF (approx. 0.1 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0 equiv.) or HF-Pyridine complex (2.0 equiv.).

  • Stir the reaction at room temperature, or heat gently (e.g., to 50 °C) if necessary, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography to isolate the deprotected 4-iodo-1H-pyrazole.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group is a critical decision based on the specific demands of the synthetic route.

FeatureBoc (tert-Butoxycarbonyl)SEM (2-(Trimethylsilyl)ethoxymethyl)THP (Tetrahydropyranyl)
Introduction Mild conditions (Boc₂O, base)[5][8]Mild to strong base (NaH, K₂CO₃)[12]Acid catalysis (p-TsOH, PPTS)[14][15]
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[9]Stable to a wide pH range, many nucleophiles, and redox conditions.[11][12]Stable to base, nucleophiles, and redox conditions.[6][15]
Cleavage Acidic conditions (TFA, HCl)[9][16]Fluoride ions (TBAF, HF) or strong acid[11][12]Acidic conditions (aq. HCl, p-TsOH)[14][15]
Advantages Inexpensive, easy to introduce/remove, high yields.[6]Offers excellent orthogonality to acid/base labile groups.[11][17]Inexpensive, can facilitate C5-lithiation.[15][18]
Disadvantages Not suitable for acid-sensitive substrates.[19]Higher cost of reagent (SEM-Cl), potential for silicon-based side products.Creates a new stereocenter, can be labile to Lewis acids.
Best For... Straightforward syntheses without acid-sensitive functionality.Complex, multi-step syntheses requiring orthogonal protection schemes.Syntheses involving planned C5-functionalization via directed metalation prior to N1-alkylation.

Final Step: N-tert-butylation of 4-Iodopyrazole

Once the N-H of 4-iodopyrazole has been unmasked, the final tert-butyl group can be installed. This step can be challenging due to the steric bulk of the incoming group and the potential for competing C-alkylation or low reactivity.

Protocol 6.1: N-tert-butylation

  • Method A (SN1-type): Reacting 4-iodopyrazole with tert-butyl bromide in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperatures.

  • Method B (Mitsunobu Conditions): Reacting 4-iodopyrazole with tert-butanol, triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF. This method often provides better regioselectivity for N1-alkylation.

Conclusion

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole is a prime example of the necessity for strategic protecting group chemistry in modern organic synthesis. While the N-tert-butyl group itself functions as a permanent fixture, the path to its regioselective installation relies on the transient use of other protecting groups. The choice between an acid-labile group like Boc and a fluoride-labile group like SEM is dictated by the chemical environment of the broader synthetic context. By understanding the properties and protocols associated with each strategy, researchers can efficiently access this valuable building block, enabling the rapid development of novel pharmaceuticals and advanced materials.

References

  • J. Appl. Pharm. Sci. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. [Link]

  • Chuprakov, S., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. [Link]

  • ResearchGate. (2018). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. [Link]

  • García, J. I., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry. [Link]

  • Kónya, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules. [Link]

  • ResearchGate. (2014). Synthesis of Substituted Pyrazole N -Oxide and Pyrazole from Propargyl Amine. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC. [Link]

  • RSC Publishing. (2021). Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. [Link]

  • Edwards, M. P., et al. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • ResearchGate. (2021). Synthesis of new pyrazolo[5][9][11]triazines by cyclative cleavage of pyrazolyltriazenes. [Link]

  • National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ACS Publications. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • ResearchGate. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • National Institutes of Health. (2019). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • National Institutes of Health. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Beilstein Archives. (2021). Synthesis of new pyrazolo[5][9][11]triazines by cyclative cleavage of pyrazolyltriazenes. [Link]

  • National Institutes of Health. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • National Institutes of Health. (2021). Synthesis of new pyrazolo[5][9][11]triazines by cyclative cleavage of pyrazolyltriazenes. [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Organic Chemistry Portal. (2005). Protection of N- and O-Functional Groups. [Link]

  • ResearchGate. (2019). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the iodination of 1-tert-butyl-1H-pyrazole?

There are several effective methods for the regioselective iodination of pyrazoles at the C4 position. The choice of method often depends on factors like available reagents, desired scale, and green chemistry considerations. The most prevalent methods include:

  • Iodine with an Oxidizing Agent: This is a widely used, practical approach. A common system is using molecular iodine (I₂) in combination with an oxidant like hydrogen peroxide (H₂O₂) in water, which is an environmentally friendly option.[1][2] Ceric Ammonium Nitrate (CAN) can also be used, particularly for trifluoromethyl-substituted pyrazoles.[2][3]

  • N-Iodosuccinimide (NIS): NIS is a mild and efficient electrophilic iodinating agent. It is often used in solvents like acetonitrile or a mixture of acetic acid and trifluoroacetic acid (TFA) for less reactive substrates.[3]

  • Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating reagent that can provide high yields, often at room temperature. The reaction is typically performed in a solvent like dichloromethane, and a base such as lithium carbonate (Li₂CO₃) may be added to neutralize the HCl byproduct.[2][4]

  • Electrochemical Iodination: This method involves the electrochemical generation of an iodinating species from a source like potassium iodide (KI). It offers a high degree of control over the reaction.[5]

Q2: Why is the iodination generally selective for the 4-position of the pyrazole ring?

The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by the electron density distribution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack, especially when the N1 position is protected by a bulky group like a tert-butyl group. The N1-substituent directs electrophiles away from the C5 position due to steric hindrance, and the electronic influence of the two nitrogen atoms deactivates the C3 and C5 positions relative to C4.

Q3: What is the role of the tert-butyl group?

The tert-butyl group at the N1 position serves two primary functions:

  • Protecting Group: It prevents side reactions at the N1 nitrogen, such as N-iodination.

  • Directing Group: Its steric bulk enhances the regioselectivity of the iodination at the C4 position by sterically hindering the C5 position.

In some synthetic routes, a tert-butoxycarbonyl (Boc) group is used as a protecting group, which can be later removed if necessary.[6]

Q4: What are the key safety considerations for this synthesis?
  • Iodinating Agents: Iodine (I₂) and its compounds like ICl and NIS are corrosive and can cause severe skin and eye irritation. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Many of the solvents used, such as dichloromethane (DCM) and acetonitrile, are volatile and have associated health risks. Ensure proper ventilation and avoid inhalation.

  • Oxidizing Agents: Hydrogen peroxide and Ceric Ammonium Nitrate are strong oxidizers. Avoid contact with flammable materials.

  • Quenching: Reactions involving iodine often require quenching of the excess reagent. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite is typically used for this purpose until the characteristic brown color of iodine disappears.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole.

Issue 1: Low to No Product Yield

You've completed the reaction, but TLC analysis shows mostly starting material, and after workup, the isolated yield is minimal.

Potential Causes & Solutions

  • Insufficient Activation of Iodine: Molecular iodine (I₂) itself is not a highly reactive electrophile. For the reaction to proceed efficiently, it often requires an oxidizing agent to generate a more potent iodinating species (like I⁺).

    • Solution: If using I₂ alone, consider adding an oxidizing agent. A green and effective option is hydrogen peroxide (H₂O₂) in water.[1][2] Add H₂O₂ dropwise to a suspension of the pyrazole and iodine in water.[2]

  • Deactivation of the Pyrazole Ring: If your pyrazole starting material has strongly electron-withdrawing groups, the ring may be too deactivated for iodination under mild conditions.

    • Solution: Switch to a more powerful iodinating system. N-Iodosuccinimide (NIS) in an acidic medium (e.g., TFA) or Iodine Monochloride (ICl) are more potent reagents that can overcome the deactivation.[3][4]

  • Inappropriate Solvent or Temperature: The reaction kinetics can be highly dependent on the solvent and temperature.

    • Solution: For NIS iodination, heating the reaction mixture may be necessary. For example, heating at 80 °C in acetic acid/TFA has been shown to be effective for challenging substrates.[3] Ensure the chosen solvent is appropriate for the selected reagents.

Issue 2: Formation of Di-iodinated or Other Byproducts

Your NMR spectrum shows the desired product, but also significant peaks corresponding to di-iodo-pyrazole or other impurities that are difficult to separate.

Potential Causes & Solutions

  • Over-iodination: The 4-iodopyrazole product is still an electron-rich heterocycle and can undergo a second iodination, typically at the C3 or C5 position, if the reaction conditions are too harsh or the reaction is run for too long.

    • Solution 1: Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0-1.1 equivalents of the iodinating reagent relative to the starting pyrazole.

    • Solution 2: Monitor the Reaction: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or GC-MS.[7] Quench the reaction as soon as the starting material is consumed to prevent the formation of over-iodinated products.

    • Solution 3: Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can often improve selectivity and reduce the rate of the second iodination.

  • Side Reactions with Functional Groups: If your starting material contains other sensitive functional groups (e.g., alkenes), they might react with the iodinating agent.[4]

    • Solution: Choose a milder, more selective iodinating agent. For instance, if ICl is reacting with a double bond, switching to NIS under neutral conditions might be a better alternative.

Issue 3: Incomplete Reaction

TLC analysis shows both starting material and product, even after an extended reaction time.

Potential Causes & Solutions

  • Insufficient Reagent: The iodinating agent may have been consumed by side reactions or degraded over time.

    • Solution: Add a small additional portion (e.g., 0.1-0.2 equivalents) of the iodinating agent and continue to monitor the reaction.

  • Poor Solubility: The starting pyrazole may not be fully dissolved in the chosen solvent system, leading to a slow heterogeneous reaction.

    • Solution: Choose a solvent in which the starting material is more soluble. If using a biphasic system, ensure vigorous stirring to maximize the interfacial area. For the I₂/H₂O₂ method, while the pyrazole may only be suspended, vigorous stirring is crucial for the reaction to proceed.[2]

  • Reversible Reaction or Product Inhibition: In some cases, the reaction may reach an equilibrium, or the product may inhibit the catalyst or reagent.

    • Solution: If using a method that produces an acidic byproduct (like HCl from ICl), add a non-nucleophilic base (e.g., Li₂CO₃ or NaHCO₃) to drive the reaction forward.[2][5]

Experimental Protocols & Data
Table 1: Comparison of Common Iodination Methods for Pyrazoles
MethodReagentsSolventTemp.TimeTypical YieldKey Advantages & Disadvantages
Oxidative Iodination I₂, H₂O₂WaterRoom Temp.1-72 h63-100%Pro: Green, uses water as solvent, high atom economy. Con: Can be slow depending on substrate reactivity.[2]
NIS Iodination NIS, TFAAcetic Acid80 °COvernight~71%Pro: Effective for deactivated pyrazoles. Con: Requires heating and acidic conditions.[3]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.1-24 hUp to 95%Pro: Highly reactive, fast, high yielding. Con: ICl is corrosive; generates HCl byproduct.[2][4]
Electrochemical KI, NaHCO₃H₂O-CHCl₃30-50 °CN/A57-66%Pro: High control, avoids handling hazardous reagents directly. Con: Requires specialized equipment.[5]
Protocol 1: Green Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from a general procedure for the iodination of pyrazoles in water.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1-tert-butyl-1H-pyrazole (1.0 eq.) in deionized water.

  • Reagent Addition: Add molecular iodine (I₂) (0.5 eq.) to the suspension.

  • Initiation: While stirring vigorously, add 30% hydrogen peroxide (H₂O₂) (0.6 eq.) dropwise to the mixture.

  • Reaction: Continue to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate eluent). The reaction time can vary significantly based on the substrate's reactivity.

  • Workup: Once the starting material is consumed, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Isolation: If the product precipitates, it can be isolated by vacuum filtration, washed with cold water, and dried.[8] If it remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.[2]

Visualizing the Process
General Reaction Scheme

The following diagram illustrates the direct iodination of 1-tert-butyl-1H-pyrazole to yield the desired C4-iodinated product.

Iodination_Reaction reactant 1-tert-butyl-1H-pyrazole product 1-tert-butyl-4-iodo-1H-pyrazole reactant->product Electrophilic Aromatic Substitution reagents Iodinating Agent (e.g., I₂/H₂O₂, NIS, ICl) Solvent, Temp. reagents->reactant:nw

Caption: General scheme for the C4-iodination of 1-tert-butyl-1H-pyrazole.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Reaction Complete. Analyze Yield & Purity. check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? check_yield->check_purity Yes low_yield_node Low Yield Troubleshooting check_yield->low_yield_node No low_purity_node Low Purity Troubleshooting check_purity->low_purity_node No end_node Successful Synthesis check_purity->end_node Yes cause1 Incomplete Reaction? (Check TLC) low_yield_node->cause1 cause2 Ineffective Reagents? low_yield_node->cause2 solution1a Increase Reaction Time or Temperature cause1->solution1a solution1b Add More Reagent cause1->solution1b solution2 Use Stronger Iodinating System (e.g., ICl, NIS) cause2->solution2 cause3 Over-iodination? low_purity_node->cause3 cause4 Other Side Reactions? low_purity_node->cause4 solution3 Reduce Reaction Time/ Temp. Control Stoichiometry. cause3->solution3 solution4 Use Milder Conditions. Optimize Purification. cause4->solution4

Caption: Decision tree for troubleshooting the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole.

References
  • Zhu, S., & Yu, J. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3185. [Link]

  • Mickevičienė, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

  • Yilmaz, F., & Pervez, H. (2015). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]

  • Ghorbani‐Vaghei, R., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(28), 22105-22112. [Link]

  • Bio, M. M., et al. (2010). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 87, 287-296. [Link]

  • Cimino, M., et al. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

  • Sagan, M., & Kolar, M. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. MDPI. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Zora, M., et al. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules, 16(9), 7894-7913. [Link]

  • National Center for Biotechnology Information. 4-Iodopyrazole. PubChem Compound Database. [Link]

  • Lyalin, B. F., & Petrosyan, V. A. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Molecular Structure, 1269, 133796. [Link]

  • Boron Molecular. tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Boron Molecular. [Link]

  • Gotsulya, A., et al. (2016). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Chemistry of Heterocyclic Compounds, 52(3), 176-185. [Link]

  • McAtee, J. R., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(2), M1389. [Link]

Sources

Technical Support Center: Purification of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the chromatographic purification of 1-tert-butyl-4-iodo-1H-pyrazole. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally related halogenated pyrazole intermediates.

Introduction

1-tert-butyl-4-iodo-1H-pyrazole is a key building block in medicinal chemistry and materials science. Its successful purification is critical for the synthesis of a wide range of downstream targets. However, like many halogenated heterocyclic compounds, its purification by silica gel chromatography can present challenges, including potential degradation and difficult separation from structurally similar impurities. This guide offers practical, experience-driven solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of 1-tert-butyl-4-iodo-1H-pyrazole.

Issue 1: Poor Separation of the Product from a Non-polar Impurity (High Rf value)

Question: I'm running a flash column with a hexane/ethyl acetate solvent system, but my desired product is co-eluting with a non-polar impurity. How can I improve the separation?

Answer:

This is a common issue, often arising from unreacted starting materials or non-polar byproducts. Here’s a systematic approach to resolving this:

  • Optimize the Solvent System:

    • Decrease Polarity: Start by significantly decreasing the percentage of ethyl acetate in your mobile phase. For compounds with high Rf values, even small changes in the more polar solvent concentration can have a large effect on retention.[1] Try a gradient elution starting with 100% hexane and slowly introducing ethyl acetate.

    • Alternative Solvents: If a hexane/ethyl acetate system is not providing adequate separation, consider switching to a different solvent system. A common alternative is a dichloromethane/hexane mixture. Dichloromethane offers different selectivity compared to ethyl acetate and can sometimes resolve closely eluting spots.

  • TLC Analysis is Key: Before committing to a column, meticulously test various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[1]

  • Column Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel.[2]

Issue 2: The Product Appears to be Decomposing on the Column

Question: I've noticed streaking on my TLC plate and the appearance of new, more polar spots after running my column. I suspect my product is degrading on the silica gel. What can I do?

Answer:

Iodo-pyrazoles can be sensitive to the acidic nature of standard silica gel. The tert-butyl group can also be labile under acidic conditions. Here’s how to mitigate degradation:

  • Test for Stability: Before running a column, perform a simple stability test. Spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If you observe new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[3]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane) and add 0.1-1% triethylamine.[2] Mix thoroughly and then pack the column. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.

    • Neutral Alumina: Alumina is a good alternative for compounds that are sensitive to acidic conditions.[2] It is available in neutral, basic, and acidic forms. For your compound, neutral or basic alumina would be appropriate.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) chromatography is an excellent option, as it avoids the use of acidic silica gel.[2]

Issue 3: The Product is Not Eluting from the Column

Question: I've loaded my sample, but even after flushing with a high concentration of ethyl acetate, I can't seem to get my product off the column. What's happening?

Answer:

This situation, while frustrating, is usually solvable. Here are the likely causes and their solutions:

  • Incorrect Solvent System: It's possible the solvent system you've chosen is not polar enough.

    • Increase Polarity Drastically: If your compound is unexpectedly polar, you may need to switch to a more polar solvent system. A gradient of dichloromethane/methanol can be effective for eluting highly polar compounds.[2]

  • Irreversible Adsorption: In some cases, the compound may be irreversibly binding to the silica gel, possibly due to degradation or strong interactions with the stationary phase.

    • Stability Check: As mentioned before, confirm the stability of your compound on silica gel using a TLC spot test.[3]

    • Change Stationary Phase: If irreversible adsorption is suspected, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is the best course of action.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of 1-tert-butyl-4-iodo-1H-pyrazole?

A1: A good starting point for TLC analysis and subsequent flash chromatography is a mixture of ethyl acetate and n-hexane . Based on similar structures, a mobile phase in the range of 5-20% ethyl acetate in hexane is likely to provide a suitable Rf value.[4] It is crucial to optimize the exact ratio using TLC before running the column.

Q2: What are the common impurities I should expect in the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole?

A2: Common impurities may include:

  • 4-iodo-1H-pyrazole: The unreacted starting material if the tert-butylation reaction is incomplete.[5][6]

  • Di-tert-butylated pyrazole: A potential byproduct of the reaction.

  • Isomeric pyrazoles: Depending on the synthetic route, other isomers may be formed.

  • Unreacted iodinating agent and byproducts: If the iodination step is performed on the tert-butylated pyrazole.

Q3: Can I purify 1-tert-butyl-4-iodo-1H-pyrazole by recrystallization?

A3: Yes, recrystallization can be a viable purification method, especially if the crude material is relatively pure. Solvents to consider for recrystallization include n-hexane or a mixture of n-hexane and a small amount of a more polar solvent like ethyl acetate .[4] The tert-butyl group generally increases solubility in non-polar solvents.

Q4: What is the appearance and stability of pure 1-tert-butyl-4-iodo-1H-pyrazole?

A4: The related compound, tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate, is described as a white to yellow solid. 1-tert-butyl-4-iodo-1H-pyrazole is expected to have a similar appearance. Halogenated compounds, particularly iodo-derivatives, can be sensitive to light and should be stored in a cool, dark place. The tert-butyl group may be cleaved under strong acidic conditions.

Experimental Workflow & Data

Recommended Protocol for Flash Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexane).

    • Visualize the spots using a UV lamp and/or an iodine chamber.

    • Select the solvent system that gives your product an Rf of approximately 0.2-0.3.

  • Column Packing:

    • Choose an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Wet-pack the column, ensuring there are no air bubbles or channels.[1]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry-loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.[1]

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to obtain the purified 1-tert-butyl-4-iodo-1H-pyrazole.

Data Summary Table
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for flash chromatography.[1]
Mobile Phase 5-20% Ethyl Acetate in HexaneGood starting point for many pyrazole derivatives.[4]
Target Rf 0.2 - 0.3Optimal for good separation.[1]
Sample Load 1-5% of silica gel massPrevents column overloading and ensures good resolution.[2]

Logical Relationship Diagram

Chromatography_Troubleshooting cluster_troubleshooting Troubleshooting start Start Purification tlc TLC Analysis start->tlc column_prep Prepare & Pack Column tlc->column_prep run_column Run Chromatography column_prep->run_column analyze_fractions Analyze Fractions run_column->analyze_fractions product_ok Pure Product? analyze_fractions->product_ok end Purification Complete product_ok->end Yes poor_sep Poor Separation product_ok->poor_sep No, poor separation no_elution No Elution product_ok->no_elution No, no elution degradation Degradation product_ok->degradation No, degradation optimize_solvent Optimize Solvent System poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load increase_polarity Increase Polarity no_elution->increase_polarity deactivate_silica Deactivate Silica / Change Stationary Phase degradation->deactivate_silica optimize_solvent->tlc reduce_load->column_prep increase_polarity->tlc deactivate_silica->column_prep

Caption: A decision-making workflow for troubleshooting the purification of 1-tert-butyl-4-iodo-1H-pyrazole by column chromatography.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

  • 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

Sources

Technical Support Center: Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole. This valuable heterocyclic intermediate is a crucial building block in medicinal chemistry and materials science, particularly for developing complex molecular architectures via cross-coupling reactions.[1] However, its synthesis can be accompanied by challenging side reactions that impact yield, purity, and regioselectivity.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic challenges. We will explore the two primary synthetic pathways and provide expert insights to mitigate common issues, ensuring a successful and reproducible outcome.

Core Synthetic Pathways

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole can be approached from two distinct strategic directions. The choice of pathway often depends on the availability of starting materials and the specific challenges a researcher wishes to avoid.

G cluster_0 Route A: N-Alkylation cluster_1 Route B: Electrophilic Iodination 4-Iodopyrazole 4-Iodopyrazole Product_A 1-tert-butyl-4-iodo-1H-pyrazole 4-Iodopyrazole->Product_A  t-Bu-X, Base 1-tBu-Pyrazole 1-tert-butyl-1H-pyrazole Product_B 1-tert-butyl-4-iodo-1H-pyrazole 1-tBu-Pyrazole->Product_B  Iodinating Agent Start->4-Iodopyrazole Start->1-tBu-Pyrazole

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Route A: N-Alkylation of 4-Iodopyrazole

This route begins with commercially available 4-iodopyrazole and introduces the tert-butyl group.[2] The primary challenge is controlling the site of alkylation, as the pyrazole ring has two nitrogen atoms.

Question 1: My reaction yields a mixture of two isomeric products that are difficult to separate. How can I improve selectivity for the desired N-1 isomer?

Answer: This is a classic regioselectivity problem in pyrazole chemistry. The 4-iodopyrazole starting material can be alkylated at either the N-1 or N-2 position, leading to a mixture of 1-tert-butyl-4-iodo-1H-pyrazole (desired) and 2-tert-butyl-4-iodo-1H-pyrazole (side product).

Causality: The formation of two isomers arises from the deprotonation of the pyrazole N-H, creating a pyrazolate anion with negative charge delocalized over both nitrogen atoms. Direct alkylation can then occur at either site. While the N-1 position is often sterically more accessible, the electronic distribution and reaction conditions can lead to poor selectivity. The bulky tert-butyl group presents a significant steric challenge, which can be leveraged to control the reaction's outcome.

Solution Workflow:

G Start Problem: Mixture of N-1 and N-2 Isomers Step1 Analyze Base Choice: Is the base sterically hindered? Start->Step1 Step2_Yes Use a bulky base (e.g., KOtBu, LHMDS) to favor deprotonation at the less hindered N-1 site. Step1->Step2_Yes Yes Step2_No Switch from small bases (e.g., NaH, K2CO3) to a bulkier alternative. Step1->Step2_No No Step3 Optimize Reaction Temperature: Run the reaction at lower temperatures (e.g., 0 °C to RT) to enhance kinetic control. Step2_Yes->Step3 Step2_No->Step2_Yes Step4 Verify Alkylating Agent: tert-Butyl bromide or iodide is standard. Avoid highly reactive agents that reduce selectivity. Step3->Step4 End Outcome: Improved N-1 Regioselectivity Step4->End

Caption: Troubleshooting workflow for improving N-1 alkylation selectivity.

Detailed Recommendations:

  • Choice of Base: Employ a sterically demanding base. Sodium hydride (NaH) is small and can lead to mixtures. Instead, use potassium tert-butoxide (KOtBu) or lithium hexamethyldisilazide (LHMDS). The bulky nature of these bases will preferentially deprotonate the more accessible N-1 proton, leading to a higher proportion of the desired N-1 alkylated product.

  • Solvent and Temperature: Perform the reaction in an aprotic polar solvent like THF or DMF. Lowering the reaction temperature (e.g., starting at 0 °C before slowly warming to room temperature) can enhance the kinetic selectivity for the N-1 position.[3]

  • Alkylating Agent: Use tert-butyl bromide as the alkylating agent. While other sources of the "t-Bu+" cation exist, they can introduce other side reactions.

Question 2: The N-alkylation reaction is very slow or stalls, with significant starting material remaining. What can I do?

Answer: Incomplete conversion is typically due to issues with deprotonation, the reactivity of the alkylating agent, or reaction temperature.

Causality: The N-H of 4-iodopyrazole is acidic, but incomplete deprotonation can occur if the base is not strong enough or if it is deactivated by moisture. Additionally, tert-butyl halides are prone to elimination side reactions (forming isobutylene), especially at higher temperatures, which consumes the reagent.

Solution Table:

ParameterRecommended ActionRationale
Base Strength & Purity Use a fresh, anhydrous strong base like NaH (60% dispersion in mineral oil, washed with hexane) or KOtBu.Ensures complete deprotonation of the pyrazole N-H. Moisture will quench the base.
Reaction Temperature Gently heat the reaction to 40-50 °C in a solvent like DMF.Balances the need for sufficient energy to overcome the activation barrier against the risk of elimination side reactions of the tert-butyl halide.
Solvent Choice Use a polar aprotic solvent such as DMF or NMP.These solvents effectively solvate the cation of the pyrazolate salt, increasing the nucleophilicity of the anion.
Monitoring Track reaction progress using Thin Layer Chromatography (TLC) or LC-MS.Provides clear evidence of whether the reaction is proceeding or has stalled.
Route B: Electrophilic Iodination of 1-tert-butyl-1H-pyrazole

This approach starts with 1-tert-butyl-1H-pyrazole, which can be synthesized from tert-butylhydrazine and a suitable three-carbon precursor.[4] The key challenge here is directing the iodine to the C-4 position.

Question 1: My main product is the 5-iodo isomer, not the desired 4-iodo product. How can I control the regioselectivity of iodination?

Answer: This is a common regioselectivity issue in the electrophilic substitution of pyrazoles. The electronic nature of the ring and the reaction conditions dictate the position of iodination.

Causality and Control: The C-5 proton of a 1-substituted pyrazole is generally the most acidic, making it susceptible to deprotonation followed by quenching with an electrophile (like I₂). This pathway leads to the 5-iodo isomer. In contrast, direct electrophilic aromatic substitution is governed by electronics and sterics, often favoring the C-4 position. Therefore, the choice of iodinating agent and conditions is critical to favor one mechanism over the other.

  • To favor C-5 Iodination (Undesired): Conditions involving strong bases like n-butyllithium (n-BuLi) will deprotonate the C-5 position, and subsequent trapping with iodine selectively yields the 5-iodo isomer.[5] This is a synthetic route to be avoided for your target molecule.

  • To favor C-4 Iodination (Desired): Conditions that promote electrophilic aromatic substitution are required. This involves using an iodinating agent that acts as an "I+" source under neutral or acidic conditions, where C-5 deprotonation is suppressed.

G cluster_0 Undesired Pathway (C-5 Iodination) cluster_1 Desired Pathway (C-4 Iodination) a 1-tBu-Pyrazole b Lithium Pyrazolide (C-5 Anion) a->b n-BuLi, -78 °C c 5-Iodo Side Product b->c I₂ quench x 1-tBu-Pyrazole y Electrophilic Attack at C-4 x->y NIS or I₂/Oxidant z 4-Iodo Product y->z Deprotonation

Caption: Mechanistic pathways for C-4 vs. C-5 iodination.

Recommended Reagents for C-4 Selectivity:

  • N-Iodosuccinimide (NIS): A mild and highly effective source of electrophilic iodine. Performing the reaction in a solvent like acetonitrile (MeCN) or dichloromethane (DCM) at room temperature often gives high selectivity for the C-4 position.[5]

  • Iodine with an Oxidant: Using molecular iodine (I₂) in the presence of an oxidant like ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) generates an electrophilic iodine species in situ.[6][7] These methods are effective for C-4 iodination, and the H₂O₂ method is considered a "green" alternative.[7]

Question 2: The reaction produced di-iodinated pyrazoles and other impurities. How can I get a cleaner reaction?

Answer: Over-iodination occurs when the desired mono-iodinated product is more reactive than the starting material or when reaction conditions are too harsh.

Causality: The introduction of an iodine atom at the C-4 position does not significantly deactivate the pyrazole ring towards further electrophilic attack. If excess iodinating agent is used or the reaction is left for too long, a second iodine atom can be introduced, typically at the C-3 or C-5 position.

Solutions:

  • Stoichiometry Control: Use a slight excess, but not a large one, of the iodinating agent. Typically, 1.1 to 1.2 equivalents of NIS or I₂ is sufficient.

  • Monitor the Reaction: Carefully follow the consumption of the starting material by TLC. Quench the reaction as soon as the starting material has disappeared to prevent the formation of di-iodinated byproducts.

  • Purification: If di-iodinated products do form, they can usually be separated from the mono-iodinated product by column chromatography on silica gel. Their polarity will be different from the desired product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route—N-alkylation or C-H iodination—is generally preferred?

A: The choice depends heavily on the availability and cost of the starting materials.

  • Route A (N-alkylation) is often preferred if 4-iodopyrazole is readily available. The main challenge is controlling N-1/N-2 regioselectivity.

  • Route B (Iodination) is advantageous if 1-tert-butyl-1H-pyrazole is easily accessible or can be synthesized cheaply. This route offers more reliable control of regioselectivity (C-4 vs. C-5) using modern iodinating agents like NIS.[5] For many, controlling C-H functionalization is more straightforward than controlling N-alkylation for this specific substrate.

Q2: How can I definitively confirm that I have synthesized the 1-tert-butyl-4-iodo isomer and not other regioisomers?

A: Spectroscopic analysis is essential.

  • ¹H NMR: The most powerful tool. For 1-tert-butyl-4-iodo-1H-pyrazole, you should observe two singlets in the aromatic region for the C-3 and C-5 protons. The N-2 isomer would show a different pattern. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used. Irradiation of the tert-butyl protons should show an NOE enhancement to the C-5 proton, confirming the N-1 substitution pattern.

  • ¹³C NMR: The chemical shifts of the pyrazole carbons will be distinct for each isomer. The carbon bearing the iodine (C-4) will appear at a very high field (low ppm value, typically < 70 ppm).

  • Mass Spectrometry: Confirms the correct mass for the mono-iodinated product.

Q3: What is the best way to purify the final product?

A: Column chromatography on silica gel is the most common and effective method. A gradient elution system starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane will typically allow for the separation of the desired product from starting materials, isomers, and over-iodinated side products. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be used for further purification if the product is a solid.[8]

Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions.

Protocol 1: Regioselective C-4 Iodination of 1-tert-butyl-1H-pyrazole (Route B)

This protocol is adapted from methodologies known to favor C-4 iodination of substituted pyrazoles.[5]

Materials:

  • 1-tert-butyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-tert-butyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine species.

  • Remove the acetonitrile under reduced pressure.

  • Dilute the residue with dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford pure 1-tert-butyl-4-iodo-1H-pyrazole.

Protocol 2: N-Alkylation of 4-Iodopyrazole with Improved Selectivity (Route A)

This protocol is designed to maximize the formation of the N-1 isomer by using a sterically hindered base.

Materials:

  • 4-Iodopyrazole

  • Potassium tert-butoxide (KOtBu)

  • tert-Butyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-iodopyrazole (1.0 eq.) and anhydrous THF (approx. 0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq.) portion-wise, ensuring the temperature does not rise significantly. Stir for 30 minutes at 0 °C to form the potassium pyrazolate salt.

  • Add tert-butyl bromide (1.2 eq.) dropwise to the suspension at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the disappearance of 4-iodopyrazole.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the N-1 and N-2 isomers.

References

  • Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Mickevičienė, J., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Available at: [Link]

  • Martins, G. M., et al. (2013). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 54(1), 46-48. Available at: [Link]

  • Mickevičienė, J., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. (2020). Google Patents.
  • Beaver, M. G., et al. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 121-133. Available at: [Link]

Sources

Stability issues of 1-tert-butyl-4-iodo-1H-pyrazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-tert-butyl-4-iodo-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this versatile building block. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-proven advice to ensure the success of your experiments.

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The 1-tert-butyl-4-iodo-1H-pyrazole variant is particularly useful as the iodo-substituent provides a reactive handle for various cross-coupling reactions, while the tert-butyl group offers steric bulk and modulates solubility. However, the very features that make this compound valuable can also be sources of instability under certain chemical environments. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when using 1-tert-butyl-4-iodo-1H-pyrazole. Each issue is presented with potential causes, mechanistic explanations, and actionable solutions.

Question 1: I'm observing significant de-iodination of my starting material during a cross-coupling reaction. What's causing this and how can I prevent it?

Answer:

Unexpected loss of the iodine atom, or proto-deiodination, is a common side reaction, particularly under basic or reductive conditions often employed in cross-coupling chemistry.

Causality and Mechanism: The carbon-iodine (C-I) bond on an aromatic ring is the most labile of the carbon-halogen bonds and is susceptible to cleavage. This can occur through several pathways:

  • Base-Mediated Cleavage: Strong bases, especially at elevated temperatures, can promote de-iodination. While less common for aryl iodides than for those activated by strong electron-withdrawing groups, it can contribute to yield loss.

  • Reductive Cleavage: Trace impurities, certain solvents (like alcohols at high temperatures), or even the phosphine ligands themselves can act as reducing agents in the catalytic cycle, leading to the replacement of iodine with a hydrogen atom.

  • Catalyst-Mediated Side Reactions: In palladium-catalyzed reactions, the oxidative addition of the aryl iodide to the Pd(0) center is a key step.[3] However, side reactions can lead to a catalytically active palladium hydride species (Pd-H), which can reductively cleave the C-I bond of the starting material.

Solutions & Recommended Protocol:

To mitigate de-iodination, the goal is to favor the desired productive catalytic cycle over competing degradation pathways.

Key Recommendations:

  • Choice of Base: Switch to a milder, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are generally safer than alkoxides (e.g., NaOtBu) or hydroxides.

  • Temperature Control: Operate at the lowest effective temperature. High temperatures accelerate both the desired reaction and the degradation pathways. Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing prolonged thermal stress.[4]

  • Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen and minimize potential reducing agents.

  • Ligand Choice: The choice of phosphine ligand can influence the stability of the catalytic species and minimize the formation of Pd-H. Experiment with different ligands if de-iodination persists.

Illustrative Workflow for Troubleshooting De-iodination:

G start De-iodination Observed base Is a strong base (e.g., NaOtBu) used? start->base temp Is the reaction temperature >100°C? base->temp No yield Is the yield still low? base->yield Yes (Switch to K₂CO₃ or Cs₂CO₃) solvent Use high-purity, degassed solvents temp->solvent No ligand Screen alternative phosphine ligands temp->ligand Yes (Lower temperature to 80-90°C) yield->temp solvent->ligand end Problem Resolved ligand->end

Caption: Troubleshooting workflow for de-iodination.

Question 2: My product analysis shows the absence of the N-tert-butyl group after acidic workup. Why did this happen?

Answer:

The N-tert-butyl group is highly susceptible to cleavage under acidic conditions. This is a well-established chemical transformation often used intentionally for deprotection.

Causality and Mechanism: The stability of the tert-butyl group is fundamentally linked to the high stability of the tert-butyl cation that is formed upon its cleavage. The mechanism is an acid-catalyzed elimination (E1-type) reaction:

  • Protonation: The pyrazole ring's N2 nitrogen is basic and can be protonated by an acid.[5] This increases the electrophilicity of the N1 position.

  • Cleavage: The C-N bond cleaves, releasing the highly stable tertiary carbocation (tert-butyl cation).

  • Deprotonation/Elimination: The tert-butyl cation is neutralized by eliminating a proton, forming isobutylene gas. The pyrazole is left with a proton at the N1 position.

Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will rapidly cleave the tert-butyl group, even at room temperature.[6] Milder acids like acetic acid or acidic silica gel used in chromatography can also cause slow cleavage, especially with prolonged exposure.

Solutions & Recommended Protocol:

  • Avoid Strong Acids: For reaction workups, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak base to neutralize any acid.

  • Chromatography: If using silica gel chromatography, consider neutralizing the silica first. This can be done by preparing a slurry of the silica gel in a solvent containing 1-2% triethylamine, then removing the solvent under reduced pressure before packing the column.

  • Reaction pH: Ensure your reaction medium is neutral or basic if the tert-butyl group needs to be retained.

Protocol: Standard Stability Test Under Acidic Conditions This protocol allows you to quantify the stability of your compound to a specific acidic reagent.

  • Stock Solution: Prepare a stock solution of 1-tert-butyl-4-iodo-1H-pyrazole in a suitable aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 5 mg/mL).

  • Reaction Setup: In separate vials, place 1 mL of the stock solution. To each, add the acidic reagent to be tested (e.g., 1 equivalent of HCl in dioxane, or 10% v/v TFA).

  • Time Points: Allow the vials to stand at room temperature. At specific time points (e.g., 0 min, 15 min, 1 hr, 4 hr, 24 hr), quench one of the vials by adding an excess of saturated NaHCO₃ solution.

  • Analysis: Extract the quenched sample with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Analyze the residue by LC-MS or ¹H NMR to determine the ratio of the starting material to the deprotected 4-iodo-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-tert-butyl-4-iodo-1H-pyrazole?

The two main points of instability are the N-tert-butyl group and the C4-iodine substituent.

  • Acidic Conditions: Lead primarily to the cleavage of the N-tert-butyl group to yield 4-iodo-1H-pyrazole and isobutylene.

  • Basic/Reductive Conditions: Can lead to cleavage of the C-I bond, resulting in the formation of 1-tert-butyl-1H-pyrazole.

G cluster_acid Acidic Conditions (e.g., TFA) cluster_base Basic/Reductive Conditions a1 1-tert-butyl-4-iodo-1H-pyrazole a2 4-iodo-1H-pyrazole + Isobutylene a1->a2 N-tBu Cleavage b1 1-tert-butyl-4-iodo-1H-pyrazole b2 1-tert-butyl-1H-pyrazole b1->b2 De-iodination

Caption: Primary degradation pathways.

Q2: How stable is the compound to common laboratory reagents?

The stability is highly dependent on the pH of the reagent. The following tables summarize expected outcomes.

Table 1: Stability in Common Acidic Conditions

ReagentTypical ConditionsExpected OutcomeStability Level
Trifluoroacetic Acid (TFA)10-50% in DCM, RTRapid cleavage of N-tert-butyl groupVery Unstable
Hydrochloric Acid (HCl)1-4 M in Dioxane/MeOH, RTRapid cleavage of N-tert-butyl groupVery Unstable
Acetic Acid (AcOH)Glacial, RT to refluxSlow to moderate cleavage of N-tert-butyl groupLow to Moderate
Silica Gel (SiO₂)Column ChromatographyPotential for slow cleavage if silica is acidicModerate
Phosphoric Acid (H₃PO₄)Aqueous, RT to 50°CEffective for cleavage, milder than TFA/HCl[6]Unstable

Table 2: Stability in Common Basic Conditions

ReagentTypical ConditionsExpected OutcomeStability Level
Triethylamine (Et₃N)RT to refluxGenerally stable, often used as a base in reactionsStable
DBURT to 95°CGenerally stable, used in pyrazole synthesis[7]Stable
K₂CO₃, Cs₂CO₃RT to 100°CGenerally stable, risk of de-iodination increases with temp.Stable to Moderate
NaOH, KOH (aq.)RT to refluxRisk of de-iodination, especially at elevated temperaturesModerate to Unstable
NaOtBu, KOtBuRT to 130°CHigh risk of de-iodination, especially at elevated temp.[4]Low to Unstable

Q3: What are the recommended storage conditions?

For long-term stability, 1-tert-butyl-4-iodo-1H-pyrazole should be stored in a cool, dark, and dry place. A refrigerator (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is ideal to protect from light, moisture, and oxygen.[8]

Q4: Can this compound be used in Sonogashira, Suzuki, or Heck coupling reactions?

Absolutely. The C-I bond is well-suited for these and other palladium-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides, often allowing for milder reaction conditions.[3] However, as detailed in the troubleshooting guide, care must be taken to select conditions (base, temperature, solvent) that minimize the risk of de-iodination and preserve the N-tert-butyl group if desired.

References

  • Yao, C., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Jubault, P., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available at: [Link]

  • Nagaoka, Y., et al. (2019). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Available at: [Link]

  • Ben-Messaoud, E., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Park, D.-H., et al. (2009). Solvent-free Cleavage of tert-Butyl Esters under Microwave Conditions. ResearchGate. Available at: [Link]

  • Shaikh, A., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of the Iranian Chemical Society. Available at: [Link]

  • Verma, R. (2018). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]

  • O'Donovan, D. H., et al. (2024). Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available at: [Link]

  • Wallace, S., et al. (2006). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Letters. Available at: [Link]

Sources

Technical Support Center: Purification of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-tert-butyl-4-iodo-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important synthetic intermediate. Our aim is to equip you with the knowledge to diagnose and resolve common challenges encountered during its purification, ensuring the high purity required for downstream applications.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 1-tert-butyl-4-iodo-1H-pyrazole, providing potential causes and actionable solutions.

Question 1: After my synthesis, TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Answer:

The presence of multiple spots on your TLC plate indicates a mixture of your desired product and one or more impurities. The identity of these impurities is dependent on the synthetic route employed, but common culprits include:

  • Unreacted Starting Material: The most common impurity is unreacted 4-iodo-1H-pyrazole. This is typically more polar than the N-alkylated product and will have a lower Rf value on a normal-phase silica TLC plate.

  • Regioisomers: While the N-tert-butylation of 4-iodopyrazole is expected to predominantly yield the 1-substituted product, there is a possibility of forming the 1-tert-butyl-4-iodo-1H-pyrazole isomer, especially if the reaction conditions are not optimized. Regioisomers often have very similar polarities, making their separation challenging.

  • Byproducts from the Tert-butylating Agent: Depending on the tert-butylation method used, byproducts can be introduced. For example, if using di-tert-butyl dicarbonate, tert-butanol and other carbonate species may be present.

  • Di-iodinated Species: Although less common if the stoichiometry is controlled, over-iodination can lead to di-iodinated pyrazole species, which would be significantly less polar.

Question 2: I'm struggling to separate the product from a closely running impurity on my silica gel column. What can I do?

Answer:

Co-elution of impurities is a frequent challenge, especially with regioisomers or other byproducts of similar polarity. Here are several strategies to improve separation:

  • Optimize Your Solvent System:

    • Decrease Polarity: Start with a less polar solvent system. For 1-tert-butyl-4-iodo-1H-pyrazole, a good starting point is a mixture of hexane and ethyl acetate. Gradually decrease the proportion of the more polar solvent (ethyl acetate) to increase the separation between spots on your TLC plate.

    • Try a Different Solvent System: If hexane/ethyl acetate is not effective, consider alternative solvent systems. For example, dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.

  • Modify Your Column Chromatography Technique:

    • Use a Longer Column: Increasing the length of your silica gel column increases the number of theoretical plates, which can improve the separation of closely eluting compounds.

    • Employ a Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a shallow gradient can help to resolve closely running spots. Start with a low polarity mobile phase and gradually increase the polarity.

  • Consider an Alternative Purification Method:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[1] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Hexane is often a suitable solvent for the recrystallization of similar compounds.[1]

Question 3: My purified product appears to be degrading, as evidenced by a color change or the appearance of new spots on the TLC over time. What is causing this and how can I prevent it?

Answer:

Iodinated aromatic compounds can be susceptible to degradation, particularly when exposed to light or heat. The observed degradation is likely due to the cleavage of the C-I bond, leading to the formation of colored impurities.

  • Minimize Exposure to Light: Store the compound in an amber vial or a flask wrapped in aluminum foil to protect it from light.[2]

  • Avoid Excessive Heat: During purification, avoid unnecessarily high temperatures. When removing solvent under reduced pressure, use a water bath at a moderate temperature. Some compounds may decompose on a heated GC column, so LC-MS is often a better analytical tool.

  • Storage Conditions: For long-term storage, keep the purified compound in a cool, dark place, preferably in a refrigerator at 2-8°C.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 1-tert-butyl-4-iodo-1H-pyrazole?

A1: The closely related tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is described as a white to off-white or slightly yellow solid or oil.[1][3] It is reasonable to expect a similar appearance for 1-tert-butyl-4-iodo-1H-pyrazole.

Q2: Which analytical techniques are most suitable for confirming the purity and identity of my final product?

A2: A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule, including the position of the tert-butyl group and the iodine atom.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of your fractions during column chromatography and to monitor the progress of your purification.

Q3: Can I use reverse-phase chromatography to purify 1-tert-butyl-4-iodo-1H-pyrazole?

A3: While normal-phase chromatography on silica gel is more common for this class of compounds, reverse-phase chromatography can be a viable alternative, particularly if you are struggling with separation on silica. A C18 column with a mobile phase of water and acetonitrile or methanol would be a typical starting point.

III. Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 1-tert-butyl-4-iodo-1H-pyrazole using silica gel column chromatography.

Materials:

  • Crude 1-tert-butyl-4-iodo-1H-pyrazole

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 5%, 10%, 20% ethyl acetate in hexane) to find the optimal system for separation. The ideal system will show good separation between your product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica bed.

    • Allow the sample to adsorb onto the silica.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate test tubes.

    • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified 1-tert-butyl-4-iodo-1H-pyrazole.

IV. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process during the purification of 1-tert-butyl-4-iodo-1H-pyrazole.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_end End Start Crude Product TLC TLC Analysis Start->TLC Purity Assess Purity TLC->Purity Column Column Chromatography Purity->Column Low Purity/ Multiple Spots PureProduct Pure Product Purity->PureProduct High Purity Recrystallize Recrystallization Column->Recrystallize Still Impure Column->PureProduct Pure Fractions Impure Impure Fractions (Re-purify or Discard) Column->Impure Impure Fractions Recrystallize->PureProduct Pure Crystals Recrystallize->Impure Mother Liquor

Caption: Decision workflow for purification.

V. Quantitative Data Summary

While specific yields will vary depending on the reaction conditions, the following table provides a general expectation for purity levels before and after purification.

StageExpected PurityCommon Analytical Technique
Crude Product50-80%TLC, 1H NMR
After Column Chromatography>95%TLC, 1H NMR, LC-MS
After Recrystallization>98%1H NMR, LC-MS, Elemental Analysis

VI. References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • PubChem. 4-Iodopyrazole. [Link]

  • Pollock, P. M., & Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

Sources

Technical Support Center: 1-tert-butyl-4-iodo-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support center for 1-tert-butyl-4-iodo-1H-pyrazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the complexities of your research. This guide is structured as a series of questions and answers to address the most common challenges encountered when using this versatile synthetic building block.

Part 1: Synthesis and Handling of the Starting Material

Question: I am having trouble synthesizing the 1-tert-butyl-4-iodo-1H-pyrazole starting material. What is a reliable method and what are the common pitfalls?

Answer: The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole can be approached in two main ways: (A) iodination of 1-tert-butyl-1H-pyrazole or (B) tert-butylation of 4-iodo-1H-pyrazole. The more common and generally higher-yielding approach is the direct iodination of the pre-formed N-tert-butyl pyrazole.

Causality Behind the Choice: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophiles, which drives the high regioselectivity of the iodination reaction.[1][2] Using a strong iodinating agent in the presence of a base to neutralize the generated acid (HI) ensures the reaction proceeds efficiently.

Common Pitfalls & Solutions:

  • Low Yield during Iodination: This often stems from an insufficiently powerful iodinating agent or inadequate acid scavenging. While molecular iodine (I₂) can be used, its reactivity is often enhanced by an oxidizing agent like iodic acid (HIO₃) or by using more potent electrophilic iodine sources like N-Iodosuccinimide (NIS).[2]

  • Side Reactions: Over-iodination is generally not an issue due to the deactivating effect of the first iodine atom. However, degradation of the starting material can occur under overly harsh acidic or basic conditions.

  • Purification Challenges: The product is a solid at room temperature.[3][4] Purification is typically straightforward via recrystallization from a solvent like hexane or by column chromatography on silica gel.

Protocol 1: Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole

  • Dissolve Substrate: In a round-bottom flask, dissolve 1-tert-butyl-1H-pyrazole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add Reagents: Add N-Iodosuccinimide (NIS) (1.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any remaining iodine. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final product as a white to off-white solid.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most common application for this substrate. The high reactivity of the C-I bond makes it an excellent coupling partner.[5] However, each reaction type has its own set of challenges.

Question: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. What factors should I investigate?

Answer: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but its success with 4-iodopyrazoles hinges on a delicate balance of catalyst, base, and solvent.[6][7]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G Start Low Yield in Suzuki Coupling A Check Reagent Quality (Boronic Acid, Base, Solvent) Start->A A->Start Reagents Poor B Is Boronic Acid Decomposing? (Protodeboronation) A->B Reagents OK C Is Catalyst Inactive? B->C No D Optimize Reaction Conditions B->D Yes Use Anhydrous Conditions, Stronger Base C->D Yes Use Fresh Catalyst, Increase Loading E Consider Ligand Choice C->E No F Successful Reaction D->F E->D Try SPhos, XPhos, or RuPhos

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Expert Insights:

  • Protodeboronation: The primary off-cycle reaction is often the protodeboronation of the boronic acid, where it reacts with trace water or protic solvents, leading to a hydro-dehalogenated pyrazole side product.

    • Solution: Ensure anhydrous solvents and reagents. Use a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄, which can also help suppress this side reaction.[7]

  • Catalyst Deactivation: The pyrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Solution: The bulky tert-butyl group helps mitigate this but using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can stabilize the active palladium species and promote the desired reductive elimination step.

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent system, leading to a sluggish reaction.

    • Solution: A mixture of a non-polar solvent like dioxane or toluene with a polar co-solvent like water or DMF is often effective.[7]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosPd(PPh₃)₄ is a reliable choice; Pd(OAc)₂ with a Buchwald ligand like SPhos offers higher activity for challenging substrates.[7]
Base Cs₂CO₃ or K₃PO₄ (2-3 equiv)Strong, moderately soluble bases that effectively promote transmetalation while minimizing boronic acid decomposition.
Solvent Dioxane/H₂O (4:1) or DME/H₂O (3:1)Aprotic/aqueous mixture enhances solubility of both organic substrate and inorganic base.[7]
Temperature 80-100 °CProvides sufficient thermal energy for oxidative addition and reductive elimination without promoting significant thermal decomposition.
Question: I am attempting a Sonogashira coupling, but the main product is the homocoupling of my alkyne (Glaser coupling). How can I prevent this?

Answer: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst.[8][9] The key is to control the copper's activity and ensure the palladium-catalyzed cross-coupling pathway is dominant.

Causality of Glaser Homocoupling: This side reaction is an oxidative coupling of two terminal alkynes, promoted by Cu(I) and an oxidant (often trace oxygen). The desired cross-coupling involves the formation of a copper-acetylide which then transmetalates to the palladium center.[10] If the palladium cycle is slow, the copper-acetylide has more opportunity to undergo homocoupling.

Solutions:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes the oxygen available for the oxidative homocoupling.

  • Amine Base Choice: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases are effective at scavenging the HX produced but are less likely to promote copper-mediated side reactions.

  • Copper-Free Conditions: Modern protocols have been developed that eliminate the need for a copper co-catalyst, especially for highly reactive aryl iodides.[8] These often rely on a more active palladium catalyst system and a stronger organic base.

  • Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Protocol 2: Copper-Free Sonogashira Coupling

  • Setup: To a Schlenk tube under Argon, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and a suitable base like Cs₂CO₃ (2.0 equiv).

  • Add Solvent & Alkyne: Add degassed solvent (e.g., DMF or 1,4-dioxane) followed by the terminal alkyne (1.2 equiv).

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC.

  • Work-up: Once complete, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Question: My Buchwald-Hartwig amination is not working. The starting iodide is consumed, but I can't isolate the desired product. What is happening?

Answer: This is a common and frustrating observation in Buchwald-Hartwig aminations of certain heteroaryl halides.[11] The consumption of the starting material without product formation often points to catalyst deactivation or the formation of an unstable or difficult-to-isolate product.

Decision Tree: Troubleshooting Buchwald-Hartwig Amination

G Start Buchwald-Hartwig Failure (Iodide Consumed, No Product) A Is the amine a primary amine with β-hydrogens? Start->A B Potential β-Hydride Elimination Side Reaction A->B Yes C Is the base too strong or nucleophilic? A->C No E Is the ligand appropriate? B->E Consider different ligand (e.g., tBuDavePhos) D Base may be degrading ligand or substrate C->D Yes C->E No G Optimize Conditions D->G Switch to a weaker base (e.g., K3PO4 vs NaOtBu) F Ligand may be promoting decomposition pathways E->F No E->G Yes F->G Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos)

Caption: Decision tree for diagnosing Buchwald-Hartwig amination failures.

Expert Insights:

  • β-Hydride Elimination: If you are using a primary amine with hydrogens on the carbon adjacent to the nitrogen (β-hydrogens), a major side reaction can be β-hydride elimination from the palladium-amide intermediate. This regenerates the de-iodinated pyrazole and an imine.[12]

    • Solution: This is a challenging problem. Using specific ligands like tBuDavePhos has been shown to be effective in some cases.[13] Alternatively, if the synthetic route allows, using an amine without β-hydrogens is preferable.

  • Base Choice is Critical: Strong bases like NaOtBu or LHMDS are standard, but they can also promote side reactions or ligand degradation at high temperatures.

    • Solution: Screen a range of bases. A weaker base like K₃PO₄ or Cs₂CO₃ might provide a cleaner reaction profile, albeit potentially requiring longer reaction times or higher temperatures.[14]

  • Ligand Selection: The choice of phosphine ligand is arguably the most important parameter in a Buchwald-Hartwig reaction. The ligand must stabilize the palladium catalyst, promote oxidative addition, and facilitate the final C-N reductive elimination.

    • Solution: For heteroaryl substrates, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often the most successful. It is essential to screen a panel of ligands to find the optimal one for your specific substrate combination.[12][14]

Part 3: N-tert-butyl Group Deprotection

Question: How do I remove the N-tert-butyl group after my coupling reaction is complete?

Answer: The N-tert-butyl group is typically removed under strong acidic conditions. The mechanism involves protonation of a pyrazole nitrogen, followed by elimination of isobutylene gas. This is often the desired final step to reveal the free N-H pyrazole, a common pharmacophore.[15]

Causality of Deprotection: The tert-butyl group is linked to the pyrazole nitrogen via a relatively weak C-N bond. In the presence of a strong acid, the nitrogen acts as a leaving group for the stable tert-butyl cation, which rapidly loses a proton to form isobutylene.

Common Issues:

  • Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection.

  • Degradation of Other Functional Groups: If your molecule contains other acid-sensitive groups (e.g., esters, acetals), they may be cleaved under the reaction conditions.

Protocol 3: N-tert-butyl Deprotection

  • Setup: Dissolve the N-tert-butyl pyrazole substrate (1.0 equiv) in a suitable solvent. Dichloromethane is a common choice, but for stubborn reactions, neat acid may be used.

  • Add Acid: Add a strong acid like trifluoroacetic acid (TFA) (5-10 equivalents or as the solvent).

  • Reaction: Stir the reaction at room temperature. The evolution of isobutylene gas should be apparent. Monitor by TLC or LCMS until the starting material is gone.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA.

  • Isolation: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent, dry, and concentrate to yield the deprotected pyrazole.

References

  • Infantes, L., & Motherwell, W. D. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Kumpins, V., & Tars, K. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Li, J., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-151. [Link]

  • CAS Common Chemistry. (n.d.). 4-Iodopyrazole. CAS. [Link]

  • Gomha, S. M., et al. (2012). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Journal of Heterocyclic Chemistry. [Link]

  • Barlin, G. B. (1976). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. [Link]

  • Chafin, K. S., et al. (2012). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrasubstituted pyrazoles 4. ResearchGate. [Link]

  • Chien, C., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. [Link]

  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Zora, M., et al. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Molecules. [Link]

  • ResearchGate. (2012). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Chien, C., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2023). Pyrazole iodination. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • INIS-IAEA. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Organic Letters. (2026). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. ACS Publications. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. [Link]

Sources

Handling and storage recommendations for 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-tert-butyl-4-iodo-1H-pyrazole (CAS No. 121669-70-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and application of this versatile building block. The following content is structured in a question-and-answer format to directly address common challenges and inquiries encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common initial questions regarding the physical properties, safe handling, and storage of 1-tert-butyl-4-iodo-1H-pyrazole.

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: Proper storage is critical to maintain the integrity of 1-tert-butyl-4-iodo-1H-pyrazole. The compound should be stored at 2-8°C in a refrigerator.[1] It is crucial to protect it from light, as iodinated aromatic compounds can be light-sensitive, potentially leading to discoloration and the release of free iodine over time. The container should be tightly sealed and stored in a dry, well-ventilated place to prevent moisture absorption.[2][3] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a highly recommended practice to minimize degradation from atmospheric oxygen and moisture.

Q2: What are the primary safety hazards associated with 1-tert-butyl-4-iodo-1H-pyrazole and what personal protective equipment (PPE) is required?

A2: Based on aggregated GHS data for the parent compound 4-iodopyrazole, this class of chemical is classified as hazardous.[2][4] The primary hazards are:

  • Harmful if swallowed (H302).[2][4]

  • Causes skin irritation (H315).[2][4]

  • Causes serious eye irritation (H319).[2][4]

  • May cause respiratory irritation (H335).[4]

Therefore, a stringent PPE protocol is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]

Always wash hands thoroughly after handling the reagent, even if gloves were worn.[2][5]

Q3: What is the typical appearance of the compound, and what should I do if I notice a change in color?

A3: 1-tert-butyl-4-iodo-1H-pyrazole is typically a white to off-white or pale yellow solid.[1][6] A slight yellow tinge is common and generally does not indicate significant impurity. However, if the material develops a pronounced yellow, brown, or purplish color, it may be a sign of degradation, likely involving the release of elemental iodine.[5] This is often caused by prolonged exposure to light or air. If significant discoloration is observed, it is advisable to assess the purity of the material (e.g., by NMR or LC-MS) before use in a sensitive reaction, as the presence of impurities could interfere with catalysis and lead to inconsistent results.

Q4: In which common laboratory solvents is this compound soluble?

A4: While specific solubility data is not extensively published, based on its structure and common use in organic synthesis, 1-tert-butyl-4-iodo-1H-pyrazole is expected to be soluble in a range of common organic solvents. These include tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate.[1][7] Its utility in Suzuki and other cross-coupling reactions, which often use solvents like dioxane or THF, confirms its compatibility with these systems.[8]

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides detailed troubleshooting for specific issues that may arise during reactions involving 1-tert-butyl-4-iodo-1H-pyrazole, with a focus on its most common application: palladium-catalyzed cross-coupling reactions.

Q5: My Suzuki-Miyaura coupling reaction using 1-tert-butyl-4-iodo-1H-pyrazole is failing or giving very low yields. What are the most likely causes?

A5: Failure of a Suzuki coupling is a multifaceted problem. The high reactivity of the carbon-iodine bond makes this substrate an excellent coupling partner, but several factors can still lead to failure.[6][8]

  • Cause 1: Inactive Catalyst. The Pd(0) species is the active catalyst. If your reaction has failed, the most common culprit is catalyst deactivation. This can happen if your solvents and reagents are not rigorously deoxygenated. Oxygen can oxidize the Pd(0) to Pd(II), halting the catalytic cycle.

    • Solution: Ensure your reaction setup is under a positive pressure of an inert atmosphere (argon or nitrogen). Solvents must be sparged thoroughly with an inert gas before use. Freeze-pump-thaw cycles are highly effective for degassing.

  • Cause 2: Inappropriate Base or Solvent. The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[9] The choice of base and solvent are often linked.

    • Solution: For this substrate, a common and effective system is an aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) with a solvent like 1,4-dioxane or DMF.[8][10] If you are experiencing ester hydrolysis or other base-sensitive functional group issues, consider using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][11]

  • Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeborylation (cleavage of the C-B bond) or form unreactive cyclic anhydrides (boroxines) upon standing or during the reaction.[11]

    • Solution: Use fresh, high-purity boronic acid. If its quality is uncertain, consider using the corresponding boronate ester (e.g., a pinacol ester), which is significantly more stable.

  • Cause 4: Steric Hindrance. The tert-butyl group on the pyrazole nitrogen is sterically bulky. If your coupling partner (the boronic acid) is also sterically hindered, the reaction rate can be dramatically reduced.

    • Solution: Switch to a more active catalyst system. Instead of a standard catalyst like Pd(PPh₃)₄, consider using a palladium(II) pre-catalyst (e.g., Pd(OAc)₂) with a specialized phosphine ligand designed for challenging couplings, such as SPhos or XPhos.[10] These "Buchwald ligands" can significantly accelerate the oxidative addition and reductive elimination steps.

Below is a troubleshooting workflow to guide your optimization process.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low / No Product Yield catalyst Catalyst Inactivation start->catalyst conditions Suboptimal Conditions (Base/Solvent/Temp) start->conditions reagents Reagent Instability (Boronic Acid) start->reagents sol_catalyst 1. Ensure Rigorous Degassing 2. Switch to Modern Ligands (e.g., SPhos, XPhos) catalyst->sol_catalyst sol_conditions 1. Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) 2. Vary Solvent System (Dioxane/H₂O, DMF) conditions->sol_conditions sol_reagents 1. Use Fresh Boronic Acid 2. Switch to Boronate Ester (e.g., Pinacol Ester) reagents->sol_reagents

Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.

Q6: I am observing a significant amount of a de-iodinated byproduct, 1-tert-butyl-1H-pyrazole. What causes this side reaction?

A6: The formation of a de-iodinated (or hydrodehalogenated) byproduct is a known competitive pathway in cross-coupling reactions. This occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a proton source before it can undergo transmetalation. It can also result from direct reduction of the C-I bond.

  • Causality: This side reaction is often exacerbated by the presence of water, alcohols (if used as a solvent or present as an impurity), or certain bases. The choice of phosphine ligand can also influence the rate of this undesired pathway relative to the productive coupling.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: If possible, switch to a non-aqueous base/solvent system. For example, using potassium phosphate (K₃PO₄) in anhydrous dioxane may suppress the side reaction.

    • Reagent Purity: Ensure your boronic acid is not contaminated with significant amounts of free boric acid and water.

    • Ligand Choice: Sometimes, more electron-rich and bulky ligands can favor the desired reductive elimination over hydrodehalogenation. Experimenting with different ligands may be necessary.

Section 3: Data Summaries & Experimental Protocols

To ensure reproducibility and safety, the following tables summarize key data, and a detailed experimental protocol for a representative reaction is provided.

Data Presentation

Table 1: Physical and Chemical Properties of 1-tert-butyl-4-iodo-1H-pyrazole

PropertyValueSource(s)
CAS Number 121669-70-3[1][12]
Molecular Formula C₈H₁₁IN₂O₂[1][12]
Molecular Weight 294.09 g/mol [1][13]
Appearance White to off-white/yellow solid[1]
Melting Point 67-74 °C[1][7][14]
Storage Temp. 2-8°C (Refrigerator)[1]

Table 2: GHS Hazard and Precautionary Information

Hazard ClassStatementPrecautionary CodesSource(s)
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312[2][4]
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313[2][4]
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338[2][4]
STOT SE 3 H335: May cause respiratory irritationP261, P271, P304+P340[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general procedure for the coupling of 1-tert-butyl-4-iodo-1H-pyrazole with a generic arylboronic acid.[8]

Objective: To synthesize a 4-aryl-1-tert-butyl-1H-pyrazole derivative.

Materials:

  • 1-tert-butyl-4-iodo-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-tert-butyl-4-iodo-1H-pyrazole (e.g., 0.1 mmol, 29.4 mg) and the arylboronic acid (0.12 mmol).

  • Reagent Addition: Add the catalyst, Pd(PPh₃)₄ (0.005 mmol, 5.8 mg), and the base, Na₂CO₃ (0.25 mmol, 26.5 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 1.6 mL of dioxane and 0.4 mL of water for a total of 2 mL).

  • Reaction: Place the sealed flask in a preheated oil bath at 90°C. Stir vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting iodide is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdi Ar-Pd(II)-I(L₂) pd0->pdi Oxidative Addition pdii Ar-Pd(II)-Ar'(L₂) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination iodide 1-tert-butyl-4-iodo-1H-pyrazole boronic Ar'-B(OH)₂ + Base product Product (4-Aryl-pyrazole) pdi_in->pdi   pdii_in->pdii   pd0_out->pd0  

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Baranauskas, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]

  • Boron Molecular. (n.d.). tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine. Retrieved from [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]

  • ResearchGate. (2020). How can I perform a Mitsunobu reaction... Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Iodination: A Comparative Analysis of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Iodinated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide array of biological activities and functional properties.[1][2] The introduction of an iodine atom onto the pyrazole ring significantly enhances its synthetic utility, transforming it into a versatile building block for complex molecular architectures.[3] Iodinated pyrazoles are particularly valued as precursors in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities. This guide provides an in-depth, comparative analysis of the most prevalent methods for pyrazole iodination, offering researchers, scientists, and drug development professionals the critical insights and practical data needed to select the optimal synthetic strategy.

Understanding the Fundamentals: Electrophilic Aromatic Substitution on the Pyrazole Ring

The iodination of pyrazoles predominantly proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The regioselectivity of this substitution is dictated by the electronic properties of the substituents on the ring and the nature of the iodinating agent.[2] Generally, the C4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. However, specific methodologies allow for selective iodination at the C5 position.

Comparative Analysis of Key Iodination Methodologies

A variety of reagents and reaction conditions have been developed for the iodination of pyrazoles, each presenting a unique profile of efficiency, regioselectivity, and substrate scope. The following sections provide a detailed comparison of the most effective methods, supported by experimental data and mechanistic insights.

Method 1: Direct Iodination with Molecular Iodine and an Oxidant

Direct iodination using molecular iodine (I₂) is a classical and widely used approach. However, molecular iodine itself is a relatively weak electrophile. Therefore, an oxidizing agent is typically required to generate a more potent iodinating species, such as the iodonium ion (I⁺). Common oxidants include hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), and potassium iodate (KIO₃).

This method stands out for its environmentally benign nature, utilizing water as the solvent and producing water as the sole byproduct.[4] It is a practical and efficient method for the regioselective C4-iodination of a range of substituted pyrazoles.

Mechanism Insight: Hydrogen peroxide oxidizes molecular iodine to a more electrophilic species, which then attacks the electron-rich C4 position of the pyrazole ring.

Typical Reaction Conditions:

  • Reagents: Pyrazole, Iodine (I₂), Hydrogen Peroxide (H₂O₂)

  • Solvent: Water

  • Temperature: Room Temperature

  • Reaction Time: < 1 - 72 hours

  • Yield: 63 - 100%[3]

The use of CAN as an oxidant provides a powerful system for the C4-iodination of pyrazoles, including those bearing electron-withdrawing groups like trifluoromethyl substituents.[3][5]

Mechanism Insight: CAN acts as a single-electron oxidant to generate the electrophilic iodine species required for the substitution reaction.

Typical Reaction Conditions:

  • Reagents: Pyrazole, Iodine (I₂), Ceric Ammonium Nitrate (CAN)

  • Solvent: Acetonitrile (MeCN)

  • Temperature: Reflux

  • Reaction Time: Overnight

  • Yield: Good to Excellent[3][5]

Method 2: N-Iodosuccinimide (NIS) in Acidic Media

N-Iodosuccinimide (NIS) is a convenient and easy-to-handle source of electrophilic iodine.[6] Its reactivity is significantly enhanced in the presence of an acid, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), enabling the efficient iodination of even deactivated pyrazole systems.[5][7]

Mechanism Insight: The acid protonates the succinimide nitrogen of NIS, increasing the electrophilicity of the iodine atom and facilitating its attack on the pyrazole ring.

Typical Reaction Conditions:

  • Reagents: Pyrazole, N-Iodosuccinimide (NIS), Acid (e.g., H₂SO₄, TFA)

  • Solvent: Various, including glacial acetic acid

  • Temperature: Room Temperature to 80 °C

  • Reaction Time: < 16 hours

  • Yield: Good[5]

Method 3: Iodine Monochloride (ICl)

Iodine monochloride is a highly effective reagent for the C4-iodination of pyrazoles, particularly for the synthesis of 1-acyl-4-iodo-3,5-disubstituted pyrazoles.[3] The presence of a base, such as lithium carbonate (Li₂CO₃), is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction.

Mechanism Insight: The iodine atom in ICl is polarized positive and acts as the electrophile in the substitution reaction.

Typical Reaction Conditions:

  • Reagents: Pyrazole, Iodine Monochloride (ICl), Lithium Carbonate (Li₂CO₃)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Temperature: Room Temperature

  • Reaction Time: 1 - 24 hours

  • Yield: Up to 95%[3]

Method 4: Directed Lithiation followed by Iodination (n-BuLi/I₂): Accessing the C5 Position

This method provides a strategic advantage by enabling the exclusive synthesis of 5-iodopyrazole derivatives.[5] It involves the deprotonation of the C5 position using a strong base, typically n-butyllithium (n-BuLi), to form a lithium pyrazolide intermediate, which is then quenched with molecular iodine.

Mechanism Insight: The acidity of the C5-H bond in certain pyrazoles allows for regioselective deprotonation by n-BuLi. The resulting carbanion then acts as a nucleophile, attacking molecular iodine to form the C-I bond.

Typical Reaction Conditions:

  • Reagents: Pyrazole, n-Butyllithium (n-BuLi), Iodine (I₂)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: -78 °C to Room Temperature

  • Reaction Time: Not specified

  • Yield: 65 - 89%[5]

Quantitative Performance Comparison

To facilitate a direct comparison of these methodologies, the following table summarizes their key performance indicators.

MethodReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)RegioselectivityKey Advantages & Notes
I₂/H₂O₂ I₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100C4Green and practical; water is the only byproduct.[3][4]
I₂/CAN I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxOvernightGood to ExcellentC4Effective for various pyrazoles, including those with CF₃ groups.[3][5]
NIS/Acid NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp. - 80 °C< 16 hGoodC4Efficient for deactivated systems when conducted in acidic media.[5][7]
ICl ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles.[3]
n-BuLi/I₂ n-BuLi, I₂THF-78 °C to RT-65 - 89C5Exclusive synthesis of 5-iodopyrazoles via in-situ generated lithium pyrazolide.[5]

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: C4-Iodination using Molecular Iodine and Ceric Ammonium Nitrate (I₂/CAN)

This protocol is adapted for the C4-iodination of trifluoromethyl-substituted pyrazoles.[5]

Materials:

  • 1-Aryl-3-trifluoromethyl-1H-pyrazole derivative

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Add ceric ammonium nitrate (1.1 equivalents, 603 mg) and elemental iodine (1.3 equivalents, 330 mg) to the solution.

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with saturated aqueous sodium thiosulfate (5 mL) and then with water (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-iodopyrazole.

Protocol 2: C5-Iodination using n-Butyllithium and Molecular Iodine (n-BuLi/I₂)

This protocol allows for the selective iodination at the C5 position.[5]

Materials:

  • 1-Aryl-3-trifluoromethyl-1H-pyrazole derivative

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in dry THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (a slight excess) to the stirred pyrazole solution.

  • Stir the mixture at -78 °C for the specified time to ensure complete formation of the lithium pyrazolide.

  • Add a solution of elemental iodine in dry THF to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-iodopyrazole.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the generalized mechanisms and a typical experimental workflow.

Electrophilic_Iodination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product pyrazole Pyrazole (Electron-rich) sigma_complex Sigma Complex (Carbocation Intermediate) pyrazole->sigma_complex Electrophilic Attack iodinating_agent Iodinating Agent (e.g., I⁺ source) iodinating_agent->sigma_complex iodopyrazole Iodinated Pyrazole sigma_complex->iodopyrazole Deprotonation

Caption: Generalized mechanism for electrophilic iodination of pyrazoles.

Experimental_Workflow start Start: Pyrazole Substrate reaction Reaction: Add Iodinating Agent & other reagents start->reaction workup Aqueous Workup: Quenching, Extraction, Washing reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Iodinated Pyrazole purification->product

Caption: A typical experimental workflow for pyrazole iodination.

Conclusion and Recommendations

The choice of an appropriate iodination method for pyrazole synthesis is contingent upon several factors, including the desired regioselectivity, the nature of the substituents on the pyrazole ring, and practical considerations such as cost, safety, and environmental impact.

  • For general-purpose, regioselective C4-iodination with a focus on green chemistry, the I₂/H₂O₂ system in water is an excellent first choice.

  • When dealing with less reactive or electron-deficient pyrazoles, the I₂/CAN or NIS/acid methods offer greater efficacy.

  • To achieve exclusive C5-iodination , the n-BuLi/I₂ protocol is the method of choice, despite its requirement for anhydrous and inert conditions.

By understanding the nuances of each method, researchers can confidently select and implement the most suitable procedure to access valuable iodinated pyrazole intermediates for their synthetic endeavors.

References

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Du, Y., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

  • Pereira, C. M. P., et al. (2008). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Various Authors. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Lyalin, B. V., et al. (2014). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole. (2020).
  • de Oliveira, R. B., et al. (2005). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2023). Pyrazole iodination. Chemistry Stack Exchange. [Link]

  • Barlin, G. B., & Aust, J. Chem. (1982). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. [Link]

  • Peglow, T. B., & Nascimento, V. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. [Link]

  • Lyalin, B. V., et al. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate. [Link]

  • Pavilek, B., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]

  • Lyalin, B. V., & Petrosyan, V. A. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]

  • ResearchGate. (2020). Electrocatalytic Synthesis of Substituted Pyrazoles via Hypervalent Iodine Mediated Intramolecular C−N Coupling. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Kliachyna, M. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Jasiński, R. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]

  • Raspert, J. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]

Sources

A Comparative Guide to Iodo-Pyrazole Reagents in Cross-Coupling Reactions: The Ascendancy of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Imperative of C-C/C-N Bond Formation

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Celebrex (celecoxib), a potent anti-inflammatory agent, and Fipronil, a widely used insecticide.[1][2] The biological activity of these molecules is exquisitely dependent on the nature and position of the substituents on the pyrazole ring. Consequently, the development of robust and versatile methods for the functionalization of the pyrazole core is of paramount importance to researchers in drug discovery and development.

Among the myriad of synthetic strategies, transition-metal-catalyzed cross-coupling reactions stand out for their efficiency and broad substrate scope in forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3][4][5] These reactions typically employ a pre-functionalized pyrazole, often a halogenated derivative, as a coupling partner. While various halo-pyrazoles can be utilized, iodo-pyrazoles are often the substrates of choice due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst in many cross-coupling cycles.[6]

This guide provides an in-depth comparison of various iodo-pyrazole reagents, with a particular focus on the unique advantages of 1-tert-butyl-4-iodo-1H-pyrazole . We will delve into the practical implications of N-substitution on reactivity, stability, and performance in key cross-coupling reactions, supported by experimental data and mechanistic insights.

The Landscape of Iodo-Pyrazole Reagents: A Tale of Substitution

The reactivity of an iodo-pyrazole in cross-coupling reactions is profoundly influenced by two key factors: the position of the iodine atom on the pyrazole ring (C3, C4, or C5) and the nature of the substituent on the pyrazole nitrogen (N1).

  • Regiochemistry of Iodination: The C4 position of the pyrazole ring is electronically rich and thus favors electrophilic aromatic substitution, making 4-iodo-pyrazoles readily accessible.[2][4] Iodination at the C5 position can be achieved through deprotonation with a strong base followed by quenching with an iodine source, while C3-iodination is generally more challenging.[7] This guide will primarily focus on the more commonly utilized 4-iodo-pyrazoles.

  • The N1-Substituent: A Critical Determinant of Reactivity:

    • N-H Pyrazoles: While seemingly the simplest starting material, N-unsubstituted pyrazoles can act as ligands for the transition metal catalyst, leading to catalyst inhibition or undesired side reactions.[8] The acidic N-H proton can also interfere with basic reaction conditions.

    • N-Aryl Pyrazoles: The synthesis of N-arylpyrazoles can be challenging, often requiring multi-step procedures or harsh reaction conditions.[1][9][10]

    • N-Alkyl Pyrazoles: Simple N-alkyl groups can be employed, but the steric and electronic properties of the alkyl group can significantly impact the outcome of the cross-coupling reaction.

    • N-Protecting Groups (e.g., Boc, Trityl): Protecting groups like tert-butyloxycarbonyl (Boc) and trityl can be used to circumvent the issues associated with the N-H proton.[11][12] However, they require additional synthesis and deprotection steps, adding to the overall cost and complexity of the synthetic route.

1-tert-butyl-4-iodo-1H-pyrazole: A Reagent of Choice

The 1-tert-butyl-4-iodo-1H-pyrazole reagent has emerged as a superior alternative in many cross-coupling applications due to a combination of favorable properties conferred by the N-tert-butyl group:

  • Enhanced Stability and Solubility: The bulky tert-butyl group provides steric shielding, which can enhance the thermal and chemical stability of the molecule. It also often improves solubility in common organic solvents used in cross-coupling reactions.

  • Prevention of Catalyst Inhibition: The tert-butyl group effectively blocks the N2 lone pair from coordinating to the metal center of the catalyst, thus preventing catalyst deactivation that can be observed with N-H pyrazoles.

  • Favorable Electronic Effects: The electron-donating nature of the tert-butyl group can influence the electronics of the pyrazole ring, which can have a subtle but significant impact on the kinetics of the cross-coupling reaction.

  • Synthetic Accessibility: The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole is straightforward, typically involving the reaction of tert-butylhydrazine with a suitable three-carbon precursor, followed by iodination.[13]

Comparative Performance in Key Cross-Coupling Reactions

The true utility of an iodo-pyrazole reagent is demonstrated in its performance in a variety of cross-coupling reactions. The following sections provide a comparative analysis of 1-tert-butyl-4-iodo-1H-pyrazole with other iodo-pyrazole reagents in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for the formation of biaryl and vinyl-aryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.

Table 1: Comparative Performance of Iodo-Pyrazoles in Suzuki-Miyaura Coupling

Iodo-Pyrazole ReagentArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1-tert-butyl-4-iodo-1H-pyrazole Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095[14]
4-Iodo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9078[6]
1-Phenyl-4-iodo-1H-pyrazole4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃THF8085N/A
1-Boc-4-iodo-1H-pyrazole4-Vinylphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF11092[11]

Expert Insights:

  • The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is often beneficial when working with N-substituted pyrazoles, as they promote the reductive elimination step of the catalytic cycle.[14]

  • While N-H pyrazoles can be used, they often require higher catalyst loadings or longer reaction times to achieve comparable yields to their N-substituted counterparts.[6]

  • The 1-tert-butyl-4-iodo-1H-pyrazole consistently provides excellent yields across a range of arylboronic acids, demonstrating its robustness and reliability.

Experimental Protocol: Suzuki-Miyaura Coupling with 1-tert-butyl-4-iodo-1H-pyrazole

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

  • Add SPhos (0.04 mmol, 4 mol%) as the ligand.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl-alkynes, which are valuable intermediates in organic synthesis and can also exhibit interesting biological activities.

Table 2: Comparative Performance of Iodo-Pyrazoles in Sonogashira Coupling

Iodo-Pyrazole ReagentTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-tert-butyl-4-iodo-1H-pyrazole PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT94N/A
1-Ethyl-4-iodo-5-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT85-95[15]
4-Iodo-3,5-dimethyl-1H-pyrazole1-HexynePd(PPh₃)₄ / CuIi-Pr₂NEtDioxane6082N/A
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8088[16]

Expert Insights:

  • The classic Sonogashira conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base are generally effective for the coupling of iodo-pyrazoles.[8][15]

  • The N-tert-butyl group in 1-tert-butyl-4-iodo-1H-pyrazole does not hinder the reaction and allows for high yields at room temperature, highlighting the mild conditions under which this reagent can be effectively used.

  • The presence of other functional groups on the pyrazole ring, such as a chloro-substituent, is well-tolerated in the Sonogashira coupling.[16]

Experimental Protocol: Sonogashira Coupling with 1-tert-butyl-4-iodo-1H-pyrazole

  • To a dry Schlenk flask under an inert atmosphere, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a ubiquitous motif in pharmaceuticals. The coupling of amines with halo-pyrazoles can be challenging due to potential catalyst inhibition by the amine and the pyrazole itself.

Table 3: Comparative Performance of Iodo-Pyrazoles in Buchwald-Hartwig Amination

Iodo-Pyrazole ReagentAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1-tert-butyl-4-iodo-1H-pyrazole MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene10091N/A
4-Bromo-1H-pyrazoleAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075[17]
4-Iodo-1-trityl-1H-pyrazolePiperidinePd(dba)₂ / tBuDavePhosK₂CO₃Xylene160 (MW)60[18][19]
3-Bromo-1H-pyrazolen-ButylaminePd(OAc)₂ / XantphosK₃PO₄t-AmylOH10068[17]

Expert Insights:

  • The choice of ligand is critical in the Buchwald-Hartwig amination of halo-pyrazoles. Bulky, electron-rich ligands such as RuPhos and tBuDavePhos are often necessary to facilitate the reductive elimination step and prevent catalyst decomposition.[18][20]

  • The use of a strong base like sodium tert-butoxide is common in these reactions.

  • 1-tert-butyl-4-iodo-1H-pyrazole demonstrates excellent reactivity in Buchwald-Hartwig amination, providing high yields with a variety of amines. The tert-butyl group's ability to prevent catalyst inhibition is particularly advantageous in this reaction.

  • In some cases, copper-catalyzed C-N coupling can be a viable alternative to the palladium-catalyzed Buchwald-Hartwig amination, especially for alkylamines.[21]

Experimental Protocol: Buchwald-Hartwig Amination with 1-tert-butyl-4-iodo-1H-pyrazole

  • In a glovebox, charge a vial with sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%).

  • Add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflows

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycles and a decision-making workflow for reagent selection.

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)₂ + Base) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-I 1-tert-butyl-4-iodo-1H-pyrazole R-B(OR)₂ Boronic Acid/Ester

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Reagent_Selection_Workflow start Start: Need for a 4-substituted pyrazole q1 Is the final product sensitive to acidic/basic deprotection? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No reagent1 Consider 1-tert-butyl-4-iodo-1H-pyrazole (stable, no deprotection needed) a1_yes->reagent1 reagent2 1-Boc-4-iodo-1H-pyrazole is a viable option (requires deprotection) a1_no->reagent2 q2 Are you performing a C-N coupling with a primary/secondary amine? reagent1->q2 reagent2->q2 a2_yes Yes q2->a2_yes Yes a2_no No (e.g., Suzuki, Sonogashira) q2->a2_no No reagent3 1-tert-butyl-4-iodo-1H-pyrazole is highly recommended (prevents catalyst inhibition) a2_yes->reagent3 reagent4 N-H or N-Boc pyrazoles can be used, but may require more optimization a2_no->reagent4 end Proceed to cross-coupling reagent3->end reagent4->end

Caption: Decision workflow for selecting an iodo-pyrazole reagent.

Conclusion

While a variety of iodo-pyrazole reagents can be successfully employed in cross-coupling reactions, 1-tert-butyl-4-iodo-1H-pyrazole offers a compelling combination of stability, reactivity, and ease of use. Its ability to prevent catalyst inhibition, particularly in challenging C-N bond-forming reactions, makes it a highly reliable and versatile building block for the synthesis of complex pyrazole-containing molecules. By understanding the nuances of reagent selection and reaction optimization, researchers can significantly streamline their synthetic efforts and accelerate the discovery of new chemical entities with therapeutic potential.

References

Sources

A Comparative Guide to the Efficacy of 1-tert-butyl-4-iodo-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrazole derivatives, in particular, are privileged structures found in a wide array of therapeutic agents.[1] The ability to efficiently forge carbon-carbon and carbon-nitrogen bonds on the pyrazole core is paramount for generating diverse molecular libraries and optimizing lead compounds. This guide provides an in-depth technical comparison of 1-tert-butyl-4-iodo-1H-pyrazole as a versatile building block in palladium- and copper-catalyzed cross-coupling reactions. We will objectively analyze its performance relative to other pyrazole-based alternatives, supported by available experimental data, and provide detailed protocols to facilitate its application in your research.

The Strategic Advantage of the 4-Iodopyrazole Moiety

The C4 position of the pyrazole ring is a common site for substitution to modulate the pharmacological properties of a molecule. Among the various halogenated pyrazoles, 4-iodo derivatives stand out as highly reactive coupling partners. The carbon-iodine bond is weaker than its bromine and chlorine counterparts, facilitating the often rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling cycles.[2] This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and often higher yields, making 4-iodopyrazoles, including 1-tert-butyl-4-iodo-1H-pyrazole, attractive substrates for a range of transformations.

The Influence of the N-tert-Butyl Group

The choice of the substituent at the N1 position of the pyrazole ring can significantly impact its reactivity and physical properties. The tert-butyl group in 1-tert-butyl-4-iodo-1H-pyrazole offers several distinct advantages:

  • Steric Hindrance: The bulky tert-butyl group can influence the regioselectivity of certain reactions and may provide stability to the pyrazole ring.

  • Solubility: The lipophilic nature of the tert-butyl group generally enhances solubility in common organic solvents used in cross-coupling reactions.

  • Electronic Effects: As an electron-donating group, the tert-butyl substituent can modulate the electron density of the pyrazole ring, which can influence the kinetics of the cross-coupling reaction.

While direct, side-by-side comparative studies under identical conditions are limited in the literature, we can infer the performance of 1-tert-butyl-4-iodo-1H-pyrazole by examining the reactivity of analogous 4-iodopyrazoles in key cross-coupling reactions.

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. 4-Iodopyrazoles are excellent substrates for this reaction due to the high reactivity of the C-I bond.[2]

General Reaction Scheme:

A representative Suzuki-Miyaura coupling workflow.

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-IodoanisolePhenylboronic acidC-SH-PdK₂CO₃EtOH~100[3]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood[4]
BromobenzenePhenylboronic acidPd-H-Beta zeoliteK₂CO₃Ethanol96[5]

Table 1: Representative Suzuki-Miyaura Coupling Reactions. Note: These are examples with different substrates and serve to illustrate general conditions.

The N-tert-butyl group is expected to perform well under these conditions, potentially offering advantages in terms of solubility and stability compared to N-H or N-aryl pyrazoles. The electron-donating nature of the tert-butyl group may slightly decrease the rate of oxidative addition compared to electron-withdrawing N-substituents, but this is often compensated by the high reactivity of the C-I bond.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the synthesis of aryl-alkynes, which are valuable intermediates in organic synthesis. The reaction of 4-iodopyrazoles with terminal alkynes is a well-established transformation.

General Reaction Scheme:

Sonogashira_Coupling reagents R-C≡CH + 1-tert-butyl-4-iodo-1H-pyrazole product 1-tert-butyl-4-alkynyl-1H-pyrazole reagents->product catalyst Pd Catalyst Cu(I) co-catalyst Base

A representative Sonogashira coupling workflow.

A study on the Sonogashira coupling of various substituted iodopyrazoles provides valuable insights.[6] While 1-tert-butyl-4-iodo-1H-pyrazole was not explicitly included, the related tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (N-Boc protected) was synthesized and its reactivity can be considered.[6] The N-Boc group is electron-withdrawing and can be cleaved under certain conditions, whereas the N-tert-butyl group is a stable, electron-donating substituent.

Pyrazole SubstrateAlkyneCatalyst SystemBaseSolventYield (%)Reference
1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHF58[6]
Aryl IodidesPhenylacetyleneCuI, 3-PphenK₂CO₃WaterGood[7]
IodobenzenePhenylacetylenePdAuNPs@C--High[8]

Table 2: Examples of Sonogashira Coupling with Iodinated Heterocycles.

Based on general principles, the electron-donating tert-butyl group in 1-tert-butyl-4-iodo-1H-pyrazole should lead to efficient Sonogashira coupling, likely comparable to or exceeding the yields of N-H or N-aryl substituted 4-iodopyrazoles due to enhanced solubility and stability.

Heck Reaction: Vinylation of the Pyrazole Core

The Heck reaction allows for the formation of a new C-C bond between an aryl halide and an alkene. The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been investigated, providing a basis for comparison.[9]

General Reaction Scheme:

Heck_Reaction reagents Alkene + 1-tert-butyl-4-iodo-1H-pyrazole product 1-tert-butyl-4-vinyl-1H-pyrazole reagents->product catalyst Pd Catalyst Base

A representative Heck reaction workflow.

In a study by Harusawa et al., the Heck reaction of 4-iodo-1-trityl-1H-pyrazole with tert-butyl acrylate gave a 90% yield, while the reaction with styrene resulted in a lower yield. The choice of the N-protecting group was found to be crucial, with the bulky trityl group affording good results.[9]

Pyrazole SubstrateAlkeneCatalystLigandBaseYield (%)Reference
4-Iodo-1-trityl-1H-pyrazoletert-Butyl acrylatePd(OAc)₂P(OEt)₃Et₃N90[9]
4-Iodo-1-trityl-1H-pyrazoleStyrenePd(OAc)₂P(OEt)₃Et₃NLow[9]
IodobenzeneStyreneNone (supercritical water)K₂CO₃WaterHigh[10]

Table 3: Heck Reaction with Iodinated Aromatics.

The N-tert-butyl group, being sterically demanding similarly to the trityl group, is anticipated to be a suitable substituent for the Heck reaction, likely leading to good yields, particularly with activated alkenes.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The coupling of 4-halopyrazoles with various amines has been reported, demonstrating the feasibility of this transformation.

General Reaction Scheme:

Buchwald_Hartwig_Amination reagents Amine + 1-tert-butyl-4-iodo-1H-pyrazole product 1-tert-butyl-4-amino-1H-pyrazole reagents->product catalyst Pd Catalyst Base

A representative Buchwald-Hartwig amination workflow.

A study on the C4-alkoxyamination of 4-halo-1H-1-tritylpyrazoles showed that the 4-bromo analogue gave a 60% yield with piperidine.[11] Generally, iodo derivatives are more reactive than their bromo counterparts in Buchwald-Hartwig amination.

HalopyrazoleAmineCatalystLigandBaseYield (%)Reference
4-Bromo-1-trityl-1H-pyrazolePiperidinePd(dba)₂tBuDavePhostBuOK60[11]
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co--High[12]

Table 4: Buchwald-Hartwig Amination with Halogenated Aromatics.

Given the higher reactivity of the C-I bond, 1-tert-butyl-4-iodo-1H-pyrazole is expected to be an excellent substrate for the Buchwald-Hartwig amination, likely providing higher yields and requiring milder conditions compared to 4-bromo or 4-chloropyrazoles.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions, adapted from literature procedures for 4-iodopyrazoles. These protocols can serve as a starting point for the use of 1-tert-butyl-4-iodo-1H-pyrazole.

Protocol 1: Suzuki-Miyaura Coupling of 1-tert-butyl-4-iodo-1H-pyrazole with Phenylboronic Acid

Materials:

  • 1-tert-butyl-4-iodo-1H-pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vial, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the reaction vial containing the solids.

  • Add degassed water (0.5 mL) to the reaction mixture.

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 1-tert-butyl-4-iodo-1H-pyrazole with Phenylacetylene

Materials:

  • 1-tert-butyl-4-iodo-1H-pyrazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed reaction flask, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor progress by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Conclusion and Future Outlook

1-tert-butyl-4-iodo-1H-pyrazole emerges as a highly promising and versatile building block for a range of palladium- and copper-catalyzed cross-coupling reactions. Its inherent reactivity, conferred by the carbon-iodine bond, coupled with the favorable physical properties imparted by the N-tert-butyl group, makes it an excellent choice for the synthesis of complex pyrazole derivatives. While direct comparative data is still emerging, the available evidence from related systems strongly suggests that this reagent will consistently deliver high yields under relatively mild conditions in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of well-designed building blocks like 1-tert-butyl-4-iodo-1H-pyrazole will be instrumental in accelerating the pace of innovation.

References

  • Tumkevicius, S., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5123.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications (pp. 1-104). John Wiley & Sons, Inc.
  • Harusawa, S., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Heterocycles, 83(4), 827-834.
  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Manufacturing and Computer Technology (ICMMCT 2016).
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Bellina, F., & Rossi, R. (2010). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters, 12(19), 4446–4449.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
  • de la Cruz, P., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4945.
  • ResearchGate. (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. Retrieved from [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
  • Dalton Transactions. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2017). ACS Sustainable Chemistry & Engineering, 5(11), 10453-10463.
  • Wang, Y., et al. (2020). One-step synthesis of PdCu@Ti3C2 with high catalytic activity in the Suzuki–Miyaura coupling reaction. Nanoscale, 12(3), 1438-1444.
  • Shields, J. D., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(20), 9046–9054.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of phenylacetylene with phenyl iodide catalyzed by.... Retrieved from [Link]

  • Penchala, S. C., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(21), 126659.
  • ResearchGate. (n.d.). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. Retrieved from [Link]

  • Kashani, S. K., et al. (2021).
  • Li, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology, 13(5), 1336-1357.
  • ResearchGate. (n.d.). Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • Scientific Reports. (2024).
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Our analysis will be grounded in the experimental data of two key reference compounds: tert-butyl 4-iodo-1H-pyrazole-1-carboxylate and 4-iodo-1H-pyrazole . By dissecting their spectra, we can confidently predict the spectroscopic fingerprint of our target molecule, 1-tert-butyl-4-iodo-1H-pyrazole.

The Logic of Comparative Spectroscopic Analysis

The core principle of this guide is that the spectroscopic properties of a molecule are a composite of the contributions of its constituent functional groups and overall electronic environment. By understanding the spectral features of the 4-iodopyrazole core and the impact of an N-substituent, we can assemble a highly accurate predicted spectrum for the target compound.

G Target 1-tert-butyl-4-iodo-1H-pyrazole (Target Molecule) PredictedData Predicted Spectroscopic Data Target->PredictedData Predicted from Analogue1 tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (Boc Analogue) Analogue1->PredictedData Provides data on tert-butyl & iodopyrazole moieties Analogue2 4-iodo-1H-pyrazole (Core Structure) Analogue2->PredictedData Provides data on iodopyrazole core

Figure 1: Logical workflow for the comparative spectroscopic analysis.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift, integration, and multiplicity of the proton signals provide a detailed map of the molecule's connectivity.

Analysis of Reference Compounds:

  • 4-iodo-1H-pyrazole: This core structure exhibits two signals for the pyrazole ring protons. Due to the symmetry in the 4-substituted pyrazole ring, the protons at the C3 and C5 positions are chemically equivalent.

  • tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: The ¹H NMR spectrum of this analogue in DMSO-d₆ shows two distinct signals for the pyrazole protons at approximately 7.89 ppm and 8.46 ppm, and a singlet for the tert-butyl protons at 1.57 ppm.[1] The presence of the electron-withdrawing Boc group deshields the pyrazole protons.

Predicted ¹H NMR Spectrum of 1-tert-butyl-4-iodo-1H-pyrazole:

Based on the analysis of our reference compounds, we can predict the following for our target molecule:

  • tert-Butyl Protons: A prominent singlet integrating to 9 protons, characteristic of the tert-butyl group.[2] The chemical shift is expected to be in the range of 1.4-1.6 ppm.

  • Pyrazole Protons: Two singlets, each integrating to 1 proton, corresponding to the protons at the C3 and C5 positions of the pyrazole ring. The absence of an electron-withdrawing group directly attached to the nitrogen (as in the Boc-analogue) would likely result in a slight upfield shift compared to the Boc-analogue. We can predict these signals to appear in the range of 7.5-8.0 ppm.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundPyrazole H-3/H-5tert-Butyl HSolventReference
4-iodo-1H-pyrazole~7.6 (s, 2H)-CDCl₃[3][4]
tert-butyl 4-iodo-1H-pyrazole-1-carboxylate7.89 (d, 1H), 8.46 (d, 1H)1.57 (s, 9H)DMSO-d₆[1]
1-tert-butyl-4-iodo-1H-pyrazole (Predicted) ~7.5-8.0 (two s, 1H each) ~1.4-1.6 (s, 9H) CDCl₃/DMSO-d₆ -

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Analysis of Reference Compounds:

  • tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: The ¹³C NMR spectrum in DMSO-d₆ displays signals for the tert-butyl methyl carbons at ~27.9 ppm, the quaternary carbon of the tert-butyl group at ~86.0 ppm, the pyrazole carbons, and the carbonyl carbon of the Boc group.[1] The carbon atom bearing the iodine (C4) is expected at a significantly upfield chemical shift due to the heavy atom effect.

Predicted ¹³C NMR Spectrum of 1-tert-butyl-4-iodo-1H-pyrazole:

For our target molecule, we can anticipate the following signals:

  • tert-Butyl Carbons: A signal for the three equivalent methyl carbons around 30 ppm and a signal for the quaternary carbon in the range of 60-65 ppm.

  • Pyrazole Carbons: Two signals for the CH carbons of the pyrazole ring (C3 and C5) and one signal for the carbon bearing the iodine (C4). The C4 carbon signal is expected to be significantly upfield.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundPyrazole C-3/C-5Pyrazole C-4tert-Butyl (CH₃)₃tert-Butyl C (CH₃)₃SolventReference
tert-butyl 4-iodo-1H-pyrazole-1-carboxylate135.9, 146.463.827.986.0DMSO-d₆[1]
1-tert-butyl-4-iodo-1H-pyrazole (Predicted) ~130-145 ~60-70 ~30 ~60-65 CDCl₃/DMSO-d₆ -

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Analysis of Reference Compounds:

  • tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: The mass spectrum shows a characteristic loss of the Boc group (M-Boc) as a major fragmentation pathway.[1]

Predicted Mass Spectrum of 1-tert-butyl-4-iodo-1H-pyrazole:

  • Molecular Ion Peak (M⁺): The calculated molecular weight for C₇H₁₁IN₂ is 250.00 g/mol . Therefore, a prominent molecular ion peak is expected at m/z = 250.

  • Major Fragmentation: A significant fragment is anticipated at m/z = 194, corresponding to the loss of a tert-butyl group ([M - 56]⁺). Another possible fragmentation could be the loss of the iodine atom, leading to a peak at m/z = 123.

G cluster_ms Mass Spectrometry Fragmentation MolIon [C₇H₁₁IN₂]⁺˙ m/z = 250 Frag1 Loss of tert-butyl [M - C₄H₉]⁺ MolIon->Frag1 Frag3 Loss of Iodine [M - I]⁺ MolIon->Frag3 Frag2 [C₃H₂IN₂]⁺ m/z = 194 Frag1->Frag2 Frag4 [C₇H₁₁N₂]⁺ m/z = 123 Frag3->Frag4

Figure 2: Predicted fragmentation pathway for 1-tert-butyl-4-iodo-1H-pyrazole.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Analysis of Reference Compounds:

  • 4-iodo-1H-pyrazole: The IR spectrum of 4-iodo-1H-pyrazole shows characteristic N-H stretching bands in the region of 3100-3180 cm⁻¹.[3]

Predicted IR Spectrum of 1-tert-butyl-4-iodo-1H-pyrazole:

  • C-H Stretching: Aliphatic C-H stretching vibrations from the tert-butyl group are expected around 2850-3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring will likely appear above 3000 cm⁻¹.

  • C=C and C=N Stretching: These vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

  • Absence of N-H Stretch: A key feature for structural confirmation will be the absence of the N-H stretching band that is present in 4-iodo-1H-pyrazole, confirming the substitution at the N1 position.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3100
Aliphatic C-H Stretch~2850-2980
C=N Stretch~1500-1600
C=C Stretch~1400-1500

Experimental Protocols

For the successful acquisition of high-quality spectroscopic data, the following standardized protocols are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz spectrometer).

    • Use a spectral width of about 220 ppm.

    • A 45-degree pulse angle with a relaxation delay of 2 seconds is recommended.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

G cluster_nmr NMR Workflow Prep Sample Preparation (5-10 mg in 0.6 mL solvent) AcqH1 ¹H NMR Acquisition (400 MHz, 16-32 scans) Prep->AcqH1 AcqC13 ¹³C NMR Acquisition (100 MHz, ≥1024 scans) Prep->AcqC13 Process Data Processing (FT, Phasing, Referencing) AcqH1->Process AcqC13->Process Analysis Spectral Analysis (Shift, Integration, Multiplicity) Process->Analysis

Figure 3: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a thin pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structural confirmation of 1-tert-butyl-4-iodo-1H-pyrazole can be confidently achieved through a multi-technique spectroscopic approach. By employing a comparative analysis with structurally similar compounds for which experimental data is available, researchers can build a strong and scientifically valid case for the structure of this novel pyrazole derivative. This guide provides the foundational knowledge, predicted data, and experimental protocols necessary to perform a thorough and accurate spectroscopic analysis.

References

  • Crystals, M. D. P. I. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. PubChem. [Link]

  • Boron Molecular. (n.d.). tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Boron Molecular. [Link]

  • MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]

  • ResearchGate. (2023). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 1-tert-butyl-4-iodo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystal structure of 1-tert-butyl-4-iodo-1H-pyrazole derivatives. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the structural implications of substituent changes on the pyrazole core, a crucial aspect in modern drug design and materials science.

The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged scaffolds in drug discovery.[1] Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3] The substitution pattern on the pyrazole ring is a key determinant of its biological activity. The introduction of bulky groups like tert-butyl and halogens such as iodine can significantly influence the molecule's conformation, crystal packing, and intermolecular interactions, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Understanding these structural nuances at an atomic level through X-ray crystallography is paramount for rational drug design.

Unveiling the Molecular Architecture: The X-ray Crystallography Workflow

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.[4][5] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies.[4] For novel organic compounds like 1-tert-butyl-4-iodo-1H-pyrazole derivatives, single-crystal X-ray diffraction is the preferred technique, provided that suitable single crystals can be grown.[5][6] In cases where only microcrystalline powder is obtainable, structure determination from powder X-ray diffraction (PXRD) data presents a viable, albeit more complex, alternative.[6][7]

Experimental Protocol: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process.

Step 1: Crystallization

  • Objective: To grow single crystals of sufficient size and quality.

  • Procedure: Slow evaporation of a saturated solution is a common technique. A solution of the 1-tert-butyl-4-iodo-1H-pyrazole derivative in a suitable solvent (e.g., ethanol, hexane, or a mixture) is prepared. The container is loosely covered to allow for slow evaporation over several days to weeks.

Step 2: Data Collection

  • Objective: To obtain a complete set of diffraction data.

  • Procedure: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100-173 K, to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffracted beams are recorded on a detector as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • Objective: To determine the atomic positions and refine the structural model.

  • Procedure: The collected diffraction data is processed to yield a set of structure factors. Direct methods or Patterson methods are used to solve the phase problem and generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods. This iterative process continues until the calculated diffraction pattern closely matches the observed pattern.

Below is a generalized workflow for X-ray crystal structure analysis.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Crystallographic Information File (CIF) Crystallographic Information File (CIF) Validation->Crystallographic Information File (CIF)

Caption: A generalized workflow for single-crystal X-ray structure determination.

Comparative Structural Analysis: The Influence of Substitution

While the specific crystal structure of 1-tert-butyl-4-iodo-1H-pyrazole is not publicly available as of this guide's publication, we can infer its likely structural characteristics by comparing it with closely related, structurally characterized pyrazole derivatives. The primary points of comparison are the unsubstituted 4-iodo-1H-pyrazole and other halogenated and N-substituted pyrazoles.

The Parent Scaffold: 4-iodo-1H-pyrazole

The crystal structure of 4-iodo-1H-pyrazole provides a foundational reference.[8][9] A key feature of 1H-pyrazoles is their ability to form intermolecular hydrogen bonds, which often dictate the supramolecular assembly.[8] In the case of 4-iodo-1H-pyrazole, the molecules form catemeric chains through N-H···N hydrogen bonds.[8][9][10]

The Impact of the tert-Butyl Group

The introduction of a bulky tert-butyl group at the N1 position is expected to induce significant structural changes:

  • Steric Hindrance: The tert-butyl group will prevent the formation of the N-H···N hydrogen bonding networks observed in 1H-pyrazoles. This will lead to a completely different crystal packing arrangement, likely driven by weaker van der Waals interactions.

  • Molecular Conformation: The steric bulk of the tert-butyl group may cause some distortion of the pyrazole ring, although the planarity of the aromatic ring is likely to be largely maintained. The orientation of the tert-butyl group relative to the pyrazole ring will be a key conformational feature.

Comparison with Other Halogenated Pyrazoles

A comparative analysis with other 4-halogenated-1H-pyrazoles (F, Cl, Br) reveals interesting trends in their crystal packing.[8][9] The 4-bromo and 4-chloro analogs are isostructural, forming trimeric hydrogen-bonding motifs, while the 4-fluoro and 4-iodo analogs form non-isostructural catemers.[8][9][10] This highlights the subtle interplay of halogen size, electronegativity, and intermolecular interactions in determining the final crystal structure. While the tert-butyl group will disrupt this hydrogen bonding, the nature of the halogen at the 4-position will still influence intermolecular contacts, such as halogen bonding.

The molecular structure of a representative N-substituted pyrazole is depicted below.

Caption: Molecular structure of 1-tert-butyl-4-iodo-1H-pyrazole.

Tabulated Crystallographic Data for Comparative Pyrazoles

The following table summarizes key crystallographic data for 4-iodo-1H-pyrazole and provides a basis for comparison with other halogenated pyrazoles. This data is essential for understanding the subtle structural variations within this class of compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Supramolecular MotifRef.
4-iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicCmme6.93835.523113.077Catemer[10]
4-fluoro-1H-pyrazoleC₃H₃FN₂MonoclinicP2₁/c5.37110.3346.184Catemer[8]
4-chloro-1H-pyrazoleC₃H₃ClN₂MonoclinicP2₁/n10.4353.86911.233Trimer[8]
4-bromo-1H-pyrazoleC₃H₃BrN₂MonoclinicP2₁/n10.6013.93111.196Trimer[8]

Conclusion and Future Outlook

The X-ray crystal structure analysis of 1-tert-butyl-4-iodo-1H-pyrazole derivatives is crucial for understanding their structure-property relationships. Based on the comparative analysis of related structures, it can be predicted that the introduction of the tert-butyl group at the N1 position will disrupt the hydrogen-bonding networks characteristic of 1H-pyrazoles, leading to a crystal packing dominated by weaker intermolecular forces. The iodine atom at the C4 position will likely participate in halogen bonding, further influencing the supramolecular architecture.

Future work should focus on the successful crystallization and structure determination of 1-tert-butyl-4-iodo-1H-pyrazole and its derivatives. This will provide invaluable experimental data to validate the predictions made in this guide and to further refine our understanding of the structural effects of substitution on the pyrazole core. Such knowledge is essential for the continued development of novel pyrazole-based pharmaceuticals and functional materials.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]

  • X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. [Link]

  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl) - ResearchGate. [https://www.researchgate.net/publication/348881242_Synthesis_structural_characterization_and_theoretical_studies_of_new_pyrazole_E-2-5-tert-butyl-1H-pyrazol-3-ylimino]methylphenol_and_E-2-1-4-bromophenyl-3-tert-butyl-1H-pyrazol-5-ylimino]methylphe]([Link])

  • (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

Sources

A Comparative Guide to the Predicted Biological Activity of 1-tert-butyl-4-iodo-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of their pharmacological profiles. This guide provides a comparative analysis of the predicted biological activity of 1-tert-butyl-4-iodo-1H-pyrazole and its analogs. Due to a lack of direct experimental data for this specific compound in the reviewed literature, this guide synthesizes findings from structurally related pyrazole derivatives to provide insights into its potential therapeutic applications and to guide future research.

The Influence of Substitution: Building a Potency Profile

The biological activity of pyrazole derivatives is significantly dictated by the nature and position of their substituents. In the case of 1-tert-butyl-4-iodo-1H-pyrazole, two key substitutions are of interest: the bulky tert-butyl group at the N1 position and the iodine atom at the C4 position.

  • The N1-tert-butyl Group: The presence of a bulky substituent like a tert-butyl group at the N1 position of the pyrazole ring can significantly influence the compound's steric and electronic properties. This can impact its binding affinity to biological targets and its metabolic stability. While direct studies on 1-tert-butyl pyrazoles are limited in the context of this review, related research on N-substituted pyrazoles suggests that the size and nature of the substituent at this position can modulate anticancer and antimicrobial efficacy.[3]

  • The C4-Iodo Group: Halogenation, particularly at the C4 position of the pyrazole ring, is a well-established strategy for enhancing biological activity.[4] The iodine atom, being the largest and most polarizable of the common halogens, can participate in halogen bonding and other non-covalent interactions, potentially leading to stronger binding with target enzymes or receptors. Studies on 4-iodopyrazole have shown potent inhibitory activity against certain enzymes, highlighting the significance of this substitution.[4]

Predicted Biological Activities: A Comparative Outlook

Based on the structure-activity relationships (SAR) of related pyrazole compounds, we can extrapolate the potential biological activities of 1-tert-butyl-4-iodo-1H-pyrazole and its analogs.

Anticancer Potential

Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[3][5] The combination of a bulky N1-substituent and a C4-halogen could position these analogs as interesting candidates for anticancer drug discovery.

Table 1: Comparative Anticancer Activity of Structurally Related Pyrazole Derivatives

Compound/Analog TypeTarget Cell Line(s)IC50 (µM)Key Structural Features & SAR InsightsReference
1,3-Diarylpyrazole Acrylamide DerivativesMeT-5a, SPC212, A549Not specified, but showed excellent antiproliferative activityThe presence of aryl groups at positions 1 and 3, along with an acrylamide side chain, contributes to the cytotoxic effects.[3]
Pyrazole Carbaldehyde DerivativesMCF7 (Breast Cancer)0.25Potent PI3 kinase inhibitor. The specific substitution pattern on the pyrazole and aldehyde moieties is crucial for activity.[3]
1H-Pyrazolo[3,4-d]pyrimidine DerivativesA549 (Non-small cell lung cancer), HCT116 (Colorectal carcinoma)8.21 (A549), 19.56 (HCT116)Acts as a potent EGFR inhibitor. The fused pyrimidine ring system is a key feature for this activity.[3]
1,4-Dihydroindenopyrazole-oxindole ConjugatesHeLa, A549, MDA-MB2311.33–4.33These hybrid molecules exhibit strong antitumor activity, with methoxy and chloro substitutions enhancing potency.[3]

Based on this data, it is plausible that 1-tert-butyl-4-iodo-1H-pyrazole analogs could exhibit cytotoxic activity against various cancer cell lines. The bulky tert-butyl group might influence selectivity, while the iodo group could enhance binding to target proteins.

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[4]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 1-tert-butyl-4-iodo-1H-pyrazole analog) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of treatment concentrations.

    • Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (DMSO without the compound).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis:

    • Add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Data_Analysis Calculate IC50 Absorbance->Data_Analysis

Figure 1: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Potential

Pyrazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi.[1][2] The presence of halogens on the pyrazole ring has been shown to enhance antimicrobial activity.

Table 2: Comparative Antimicrobial Activity of Structurally Related Pyrazole Derivatives

Compound/Analog TypeTarget Microorganism(s)MIC (µg/mL)Key Structural Features & SAR InsightsReference
4-(2-(p-tolyl)hydrazinylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Candida albicans, Aspergillus niger2.9 - 125The hydrazone and carbothiohydrazide moieties contribute significantly to the broad-spectrum antimicrobial activity.[2]
Pyrazole-4-carboxamide derivativesGram-positive and Gram-negative bacteria, Mycobacterium tuberculosisNot specified, but showed good activityThe carboxamide group at position 4 is a key feature. Substituents on the amide nitrogen and the pyrazole ring influence potency.[6]
Tetra-substituted PyrazolesJurkat (Leukemia) cellsNot specified, but showed anti-leukemic activityThe specific substitution pattern at positions 1, 3, 4, and 5 is crucial for biological activity.[7]

Given the known antimicrobial effects of halogenated pyrazoles, it is reasonable to predict that 1-tert-butyl-4-iodo-1H-pyrazole analogs could possess activity against various bacterial and fungal strains. The lipophilicity imparted by the tert-butyl group may also play a role in membrane permeability and overall efficacy.

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Inoculum Preparation:

    • Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 105 CFU/mL).

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture Bacterial Culture Inoculation Inoculate Wells Culture->Inoculation Compound Compound Dilution Series Compound->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Observation Observe for Growth Incubation->Observation MIC Determine MIC Observation->MIC

Figure 2: Workflow for antimicrobial susceptibility testing.

Concluding Remarks and Future Directions

While this guide provides a predictive comparison of the biological activities of 1-tert-butyl-4-iodo-1H-pyrazole analogs, it is imperative to underscore that these are extrapolations based on the known structure-activity relationships of related pyrazole derivatives. The actual biological profile of these specific compounds can only be definitively determined through rigorous experimental evaluation.

The synthesis and subsequent screening of a library of 1-tert-butyl-4-iodo-1H-pyrazole analogs are warranted to validate these predictions. Such studies should encompass a broad range of cancer cell lines and microbial strains to fully elucidate their therapeutic potential. Further investigations into their mechanism of action, toxicity, and pharmacokinetic properties will be crucial for their development as potential drug candidates. This guide serves as a foundational framework to stimulate and direct future research in this promising area of medicinal chemistry.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Pattan, S. R., et al. (n.d.). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. (2008). PubMed. [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). PubMed Central. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. [Link]

  • (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (n.d.). ResearchGate. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. [Link]

Sources

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 1-tert-butyl-4-iodo-1H-pyrazole in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and process chemists, the introduction of an iodo-substituent onto a pyrazole core is a critical gateway to a vast array of complex molecules via cross-coupling chemistry. The choice of reagent for this transformation is not merely a question of reactivity but a complex balance of cost, efficiency, safety, and process simplicity. This guide provides an in-depth cost-benefit analysis of using the pre-functionalized building block, 1-tert-butyl-4-iodo-1H-pyrazole , compared to the common alternative strategy: the in situ iodination of its precursor, 1-tert-butyl-1H-pyrazole .

While the direct purchase of 1-tert-butyl-4-iodo-1H-pyrazole presents a higher initial reagent cost, it offers significant advantages in terms of reaction consistency, reduced handling of hazardous materials, and streamlined workflows. Conversely, the in situ approach provides greater flexibility and lower upfront cost but introduces variables in reagent purity, reaction yield, and additional safety considerations. This analysis will equip drug development professionals with the data necessary to make an informed, application-specific decision.

Introduction: The Strategic Value of Iodinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. The functionalization of this ring system is paramount for modulating pharmacological activity. Specifically, the C-4 iodo-substituted pyrazole is a highly versatile intermediate. The carbon-iodine bond is exceptionally labile towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a superior handle for introducing aryl, alkyl, and amino groups compared to its bromo- or chloro-analogs.[1][2]

The tert-butyl group at the N-1 position serves two primary roles: it provides steric bulk, which can direct reactivity and influence the conformation of the final molecule, and it acts as a robust protecting group that can be removed under specific acidic conditions if required.[3] This makes 1-tert-butyl-4-iodo-1H-pyrazole a valuable, albeit specialized, building block.

Comparative Reagent Analysis: Direct vs. In Situ Strategy

The central decision point for a chemist is whether to procure the pre-made 1-tert-butyl-4-iodo-1H-pyrazole or to generate it on-demand from its unhalogenated parent, 1-tert-butyl-1H-pyrazole. The latter approach requires a secondary iodinating agent.

Workflow Comparison

The two synthetic strategies can be visualized as follows:

G cluster_A Strategy A: Direct Use cluster_B Strategy B: In Situ Generation A1 1-tert-butyl-4-iodo-1H-pyrazole (Purchased) A2 Cross-Coupling Reaction (e.g., Suzuki) A1->A2 One Step A3 Final Product A2->A3 B1 1-tert-butyl-1H-pyrazole (Purchased Precursor) B2 Iodination Reaction (+ NIS or I₂) B1->B2 Step 1 B3 1-tert-butyl-4-iodo-1H-pyrazole (Generated In Situ) B2->B3 w/ Purification or Direct Use B4 Cross-Coupling Reaction (e.g., Suzuki) B3->B4 Step 2 B5 Final Product B4->B5

Caption: Comparative workflows for using pre-functionalized vs. in situ generated reagents.
Cost Analysis

To provide a tangible comparison, we analyze the cost of obtaining one mole of 1-tert-butyl-4-iodo-1H-pyrazole via two routes: direct purchase of a related, commercially available analog (as a proxy) and synthesis from precursors.

Note: Direct commercial listings for 1-tert-butyl-4-iodo-1H-pyrazole are scarce. For this analysis, we use the closely related tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (BOC-protected) as a proxy for a specialized, pre-made iodinated pyrazole. The synthesis route starts from the more readily available tert-butylhydrazine hydrochloride .

ReagentCAS No.M.W. ( g/mol )Example Price (USD)SourceCost per Mole (USD)Role in Synthesis
Strategy A Proxy
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate121669-70-3294.09$23.00 / 5 g$1,352.81 Direct Use (Proxy)
Strategy B Components
tert-Butylhydrazine hydrochloride7400-27-3124.61$97.00 / 100 g$120.89Precursor for Pyrazole
1,1-Diethoxy-3-methylbutane (proxy for pyrazole formation)3842-03-3160.25~$191.30 / 1 kg~$30.65Pyrazole Precursor
N-Iodosuccinimide (NIS)516-12-1224.98$131.65 / 25 g[source not found]$1,170.11Iodinating Agent
Molecular Iodine (I₂)7553-56-2253.81$90.00 / 25 g[source not found]$906.20Iodinating Agent
Total (Strategy B) ~$1,057.74 - $1,321.85 In Situ Generation

Analysis of Cost: The cost-per-mole calculation reveals a critical insight: while the upfront price of individual precursors for the in situ strategy is low, the cost is dominated by the iodinating agent (NIS or I₂). The total cost of generating the iodinated pyrazole in situ is comparable to, and in the case of NIS potentially exceeds, the cost of purchasing a specialized, pre-functionalized analog. This calculation assumes a hypothetical 100% yield for the synthesis of 1-tert-butyl-1H-pyrazole and its subsequent iodination; real-world yields would further increase the effective cost of the in situ strategy.

Performance in Key Synthetic Applications

The choice of iodination method profoundly impacts yield, regioselectivity, and reaction conditions. Electrophilic iodination of the pyrazole ring almost exclusively occurs at the C-4 position due to its high electron density.

Comparison of Iodination Methods
Method/ReagentTypical ConditionsTimeTypical YieldRegioselectivityKey Advantages & DisadvantagesSource
I₂ / Oxidant (e.g., CAN) I₂, Ceric Ammonium Nitrate (CAN), Acetonitrile, RefluxOvernightGood-ExcellentC-4Effective for various pyrazoles. CAN is a mild oxidant. Can lead to side reactions (e.g., nitration) with electron-rich N-aryl groups.[4][5]
N-Iodosuccinimide (NIS) NIS, H₂SO₄ or TFA< 16 hGoodC-4Highly efficient, especially for deactivated systems. Requires handling strong acids. Succinimide byproduct must be removed.[4][5]
n-BuLi / I₂ n-BuLi, THF, -78°C; then I₂-65-89%C-5 Exclusive C-5 iodination . Allows access to different isomers. Requires cryogenic conditions and handling of pyrophoric n-BuLi.[4]

Causality Behind Experimental Choices:

  • I₂/CAN: The role of ceric ammonium nitrate (CAN) is to oxidize I₂ to a more electrophilic iodine species (I⁺), which is then attacked by the electron-rich pyrazole ring. This method is robust but can fail for substrates with other easily oxidizable functional groups.[5]

  • NIS/Acid: N-Iodosuccinimide is a convenient solid source of electrophilic iodine. In the presence of a strong acid like H₂SO₄ or TFA, the succinimide nitrogen is protonated, making the N-I bond weaker and the iodine atom significantly more electrophilic. This super-activation allows for the iodination of even electron-poor pyrazole rings.[6]

  • n-BuLi/I₂: This method completely inverts the typical reactivity. n-Butyllithium, a strong base, deprotonates the most acidic proton on the pyrazole ring, which is at the C-5 position, generating a nucleophilic lithium pyrazolide. This intermediate then attacks molecular iodine to form the C-5 iodinated product. This is a powerful strategy for achieving otherwise inaccessible substitution patterns.[4][5]

Detailed Experimental Protocols

To provide a practical comparison, the following are representative, self-validating protocols for the in situ generation of 1-tert-butyl-4-iodo-1H-pyrazole and its subsequent use in a Suzuki coupling reaction.

Protocol 1: Synthesis and Iodination of 1-tert-butyl-1H-pyrazole

This protocol is a conceptual adaptation based on general pyrazole synthesis and established iodination methods.

Step A: Synthesis of 1-tert-butyl-1H-pyrazole

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq).

  • Reaction: Add a suitable solvent (e.g., ethanol) followed by a base (e.g., triethylamine, 1.1 eq) and malondialdehyde tetraethyl acetal (1.0 eq).

  • Heating: Heat the mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-tert-butyl-1H-pyrazole, which can be purified by column chromatography.

Step B: Iodination using N-Iodosuccinimide (NIS)

  • Setup: In a flask protected from light, dissolve 1-tert-butyl-1H-pyrazole (1.0 eq) in dichloromethane.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) in portions.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA, ~10 mol%).

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess iodine, followed by saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield pure 1-tert-butyl-4-iodo-1H-pyrazole .

Protocol 2: Suzuki Coupling of 1-tert-butyl-4-iodo-1H-pyrazole

This protocol is based on standard conditions for Suzuki-Miyaura reactions involving iodopyrazoles.[2]

  • Setup: To a microwave vial or Schlenk tube, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and cesium carbonate (2.5 eq, 1.25 mmol).

  • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Solvent & Degas: Add a solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 3:1 ratio). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Seal the vial and heat to 90-100 °C (either via microwave irradiation for 10-30 minutes or conventional heating for 2-6 hours) until TLC or LC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-tert-butyl-1H-pyrazole.

Decision Logic and Recommendations

The choice between direct purchase and in situ synthesis is a function of several project-specific variables. The following decision-making framework can guide this choice.

G start Start: Need for 4-substituted-1-tert-butylpyrazole cost_sens Is upfront reagent cost the primary constraint? start->cost_sens scale Is the reaction scale large (>10g)? cost_sens->scale No strat_b Recommendation: Strategy B (In Situ Synthesis) - Lower initial cost - More process steps - Requires optimization cost_sens->strat_b Yes safety Are there strict limitations on handling hazardous reagents (e.g., strong acids, I₂)? scale->safety No strat_a Recommendation: Strategy A (Direct Use) - Higher initial cost - Streamlined workflow - Higher consistency & safety scale->strat_a Yes safety->strat_b No safety->strat_a Yes

Caption: Decision logic for choosing a synthetic strategy.

Recommendations:

  • For early-stage discovery and small-scale synthesis (<5g): The convenience and reliability of using a pre-made reagent like 1-tert-butyl-4-iodo-1H-pyrazole (Strategy A) often outweigh the higher per-gram cost. It simplifies the workflow, guarantees reagent quality, and allows researchers to focus on the crucial cross-coupling step.

  • For process development and large-scale campaigns (>10g): A thorough cost analysis of Strategy B (in situ synthesis) becomes essential. While more complex, optimizing the synthesis and iodination of the precursor in-house may offer significant cost savings at scale. However, this must be balanced against the costs of process optimization, additional quality control, and waste stream management.

  • When targeting C-5 substitution: The in situ approach using n-BuLi is the only viable method and is therefore mandatory for accessing this regioisomer.[4]

References

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-209. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]

  • Jasiuėnas, M., & Šačkus, A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • Al-Hourani, B. J. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. [Link]

  • Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. (n.d.). Henan Normal University. Retrieved January 21, 2026, from [Link]

  • Boron Molecular. (n.d.). tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Retrieved January 21, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. Retrieved January 21, 2026, from [Link]

  • Wang, X., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(18), 5489. [Link]

  • Zora, M., et al. (2014). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 19(5), 6333-6347. [Link]

  • Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-951. [Link]

  • Zhdankin, V. V., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284. [Link]

  • Jasiuėnas, M., & Šačkus, A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2014(6), 54-71. [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-10. [Link]

  • Čiernik, M., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum, mdpi-ECSOC-28-17013. [Link]

  • The Good Scents Company. (n.d.). isovaleraldehyde diethyl acetal. Retrieved January 21, 2026, from [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Synthetic and Pharmaceutical Chemistry, 1(1), 1-16. [Link]

  • Jadhav, S. D., et al. (2012). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Journal of Chemistry, 2013, 1-6. [Link]

  • Scope of the Suzuki reaction of TB bis boronic acid 4 with o-iodo nitroarenes. (n.d.). Wiley Online Library. Retrieved January 21, 2026, from [Link]

  • Synthesis of iodinated pyrazoles. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 1-tert-butyl-4-iodo-1H-pyrazole: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole is a critical process for the development of novel pharmaceuticals and agrochemicals. This iodinated pyrazole serves as a versatile building block, primarily in cross-coupling reactions, enabling the construction of complex molecular architectures. However, traditional synthetic routes often rely on hazardous reagents and environmentally persistent solvents. This guide provides an in-depth comparison of a classical synthetic approach with a modern, green chemistry alternative, supported by experimental data and mechanistic insights, to empower researchers in selecting sustainable and efficient synthetic strategies.

The Classical Approach: A Multi-Step Synthesis with Halogenating Agents

A conventional route to 1-tert-butyl-4-iodo-1H-pyrazole involves a two-step process: the N-alkylation of pyrazole followed by electrophilic iodination. This approach, while effective, often necessitates the use of harsh reagents and chlorinated solvents.

A representative traditional method for the iodination step employs iodine monochloride (ICl), a potent electrophilic halogenating agent. The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane, and often requires a base to neutralize the hydrochloric acid byproduct.

Causality Behind the Classical Experimental Choices

The choice of a strong electrophilic iodinating agent like ICl is driven by the need to overcome the electron-withdrawing nature of the pyrazole ring, ensuring an efficient reaction. The use of an anhydrous organic solvent is to prevent the hydrolysis of the reactive ICl and to solubilize the reactants. The addition of a base, such as lithium carbonate, is crucial to drive the reaction to completion by neutralizing the generated acid.

Experimental Protocol: Traditional Iodination with Iodine Monochloride

Materials:

  • 1-tert-butyl-1H-pyrazole

  • Iodine monochloride (ICl)

  • Lithium carbonate (Li₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-tert-butyl-1H-pyrazole (1.0 mmol) in dichloromethane (10 mL), add lithium carbonate (2.0 equiv.).

  • To this stirred suspension, add iodine monochloride (1.1 equiv.).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-tert-butyl-4-iodo-1H-pyrazole.

The Green Chemistry Approach: A One-Pot Iodination in Water

In contrast to the classical methods, a green chemistry approach for the synthesis of 1-tert-butyl-4-iodo-1H-pyrazole utilizes an environmentally benign solvent and a safer oxidizing agent. A notable green method involves the direct iodination of 1-tert-butyl-1H-pyrazole using molecular iodine in water, with hydrogen peroxide as the oxidant.[1]

The Rationale for a Greener Path

This method aligns with the principles of green chemistry by:

  • Using Water as a Solvent: This eliminates the need for hazardous and volatile organic solvents.

  • Employing a Benign Oxidant: Hydrogen peroxide is a green oxidant as its only byproduct is water.

  • High Atom Economy: The reaction efficiently incorporates the iodine atom into the final product with minimal waste.

The mechanism involves the in-situ oxidation of iodide (from I₂) by hydrogen peroxide to generate a more potent electrophilic iodine species, which then reacts with the pyrazole ring.

Experimental Protocol: Green Iodination with Iodine and Hydrogen Peroxide

Materials:

  • 1-tert-butyl-1H-pyrazole

  • Iodine (I₂)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Water

  • 5% aqueous sodium bisulfite solution

Procedure:

  • Suspend 1-tert-butyl-1H-pyrazole (1.0 equiv.) in water.

  • Add iodine (0.5 equiv.) to the suspension.

  • Add hydrogen peroxide (0.6 equiv.) dropwise to the stirred mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.

  • The product can often be isolated by direct filtration and washing with water, or by extraction with a suitable organic solvent if it is not a solid.

Comparative Analysis: Traditional vs. Green Synthesis

The following table provides a comparative overview of the two synthetic approaches, based on experimental data for the iodination of pyrazoles.

ParameterTraditional Method (ICl in CH₂Cl₂)Green Method (I₂/H₂O₂ in H₂O)
Reagents 1-tert-butyl-1H-pyrazole, ICl, Li₂CO₃1-tert-butyl-1H-pyrazole, I₂, H₂O₂
Solvent DichloromethaneWater
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 24 hours< 1 - 72 hours (substrate dependent)
Typical Yield Up to 95%[2]63 - 100%[3]
Byproducts LiCl, HCl, excess baseWater
Safety Concerns ICl is corrosive and toxic. Dichloromethane is a suspected carcinogen.H₂O₂ is a strong oxidizer.
Environmental Impact Use of chlorinated solvent, generation of salt waste.Aqueous waste, easily neutralized.

Visualizing the Synthetic Pathways

The logical flow of both the traditional and green synthetic routes can be visualized as follows:

Traditional_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Iodination pyrazole Pyrazole product1 1-tert-butyl-1H-pyrazole pyrazole->product1 Acid Catalyst tert_butyl_source tert-Butyl Source (e.g., isobutylene, t-BuOH) tert_butyl_source->product1 product1_ref 1-tert-butyl-1H-pyrazole final_product 1-tert-butyl-4-iodo-1H-pyrazole product1_ref->final_product Electrophilic Aromatic Substitution icl Iodine Monochloride (ICl) icl->final_product solvent Dichloromethane (CH2Cl2) solvent->final_product base Lithium Carbonate (Li2CO3) base->final_product

A diagram illustrating the traditional two-step synthesis of 1-tert-butyl-4-iodo-1H-pyrazole.

Green_Synthesis reactant 1-tert-butyl-1H-pyrazole final_product 1-tert-butyl-4-iodo-1H-pyrazole reactant->final_product Oxidative Iodination reagents Iodine (I2) Hydrogen Peroxide (H2O2) reagents->final_product solvent Water (H2O) solvent->final_product

Sources

A Comparative Guide to the Purity Assessment of 1-tert-butyl-4-iodo-1H-pyrazole: HPLC vs. NMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. 1-tert-butyl-4-iodo-1H-pyrazole, a key building block in the synthesis of various biologically active compounds, is no exception.[1] Ensuring its purity is critical, as even trace impurities can lead to undesirable side reactions, altered biological activity, or complications in regulatory filings.

This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for the purity determination of 1-tert-butyl-4-iodo-1H-pyrazole: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and interpret representative data, offering field-proven insights for researchers and quality control professionals.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a premier separation technique used to identify, quantify, and purify individual components of a mixture.[2] Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and reproducibility.[3] For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically the first choice for non-polar to moderately polar organic molecules like 1-tert-butyl-4-iodo-1H-pyrazole.

The Rationale Behind the RP-HPLC Method

The core principle of RP-HPLC involves a non-polar stationary phase (commonly C18) and a polar mobile phase. Separation is achieved based on the differential partitioning of the analyte and its impurities between these two phases.[2] Components with higher hydrophobicity interact more strongly with the C18 column and thus elute later.

Our experimental design choices are grounded in achieving optimal separation and quantification, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[4][5]

  • Column Choice: A C18 column is selected due to the pyrazole derivative's predominantly non-polar character. The tert-butyl and iodo substituents contribute significantly to its hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. ACN is a common organic modifier that provides good peak shape and resolution for a wide range of compounds. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid improves peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Detector: A Photo Diode Array (PDA) or UV detector is ideal. The pyrazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection. A PDA detector offers the added advantage of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment.

Experimental Protocol: RP-HPLC Purity Assay

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.[6]

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

    • Rationale: TFA helps to protonate acidic silanols on the silica-based stationary phase, reducing peak tailing and improving peak shape.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 1-tert-butyl-4-iodo-1H-pyrazole reference standard and dissolve it in 10.0 mL of ACN/Water (50:50 v/v) diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample, dissolve, and dilute to 100.0 mL with the diluent.

    • Rationale: Using a concentration of 0.1 mg/mL provides a strong detector response while remaining within the linear range of most UV detectors.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      20.0 10 90
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Data Analysis and Purity Calculation:

    • Inject the diluent (blank), followed by five replicate injections of the Working Standard Solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the Sample Solution in duplicate.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Data Presentation and Interpretation

The results of an HPLC analysis are typically summarized in a table format.

Table 1: Representative HPLC Purity Data for 1-tert-butyl-4-iodo-1H-pyrazole

Peak No. Retention Time (min) Peak Area (mAU*s) Area % Identification
1 3.52 1,560 0.08 Unknown Impurity
2 8.91 1,945,800 99.85 1-tert-butyl-4-iodo-1H-pyrazole
3 11.24 1,350 0.07 Unknown Impurity

| Total | | 1,948,710 | 100.00 | |

This data indicates a purity of 99.85%, with two minor impurities detected. The area percent method assumes that all components have a similar response factor at the detection wavelength. For more accurate quantification, especially for known impurities, a reference standard for each impurity would be required.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Sample & Standard Weighing B Dissolution in Diluent A->B C HPLC System (Pump, Injector, Column) B->C D UV/PDA Detector C->D E Data Acquisition (Chromatogram) D->E F Peak Integration E->F G Purity Calculation (Area % Method) F->G

Caption: HPLC Purity Assessment Workflow.

Quantitative NMR (qNMR): An Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) stands as a powerful primary analytical method. Unlike HPLC, which is a relative technique, qNMR can determine the absolute purity of a substance without the need for a reference standard of the same compound.[7][8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]

The Rationale Behind the qNMR Method

By co-dissolving a known mass of the analyte with a known mass of a highly pure, stable internal standard, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both compounds.[9][10]

  • Internal Standard Selection: The choice of internal standard is paramount. It must be stable, non-reactive, have a certified high purity, and possess signals that do not overlap with any analyte or solvent signals.[9] Maleic acid is an excellent choice as it is non-volatile, stable, and its vinylic protons appear in a region of the ¹H NMR spectrum (~6.3 ppm) that is typically free of signals from common organic compounds.

  • Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard is required. DMSO-d₆ is a good choice due to its high dissolving power.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully controlled. A sufficient relaxation delay (D1, typically 5 times the longest T₁ relaxation time) is critical to allow all protons to fully relax between pulses, ensuring the resulting signal intensities are truly quantitative.

Experimental Protocol: ¹H-qNMR Purity Assay

This protocol is designed for accuracy and precision, emphasizing careful sample preparation and specific NMR acquisition settings.[11]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 1-tert-butyl-4-iodo-1H-pyrazole (the analyte) into a clean, dry vial. Record the mass to 0.01 mg (m_analyte).

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, Purity_std = 99.9%) into the same vial. Record the mass to 0.01 mg (m_std).

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Rationale: Precise weighing is the foundation of an accurate qNMR experiment. The mass ratio is chosen to give comparable integral values for the analyte and standard signals.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse experiment (e.g., Bruker 'zg30').

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): 30 seconds.

    • Rationale: A long D1 ensures complete spin relaxation, which is the most critical parameter for accurate quantification.

    • Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).[12]

    • Temperature: 298 K (regulated).

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal for the analyte (I_analyte) and a signal for the internal standard (I_std). For 1-tert-butyl-4-iodo-1H-pyrazole, the signals for the pyrazole protons are ideal. For maleic acid, the vinylic proton signal is used.

    • Note the number of protons corresponding to each integrated signal (N_analyte and N_std).

    • Calculate the purity (P_analyte) using the following formula[9]:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • MW: Molecular Weight (Analyte: 294.09 g/mol ; Maleic Acid: 116.07 g/mol )

      • P_std: Purity of the Internal Standard

Data Presentation and Interpretation

qNMR results are derived from the spectral data and the precise mass measurements.

Table 2: Representative ¹H-qNMR Purity Data for 1-tert-butyl-4-iodo-1H-pyrazole

Parameter Analyte Internal Standard (Maleic Acid)
Mass (m) 15.21 mg 5.15 mg
Molecular Weight (MW) 294.09 g/mol 116.07 g/mol
Signal of Interest Pyrazole CH (δ 8.46) Vinylic CH (δ 6.28)
Number of Protons (N) 1 2
Integral Value (I) 1.00 0.71

| Purity (P) | 99.6% | 99.9% (Certified) |

The calculation based on this data yields a purity of 99.6%. This value is absolute and orthogonal to the chromatographic result, providing a high degree of confidence in the material's quality.[13]

QNMR_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Accurate Weighing of Analyte & Internal Standard B Dissolution in Deuterated Solvent A->B C NMR Spectrometer (Acquire FID with long D1) B->C D Process Spectrum (FT, Phasing, Baseline) C->D E Integrate Analyte & Standard Signals D->E F Purity Calculation (Formula) E->F

Caption: qNMR Purity Assessment Workflow.

Comparative Analysis: HPLC vs. qNMR

Both techniques offer robust methods for purity assessment, but their strengths and weaknesses make them suitable for different purposes.

Table 3: Comparison of HPLC and qNMR for Purity Assessment

Feature HPLC (Reversed-Phase) qNMR (Quantitative ¹H)
Principle Chromatographic separation based on polarity. Spectroscopic quantification based on molar ratios.
Quantification Type Relative (Area %); requires impurity standards for absolute quantification. Absolute (with internal standard); does not require an analyte reference standard.[8]
Sensitivity High (µg/mL to ng/mL). Excellent for detecting trace impurities.[14] Moderate (mg/mL). Less sensitive to very low-level impurities.
Specificity High; can separate structurally similar isomers. High; provides structural information, but peak overlap can be an issue.
Sample Throughput Moderate (typical run time 15-30 min per sample). High (typical acquisition 5-10 min per sample).
Sample Consumption Destructive. Non-destructive; sample can be fully recovered.[7]
Key Requirement Analyte must have a chromophore. Analyte must be soluble and contain NMR-active nuclei (e.g., ¹H).[9]

| Primary Use Case | Routine QC, stability testing, detection of known and unknown impurities. | Purity certification of reference standards, orthogonal check, analysis of mixtures without component standards. |

Conclusion and Recommendation

For the comprehensive purity assessment of 1-tert-butyl-4-iodo-1H-pyrazole, HPLC and qNMR are not competing but complementary techniques.

  • HPLC is the ideal method for routine quality control and for screening for low-level impurities due to its superior sensitivity and resolving power. It is essential for building a complete impurity profile of a given batch.

  • qNMR provides a fast, accurate, and non-destructive method for determining the absolute purity of the material. It serves as an invaluable orthogonal method to validate the primary purity value obtained by HPLC and is the gold standard for certifying the purity of in-house reference materials.

For researchers in drug development, employing HPLC for initial screening and routine checks while using qNMR to certify the purity of key batches provides the highest level of confidence in the quality of the synthetic intermediate. This dual-pronged approach ensures both the absence of significant impurities and the accurate content of the main component, underpinning the integrity of subsequent research and development efforts.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Analytical Science. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. Home Sunshine Pharma. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • 4-Iodo-1H-pyrazole - Optional[13C NMR]. SpectraBase. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • 4-Iodopyrazole. PubChem. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

Sources

A Comparative Benchmarking Guide: 1-tert-Butyl-4-iodo-1H-pyrazole vs. Key Commercial Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who drive innovation, the selection of molecular building blocks is a critical decision point that dictates the trajectory of a synthesis campaign. Among the heterocyclic scaffolds, the pyrazole nucleus stands out as a "privileged structure," a distinction earned by its frequent appearance in a multitude of approved therapeutic agents.[1][2] Its unique arrangement of nitrogen atoms allows for a versatile array of non-covalent interactions, making it a cornerstone in the rational design of kinase inhibitors, antibacterial agents, and other targeted therapies.[1][3]

However, the true synthetic power of the pyrazole core is unlocked through its functionalization. Halogenated pyrazoles, particularly iodopyrazoles, are highly valued as versatile intermediates. The iodine substituent at the C4 position serves as an efficient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile construction of complex molecular architectures.[4]

This guide provides a data-driven benchmark of 1-tert-butyl-4-iodo-1H-pyrazole against its most common commercial alternatives. As application scientists, we recognize that the choice of reagent is not merely about reactivity but also involves considerations of stability, solubility, handling, and the strategic role of the N1-substituent. This document aims to elucidate these nuances through a practical, head-to-head comparison in a widely used synthetic transformation, providing you with the objective data needed to select the optimal building block for your specific research goals.

The Benchmarking Candidates: A Structural Overview

The primary difference between the selected building blocks lies in the substituent at the N1 position of the pyrazole ring. This choice has profound implications for the compound's physical properties and its compatibility with downstream reaction conditions.

  • 1-tert-Butyl-4-iodo-1H-pyrazole (Subject Compound): Features a bulky, sterically hindering tert-butyl group. This group is highly stable and non-labile under most standard cross-coupling and acidic/basic conditions, making it a permanent design element in the final molecule.

  • tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (1-Boc-4-iodopyrazole): Employs the tert-butyloxycarbonyl (Boc) group, a common protecting group. It provides steric bulk and enhances solubility similar to the t-butyl group, but its key feature is its lability under acidic conditions, allowing for subsequent deprotection to reveal the N-H for further functionalization.[4]

  • 4-Iodo-1H-pyrazole (Unprotected Alternative): The parent iodinated heterocycle. The presence of a free, acidic N-H proton can influence reactivity, potentially interfering with organometallic reagents or requiring specific base considerations.[5] Its solubility profile also differs significantly from its N-substituted counterparts.

Caption: Chemical structures of the pyrazole building blocks under comparison.

Experimental Design: A Real-World Test Case

To generate meaningful comparative data, we designed a benchmark experiment that reflects a common workflow in medicinal chemistry: the Suzuki-Miyaura cross-coupling reaction.

Rationale for Experimental Choices (The "Why")
  • Reaction Selection: The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery due to its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids. Its performance is a robust indicator of a building block's general utility.

  • Coupling Partner: 4-Methoxyphenylboronic acid was chosen as a standard, electron-rich coupling partner that is known to be robust and generally provides good yields, allowing for subtle differences in the performance of the iodopyrazoles to be observed.

  • Catalytic System: A standard palladium(II) acetate / SPhos system was selected. SPhos is a well-established, highly active phosphine ligand for Suzuki couplings involving heteroaryl halides, ensuring efficient catalysis and minimizing catalyst-dependent variability as a primary factor.

  • Base and Solvent: K₃PO₄ (potassium phosphate) was chosen as the base. It is effective in Suzuki couplings and is generally non-nucleophilic, reducing potential side reactions. A 1,4-dioxane/water solvent system is a standard choice that effectively solubilizes both the organic and inorganic reagents.

  • Performance Metrics: The comparison is based on four key parameters:

    • Reaction Yield (%): The ultimate measure of efficiency.

    • Product Purity (%): Assessed by High-Performance Liquid Chromatography (HPLC) to quantify the presence of byproducts or unreacted starting material.

    • Reaction Time (h): Monitored by Thin Layer Chromatography (TLC) to determine the time to completion.

    • Qualitative Observations: Notes on solubility, handling, and ease of workup.

Experimental Workflow Diagram

The following workflow was applied consistently across all three benchmark candidates to ensure a fair comparison.

G start What is the desired final state of the pyrazole N1 position? q1 Need a permanent, stable N1-alkyl substituent? start->q1 q2 Need to perform further chemistry at the N1 position later? start->q2 q3 Need a free N-H in the final coupled product? start->q3 ans1 Use: 1-tert-Butyl-4-iodo-1H-pyrazole q1->ans1 Highest yield & purity for direct targets ans2 Use: 1-Boc-4-iodopyrazole q2->ans2 High performance with synthetic flexibility ans3 Use: 4-Iodo-1H-pyrazole (Optimize conditions) q3->ans3 Most atom-economical but requires protocol optimization

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 1-tert-butyl-4-iodo-1H-pyrazole. As a halogenated heterocyclic compound, this chemical requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are designed to provide clear, actionable intelligence for researchers and drug development professionals.

Hazard Identification and Risk Assessment: The Rationale for Caution

The presence of the carbon-iodine bond firmly classifies this compound as a halogenated organic substance .[4][5] This is the single most critical piece of information for its disposal, as halogenated waste streams are subject to stringent disposal regulations, primarily involving high-temperature incineration at permitted facilities.[5][6][7] Improper segregation—for instance, mixing with non-halogenated solvents—leads to costly and non-compliant waste streams.[4]

Table 1: Hazard Profile and Safety Data Summary

Hazard Classification GHS Code Description Causality and Field Insight
Acute Toxicity, Oral H302 Harmful if swallowed.[1][8] The compound can cause systemic toxicity if ingested. All handling should be performed with measures in place to prevent accidental ingestion (e.g., no eating/drinking in the lab).
Skin Irritation H315 Causes skin irritation.[1][8] Direct contact can lead to localized inflammation. This necessitates the use of appropriate gloves and a lab coat to prevent exposure.
Eye Irritation H319 Causes serious eye irritation.[1][8] The compound can cause significant damage upon contact with eyes. Goggles or safety glasses are mandatory to prevent splashes.
Respiratory Irritation H335 May cause respiratory irritation.[1][8] As a solid, dust inhalation is a primary risk. All weighing and handling of the solid compound must be conducted within a certified chemical fume hood.

| Waste Classification | N/A | Halogenated Organic Waste | The iodine atom requires this compound to be segregated into the halogenated waste stream for regulatory-compliant thermal destruction.[4][5] |

Pre-Disposal Operations: Ensuring Safety at the Source

Proper disposal begins with safe handling during experimentation. Adherence to these protocols minimizes exposure and prevents uncontrolled releases.

Required Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required when handling 1-tert-butyl-4-iodo-1H-pyrazole in any form:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Inspect gloves for integrity before each use and practice proper removal technique to avoid skin contact.[9]

  • Body Protection: A fully fastened laboratory coat.

  • Respiratory Protection: Not typically required if all handling of the solid is performed within a fume hood.

Engineering Controls

All weighing, transfers, and manipulations of solid 1-tert-butyl-4-iodo-1H-pyrazole or its solutions must be conducted in a properly functioning chemical fume hood to mitigate the risk of inhaling dust or vapors.[10] An eyewash station and safety shower must be readily accessible.[8]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or outside of a containment hood, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE suite described in Section 2.1.

  • Containment: For a solid spill, gently cover it with a paper towel to prevent dust from becoming airborne. For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collection: Carefully scoop the spilled solid or absorbed liquid into a clearly labeled, sealable container designated for "Halogenated Organic Waste."

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, pads) are now contaminated and must be placed in the same hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, following local protocols.

Step-by-Step Disposal Procedure

This protocol outlines the validated, compliant pathway for disposing of 1-tert-butyl-4-iodo-1H-pyrazole waste.

Workflow: Waste Segregation and Disposal

G cluster_0 cluster_1 Step 1: Classification cluster_2 Step 2: Segregation cluster_3 Step 3: Labeling & Storage cluster_4 Step 4: Final Disposal start Generate Waste Containing 1-tert-butyl-4-iodo-1H-pyrazole classify Is the compound iodinated? start->classify segregate Place in dedicated HALOGENATED ORGANIC WASTE CONTAINER classify->segregate  Yes   mix_error DO NOT MIX with non-halogenated or aqueous waste! segregate->mix_error label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms segregate->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store contact_ehs Contact EHS or approved waste contractor for pickup. store->contact_ehs end Compliant Disposal contact_ehs->end

Sources

A Comprehensive Guide to the Safe Handling of 1-tert-butyl-4-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 1-tert-butyl-4-iodo-1H-pyrazole. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring your research is conducted with the highest standards of safety and efficacy.

Understanding the Chemical Profile and Hazards

Key Hazard Information:

Hazard CategoryDescription
Acute Oral Toxicity May be harmful if swallowed.[2][3]
Skin Irritation May cause skin irritation upon contact.[2][3]
Eye Irritation May cause serious eye irritation.[2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The use of appropriate Personal Protective Equipment (PPE) is the first and most critical line of defense against chemical exposure.[4][5][6] The following PPE is mandatory when handling 1-tert-butyl-4-iodo-1H-pyrazole.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs.[6]
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.[6]
Body Protection A fully fastened lab coat or chemical-resistant apronProtects skin and clothing from spills and contamination.[5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Necessary when handling the solid powder outside of a certified chemical fume hood to prevent inhalation.[4]

Safe Handling and Operational Workflow

A systematic approach to handling ensures both safety and the integrity of the experiment. The following workflow provides a step-by-step guide for the safe use of 1-tert-butyl-4-iodo-1H-pyrazole.

Caption: A logical workflow for the safe handling of 1-tert-butyl-4-iodo-1H-pyrazole.

Detailed Procedural Steps:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS provided by the manufacturer.[2][3]

    • Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

    • Assemble Materials: Ensure all necessary PPE, weighing supplies, and waste containers are readily accessible.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper within the fume hood. Avoid creating dust.

    • Dissolving: Add the weighed solid to the solvent in your reaction vessel. Gently swirl or stir to dissolve.

  • Post-Handling:

    • Decontamination: Clean the work area, including the balance and any spatulas used, with an appropriate solvent and wipe.

    • Storage: Keep the primary container tightly closed and stored in a cool, dry, and well-ventilated area.[2][3]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

Chemical Spill Response:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or uncontained spills, evacuate the immediate area.

  • Control Ignition Sources: If the solvent is flammable, eliminate all potential sources of ignition.[7]

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill.[8][9] For solid spills, carefully sweep up the material to avoid creating dust.[8]

  • Clean the Area: Once the bulk of the spill is absorbed, decontaminate the area with soap and water.[9][10]

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.[11]

Spill_Response Spill Spill Occurs Alert Alert Others Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Contain with Spill Kit Assess->SmallSpill Minor LargeSpill Evacuate & Call EHS Assess->LargeSpill Major Cleanup Decontaminate Area SmallSpill->Cleanup Dispose Dispose of Waste Cleanup->Dispose

Caption: Decision-making workflow for responding to a chemical spill.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[12]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.[12]

Disposal Plan

All waste containing 1-tert-butyl-4-iodo-1H-pyrazole, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[13][14]

  • Solid Waste: Place in a clearly labeled, sealed container for hazardous solid waste.[12]

  • Liquid Waste: Collect in a designated, sealed container for hazardous liquid waste. It is crucial not to mix this waste with other chemical waste streams unless their compatibility is known.[14]

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (URL: [Link])

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Lab Manager. (URL: [Link])

  • Spill Clean up Procedure. University of British Columbia. (URL: [Link])

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York. (URL: [Link])

  • Guide for Chemical Spill Response. American Chemical Society. (URL: [Link])

  • Personal Protective Equipment for Chemical Handling. (2016). Real Safety. (URL: [Link])

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry. (URL: [Link])

  • Iodine Disposal For Businesses. Collect and Recycle. (URL: [Link])

  • Standard Operating Procedure for work with Iodine. Duke University. (URL: [Link])

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. (URL: [Link])

  • Lab Safety Equipment & PPE. ChemTalk. (URL: [Link])

  • Synthesis of Novel Halogenated Heterocycles... (2020). National Institutes of Health. (URL: [Link])

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.